3-Chlorosulfonyl-4-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184698. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chlorosulfonyl-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAASXODNQTGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287225 | |
| Record name | 3-chlorosulfonyl-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287225 | |
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Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2548-29-0 | |
| Record name | 2548-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184698 | |
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| Record name | 2548-29-0 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chlorosulfonyl-4-methylbenzoic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chlorosulfonyl)-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chlorosulfonyl-4-methylbenzoic acid from p-Toluic Acid
This guide provides a comprehensive overview of the synthesis of 3-chlorosulfonyl-4-methylbenzoic acid, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis primarily involves the electrophilic aromatic substitution of p-toluic acid using chlorosulfonic acid. This document will delve into the mechanistic underpinnings, a detailed experimental protocol, safety considerations, and analytical characterization of the target compound.
Foundational Principles: The Chemistry of Chlorosulfonation
The synthesis of this compound from p-toluic acid is a classic example of an electrophilic aromatic substitution reaction. In this process, chlorosulfonic acid serves as the source of the electrophile, the chlorosulfonium ion (+SO2Cl), which attacks the electron-rich aromatic ring of p-toluic acid.
Mechanism of Electrophilic Aromatic Substitution:
The methyl (-CH₃) and carboxylic acid (-COOH) groups on the p-toluic acid ring direct the position of the incoming electrophile. The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect and hyperconjugation.[1] Conversely, the carboxylic acid group is a deactivating, meta-directing group. The directing effects of these two substituents are crucial in determining the final product. The powerful ortho-, para-directing influence of the methyl group, combined with the deactivating nature of the carboxylic acid group, favors substitution at the position ortho to the methyl group and meta to the carboxylic acid group, which is the 3-position.
The reaction is generally considered irreversible.[2] The process begins with the sulfonation of toluene (in this case, p-toluic acid) to produce p-toluenesulfonic acid, which is then sulfochlorinated by chlorosulfonic acid to yield the final product.[3]
Reaction Scheme:
Caption: Overall reaction for the synthesis.
Experimental Protocol: A Step-by-Step Guide
This section outlines a detailed, field-proven protocol for the synthesis of this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| p-Toluic acid | 99-94-5 | 136.15 | 500 mg (3.67 mmol) |
| Chlorosulfonic acid | 7790-94-5 | 116.52 | 1.5 mL (23 mmol) |
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, carefully add chlorosulfonic acid (1.5 mL).
-
Initial Cooling: Cool the flask in an ice bath to 0°C with continuous stirring.
-
Addition of p-Toluic Acid: Slowly add p-toluic acid (500 mg) in small portions to the cooled chlorosulfonic acid, ensuring the temperature remains at 0°C.[4]
-
Initial Reaction: Once the addition is complete, maintain the reaction mixture at 0°C for 10 minutes.[4]
-
Heating: Gradually warm the reaction mixture to 100°C and maintain this temperature for 2 hours to ensure the completion of the reaction.[4] The evolution of hydrogen chloride gas, which appears as tiny bubbles, will cease upon completion.[5]
-
Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with stirring. This should be performed in a well-ventilated fume hood as it is a highly exothermic process that releases HCl gas.
-
Precipitation and Filtration: Allow the ice to melt completely. The product will precipitate as a solid. Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any residual acid.
-
Drying: Dry the product under vacuum to obtain this compound. The expected yield is approximately 87%.[4]
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Safety: A Critical Consideration
Chlorosulfonic acid is a highly corrosive and reactive substance that requires careful handling in a well-ventilated fume hood.[6][7] It reacts violently with water, producing toxic and corrosive fumes of hydrogen chloride and sulfuric acid mist.[8]
Essential Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical splash goggles and a face shield are mandatory.[8][9]
-
Skin Protection: Acid-resistant gloves (e.g., butyl rubber), and a full-body protective suit are necessary to prevent skin contact.[7][9][10]
-
Respiratory Protection: A NIOSH/MSHA-approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions should be used.[6]
Handling and Storage:
-
Always handle chlorosulfonic acid in a well-ventilated area, preferably a chemical fume hood.[6][9]
-
Store in a cool, dry, and well-ventilated place away from water, combustible materials, and incompatible substances like acids, bases, alcohols, and finely powdered metals.[6][7]
-
Keep containers tightly closed and store under an inert atmosphere.[7]
Spill and Emergency Procedures:
-
In case of a spill, evacuate the area.[7][10] Absorb the spill with an inert material like vermiculite or sand and place it in a suitable, sealed container for disposal.[6][10] Do not use water or combustible materials to clean up spills.[10]
-
For skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[6][7][8]
-
For eye contact, immediately flush with plenty of water for at least 15 minutes, including under the eyelids.[6][7]
-
In all cases of exposure, seek immediate medical attention.[6][7][10]
Characterization and Analysis
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, d6-DMSO): δ 8.32 (d, J = 1.9 Hz, 1H), 7.76 (dd, J = 7.8, 1.9 Hz, 1H), 7.25 (d, J = 7.8 Hz, 1H), 5.55 (br s, 1H), 2.58 (s, 3H).[4]
-
-
Mass Spectrometry (MS):
-
LC-MS (APCI-): m/z 233 ([M-H]⁺, ³⁵Cl, 100%), 235 ([M-H]⁺, ³⁷Cl, 40%).[4]
-
-
Melting Point: The reported melting point is 173°C (recrystallized from chloroform).[4]
Conclusion
The synthesis of this compound from p-toluic acid is a straightforward yet powerful transformation in organic synthesis. A thorough understanding of the reaction mechanism, strict adherence to the experimental protocol, and unwavering attention to safety are paramount for a successful and safe synthesis. The resulting product serves as a versatile building block for the creation of more complex molecules with significant applications in the pharmaceutical and agrochemical industries.
References
- 1. Toluene - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. CN113277965A - Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor - Google Patents [patents.google.com]
- 4. 3-chlorosulfonyl-4-methyl-benzoic acid CAS#: 2548-29-0 [amp.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. macro.lsu.edu [macro.lsu.edu]
- 9. echemi.com [echemi.com]
- 10. nj.gov [nj.gov]
Physicochemical properties of 3-Chlorosulfonyl-4-methylbenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Chlorosulfonyl-4-methylbenzoic Acid
This guide provides a comprehensive technical overview of this compound, a critical bifunctional reagent in modern organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and process scientists, this document synthesizes core physicochemical data with practical, field-proven methodologies for its analysis and application.
Introduction: A Molecule of Dichotomous Reactivity
This compound (CAS No. 2548-29-0) is a unique organic molecule possessing two distinct and orthogonally reactive functional groups: a carboxylic acid and a sulfonyl chloride.[1] This structural arrangement makes it an invaluable building block, particularly for the synthesis of sulfonamides, a class of compounds with a storied history and continued importance in medicine.[2] The aromatic scaffold, substituted with a methyl group, provides a foundational structure that can be further modified, while the specific 1,2,4-trisubstitution pattern dictates the steric and electronic environment for chemical transformations.
The true utility of this reagent lies in the differential reactivity of its functional groups. The highly electrophilic sulfonyl chloride is readily targeted by nucleophiles like primary and secondary amines to form robust sulfonamide linkages.[2] In contrast, the carboxylic acid group offers a handle for subsequent modifications, such as amide bond formation or esterification, often under different reaction conditions. This allows for a modular and strategic approach to the synthesis of complex target molecules.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is paramount for its effective use in research and development. These properties dictate its handling, reaction conditions, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 2548-29-0 | [1] |
| Molecular Formula | C₈H₇ClO₄S | [1][3] |
| Molecular Weight | 234.66 g/mol | [1][3] |
| Appearance | White to off-white or light brown solid | [4] |
| Melting Point | 173 °C | [4] |
| Boiling Point | 420.0 ± 38.0 °C (Predicted) | [4] |
| Density | 1.514 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.17 ± 0.10 (Predicted) | [4] |
| XLogP | 1.8 (Predicted) | [5] |
Synthesis and Purification
The most common laboratory synthesis of this compound involves the electrophilic aromatic substitution of p-toluic acid (4-methylbenzoic acid) using chlorosulfonic acid.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
-
Rationale: This procedure utilizes an excess of chlorosulfonic acid as both the reactant and the solvent. The reaction is temperature-controlled to manage the exothermic nature of the reaction and to direct the regioselectivity of the sulfonation.
-
Step 1: Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a calcium chloride drying tube. Add chlorosulfonic acid (approx. 5-6 molar equivalents) to the flask.
-
Step 2: Reagent Addition: Cool the chlorosulfonic acid in an ice bath to 0 °C. Slowly add p-toluic acid (1 molar equivalent) in small portions, ensuring the internal temperature does not rise significantly.
-
Step 3: Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture (e.g., to 70-80 °C) and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Step 4: Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Step 5: Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual acids. The crude product can be further purified by recrystallization from an appropriate solvent system if necessary. Dry the final product under vacuum.
Spectroscopic and Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a clear signature of the substitution pattern on the aromatic ring.
-
Expected Signals (in DMSO-d₆):
-
A singlet for the methyl protons (~2.6 ppm).
-
Three aromatic protons in the 7.2-8.4 ppm region, exhibiting characteristic doublet and doublet of doublets splitting patterns. For instance, a doublet around 8.3 ppm (H ortho to COOH), a doublet of doublets around 7.8 ppm (H meta to COOH and ortho to SO₂Cl), and a doublet around 7.3 ppm (H ortho to the methyl group).[6]
-
A broad singlet for the carboxylic acid proton, which can vary in chemical shift depending on concentration and solvent.
-
-
-
¹³C NMR: The carbon spectrum complements the ¹H NMR data.
-
Expected Signals (in DMSO-d₆):
-
A signal for the methyl carbon (~20 ppm).
-
Six distinct aromatic carbon signals between ~125 and 152 ppm.
-
A signal for the carboxylic carbon (~167 ppm).[6]
-
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is invaluable for identifying the key functional groups.[7]
-
Key Vibrational Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band, typically from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.
-
S=O Stretch (Sulfonyl Chloride): Two characteristic strong bands for the asymmetric and symmetric stretching, expected around 1380 cm⁻¹ and 1180 cm⁻¹, respectively. The exact positions can confirm the presence of the SO₂Cl group.
-
S-Cl Stretch: A weaker absorption, typically in the 550-650 cm⁻¹ region.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Expected Molecular Ion: In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M]⁺ or [M-H]⁻) can be used to confirm the elemental composition.
-
Fragmentation Pattern: Common fragmentation pathways include the loss of chlorine (-Cl), the sulfonyl group (-SO₂), the carboxylic group (-COOH), or water (-H₂O). The fragmentation of the related m-(Chlorosulfonyl)benzoic acid shows key fragments resulting from these losses.[8]
Key Experimental Methodologies
The following protocols describe standard, validated methods for determining critical physicochemical parameters.
Protocol: Melting Point Determination (Capillary Method)
-
Principle: This method relies on the precise measurement of the temperature at which a crystalline solid transitions to a liquid. A narrow melting range is indicative of high purity.
-
Procedure:
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered. Load a small amount into a capillary tube to a height of 2-3 mm and pack it tightly.[9]
-
Measurement: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 20 °C below the expected melting point (173 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[9]
-
Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Protocol: Solubility Determination (Shake-Flask Method)
-
Principle: This equilibrium-based method determines the saturation concentration of a compound in a given solvent and is considered the gold standard for solubility measurement.[10]
-
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial or flask.[11]
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a fine-pored (e.g., 0.22 µm) filter.
-
Quantification: Accurately dilute a known volume of the clear filtrate and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC with a pre-established calibration curve.
-
Caption: Workflow for the Shake-Flask solubility determination method.
Protocol: pKa Determination (Potentiometric Titration)
-
Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong base. The pKa corresponds to the pH at the half-equivalence point.[12]
-
Procedure:
-
Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).[13] Use a constant ionic strength background electrolyte (e.g., 0.15 M KCl).[14]
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]
-
Titration: Place the sample solution in a jacketed beaker at a constant temperature. Immerse the calibrated pH electrode. Add a standardized strong base solution (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the point where half of the acid has been neutralized. This point corresponds to the inflection point on a derivative plot (dpH/dV vs. V).
-
Safety and Handling
This compound is a reactive and corrosive compound that must be handled with appropriate precautions.
-
Hazards: Causes severe skin burns and eye damage. Harmful if swallowed. It is moisture-sensitive and may react with water to liberate toxic hydrogen chloride gas.[4]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.
Conclusion
This compound is a potent synthetic intermediate whose value is derived from its dual-functional nature. A comprehensive grasp of its physicochemical properties—from its melting point and solubility to its spectroscopic signatures—is not merely academic; it is a prerequisite for its successful application in the laboratory and in the development of new chemical entities. The protocols and data presented in this guide offer a robust framework for scientists to characterize, handle, and strategically employ this versatile molecule in their research endeavors.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 53429596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2548-29-0|this compound|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 3-(chlorosulfonyl)-4-methylbenzoic acid (C8H7ClO4S) [pubchemlite.lcsb.uni.lu]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. m-(Chlorosulfonyl)benzoic acid [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 14. creative-bioarray.com [creative-bioarray.com]
An In-Depth Technical Guide to 3-Chlorosulfonyl-4-methylbenzoic Acid: A Cornerstone Intermediate in Synthetic Chemistry
This document provides a comprehensive technical overview of 3-Chlorosulfonyl-4-methylbenzoic acid (CAS No. 2548-29-0), a pivotal bifunctional reagent in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, reactivity, and application, with an emphasis on the causal relationships that govern its utility.
Core Compound Profile and Physicochemical Characteristics
This compound is a substituted aromatic compound possessing two distinct and synthetically valuable functional groups: a carboxylic acid and a highly reactive sulfonyl chloride. This dual functionality makes it an exceptionally versatile building block, enabling sequential or orthogonal chemical modifications. Its properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 2548-29-0 | [1][2][3] |
| Molecular Formula | C₈H₇ClO₄S | [1][2] |
| Molecular Weight | 234.66 g/mol | [1][2] |
| Appearance | White to off-white or light brown solid | [4] |
| Melting Point | 173 °C | [4] |
| Boiling Point (Predicted) | 420.0 ± 38.0 °C | [4] |
| Density (Predicted) | 1.514 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.17 ± 0.10 | [4] |
| Storage Conditions | Store at room temperature under an inert atmosphere.[5] |
Synthesis: Electrophilic Aromatic Substitution
The most direct and industrially relevant synthesis of this compound is the electrophilic aromatic substitution (chlorosulfonation) of p-toluic acid (4-methylbenzoic acid).[4][6] The methyl group is an ortho-, para-director; however, the carboxylic acid group is a meta-director. The reaction proceeds at the position ortho to the activating methyl group and meta to the deactivating carboxylic acid group.
Reaction Scheme: Synthesis of this compound
Caption: Synthesis via chlorosulfonation of p-toluic acid.
Detailed Synthesis Protocol
This protocol is a validated method adapted from established literature procedures.[4][6]
Materials:
-
p-Toluic acid (precursor)
-
Chlorosulfonic acid (reagent and solvent)
-
Ice
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction (optional)
-
Sodium sulfate (Na₂SO₄) for drying (optional)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), cool chlorosulfonic acid (approx. 6 molar equivalents) to 0 °C using an ice bath.
-
Scientist's Insight: Using chlorosulfonic acid as both the reagent and solvent drives the reaction to completion. The initial cooling is critical to control the highly exothermic dissolution of the solid p-toluic acid.
-
-
Reactant Addition: Slowly add p-toluic acid (1 equivalent) in small portions to the cooled chlorosulfonic acid, ensuring the internal temperature does not rise significantly.[4]
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to 100 °C for approximately 2 hours.[4] Reaction progress can be monitored by taking a small aliquot, quenching it, and analyzing via TLC or LC-MS.
-
Quenching and Precipitation: Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring. A solid precipitate will form.
-
Scientist's Insight: This is the most critical step. Pouring the reaction mixture onto ice serves two purposes: it safely quenches the highly reactive excess chlorosulfonic acid by converting it to sulfuric acid and hydrochloric acid, and it precipitates the organic product, which is poorly soluble in the resulting aqueous acidic medium.
-
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acids. Dry the solid product under vacuum. The resulting compound is often of sufficient purity for subsequent steps.[4]
-
Optional Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent like chloroform.[4]
Workflow for Synthesis and Purification
Caption: Experimental workflow for synthesis and purification.
Chemical Reactivity and Synthetic Utility
The synthetic power of this reagent lies in the differential reactivity of its two functional groups, allowing for selective transformations.
A. Reactions at the Sulfonyl Chloride Group
The sulfonyl chloride is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. Its most common application is the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[7][8]
General Protocol: Sulfonamide Synthesis
-
Setup: Dissolve the amine nucleophile (1 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.5-2 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) at 0 °C.
-
Scientist's Insight: The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Its removal drives the equilibrium towards the product.
-
-
Addition: Slowly add a solution of this compound (1 equivalent) in the same solvent to the amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction with water or dilute acid. Extract the product with an organic solvent, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purification: Purify the product via column chromatography or recrystallization.
Caption: General reaction for sulfonamide synthesis.
B. Reactions at the Carboxylic Acid Group
The carboxylic acid group can undergo standard transformations, such as esterification. A common method involves conversion to an acyl chloride followed by reaction with an alcohol.[9]
Protocol: Methyl Ester Synthesis [9]
-
Acyl Chloride Formation: Gently reflux a suspension of this compound (1 equivalent) in thionyl chloride (SOCl₂, used in excess as reagent and solvent) for 1 hour.
-
Scientist's Insight: This step converts the less reactive carboxylic acid into a highly reactive acyl chloride, priming it for esterification.
-
-
Reagent Removal: Remove the excess thionyl chloride under vacuum.
-
Esterification: Add anhydrous methanol (excess) to the crude acyl chloride and stir for 1 hour at room temperature.
-
Isolation: Remove the excess methanol under vacuum to yield the crude methyl 3-(chlorosulfonyl)-4-methylbenzoate.[9] The product can be purified by chromatography if necessary.
Caption: Synthesis of methyl 3-(chlorosulfonyl)-4-methylbenzoate.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. Below are key characterization data points.
| Analysis Type | Expected Results | Reference(s) |
| ¹H NMR (400 MHz, d₆-DMSO) | δ 8.32 (d, J=1.9 Hz, 1H, Ar-H), 7.76 (dd, J=7.8, 1.9 Hz, 1H, Ar-H), 7.25 (d, J=7.8 Hz, 1H, Ar-H), 2.58 (s, 3H, -CH₃). A broad singlet for the carboxylic acid proton may also be observed. | [4][6] |
| LC-MS (APCI⁻) | m/z 233 ([M-H]⁻, ³⁵Cl, 100%), 235 ([M-H]⁻, ³⁷Cl, ~33%). The characteristic isotopic pattern for a single chlorine atom is a definitive marker. | [4] |
Safety, Handling, and Storage
Due to its reactive nature, this compound must be handled with appropriate care. It is corrosive and moisture-sensitive.
| Hazard Category | GHS Classification & Precautionary Statements | Reference(s) |
| Pictograms | [1] | |
| Signal Word | Danger or Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.[1]H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] | |
| Precautionary Statements | P260/P261: Avoid breathing dust/fume.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Keep away from moisture, as it can hydrolyze the sulfonyl chloride group.[10] PPE: Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place under an inert atmosphere.[5]
References
- 1. angenechemical.com [angenechemical.com]
- 2. scbt.com [scbt.com]
- 3. 3-chlorosulfonyl-4-methyl-benzoic acid | 2548-29-0 [amp.chemicalbook.com]
- 4. 3-chlorosulfonyl-4-methyl-benzoic acid CAS#: 2548-29-0 [amp.chemicalbook.com]
- 5. 2548-29-0|this compound|BLD Pharm [bldpharm.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. 3-(Chlorosulfonyl)-4-methoxybenzoic acid [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic Data of 3-Chlorosulfonyl-4-methylbenzoic Acid: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Chlorosulfonyl-4-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are explained to provide a practical and comprehensive resource.
Introduction
This compound (C₈H₇ClO₄S) is a bifunctional molecule containing both a carboxylic acid and a sulfonyl chloride group. This unique structure makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity in subsequent chemical transformations. This guide will delve into the key spectroscopic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrumental Parameters (¹H and ¹³C NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Temperature: Spectra are typically recorded at room temperature (298 K).
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans are generally sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans are often required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Below is a workflow diagram for the general NMR experimental process.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Data Interpretation: ¹H and ¹³C NMR
The following tables summarize the expected and reported chemical shifts for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~8.32 | d | ~1.9 | 1H | H-2 |
| ~7.77 | dd | ~7.7, ~2.0 | 1H | H-6 |
| ~7.26 | d | ~7.9 | 1H | H-5 |
| ~2.58 | s | - | 3H | -CH₃ |
| >10 (broad) | s | - | 1H | -COOH |
Data sourced from DMSO-d₆.[1]
Interpretation of ¹H NMR Spectrum: The aromatic region of the spectrum displays a characteristic three-proton system. The downfield shift of the proton at H-2 (~8.32 ppm) is attributed to the strong electron-withdrawing effects of both the adjacent carboxylic acid and the sulfonyl chloride groups. The proton at H-6 (~7.77 ppm) appears as a doublet of doublets due to coupling with both H-2 and H-5. The upfield-most aromatic proton, H-5 (~7.26 ppm), is a doublet due to coupling with H-6. The methyl group protons appear as a sharp singlet at ~2.58 ppm. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, often above 10 ppm, and its presence can be confirmed by D₂O exchange.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~167.2 | -COOH |
| ~146.4 | C-4 |
| ~141.2 | C-3 |
| ~131.2 | C-1 |
| ~129.6 | C-6 |
| ~127.7 | C-2 |
| ~127.5 | C-5 |
| ~20.3 | -CH₃ |
Data sourced from DMSO-d₆.
Interpretation of ¹³C NMR Spectrum: The ¹³C NMR spectrum shows eight distinct carbon signals, consistent with the molecular structure. The carbonyl carbon of the carboxylic acid is observed at the most downfield position (~167.2 ppm). The aromatic carbons attached to the electron-withdrawing sulfonyl chloride and methyl groups (C-3 and C-4) are also significantly downfield. The remaining aromatic carbons appear in the expected region of ~127-132 ppm. The methyl carbon gives a signal at the most upfield position (~20.3 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000-400 cm⁻¹.
The workflow for FT-IR analysis is depicted below.
Caption: General workflow for FT-IR analysis using the ATR technique.
Data Interpretation: IR Spectrum
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and sulfonyl chloride functional groups.
Table 3: Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1370 and ~1170 | Asymmetric and Symmetric SO₂ stretch | Sulfonyl Chloride |
| ~3000-3100 | C-H stretch | Aromatic |
| ~2850-2960 | C-H stretch | Methyl |
Interpretation of IR Spectrum:
-
Carboxylic Acid: A very broad O-H stretching band will be observed from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of the carboxylic acid. The strong carbonyl (C=O) stretching absorption will appear around 1700 cm⁻¹.
-
Sulfonyl Chloride: The sulfonyl chloride group will give rise to two strong, characteristic stretching vibrations for the S=O bonds: an asymmetric stretch around 1370 cm⁻¹ and a symmetric stretch around 1170 cm⁻¹.
-
Aromatic and Aliphatic C-H: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretches of the methyl group will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Experimental Protocol: Electrospray Ionization (ESI) MS
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or ammonium acetate may be added to promote ionization.
Instrumental Parameters:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used, and spectra can be acquired in both positive and negative ion modes.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition: The instrument is typically scanned over a mass range that includes the expected molecular weight of the compound.
Data Interpretation: Mass Spectrum
Expected Molecular Ion: The molecular weight of this compound is 234.66 g/mol .
-
Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺, would be expected at an m/z of approximately 234.9.[1]
-
Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻, would be expected at an m/z of approximately 233.0.[2]
Fragmentation Pattern: The fragmentation of aromatic sulfonyl chlorides and carboxylic acids is influenced by the stability of the resulting fragments.
-
Loss of HCl: A common fragmentation pathway for sulfonyl chlorides is the loss of HCl, which would result in a fragment ion.
-
Decarboxylation: The carboxylic acid moiety can undergo decarboxylation (loss of CO₂) under certain conditions.
-
Loss of SO₂: Fragmentation involving the loss of sulfur dioxide is also a possibility.
The fragmentation pattern provides valuable structural confirmation. For instance, the presence of the chlorine atom will be indicated by the characteristic isotopic pattern of the molecular ion and its fragments, with the ³⁷Cl isotope being about one-third the abundance of the ³⁵Cl isotope.[2]
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry offers unambiguous structural elucidation. The detailed protocols and interpretations serve as a valuable resource for scientists engaged in research and development where this versatile compound is utilized.
References
A Technical Guide to the Synthesis and Application of 3-Chlorosulfonyl-4-methylbenzoic Acid and Its Analogs in Medicinal Chemistry
Abstract
3-Chlorosulfonyl-4-methylbenzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a highly reactive sulfonyl chloride and a versatile carboxylic acid, allows for the construction of diverse molecular libraries. This guide provides an in-depth exploration of the synthesis of the core molecule, the strategic derivatization into its primary analogs—sulfonamides—and the underlying principles that govern these transformations. We will detail robust experimental protocols, discuss the causality behind methodological choices, and explore the applications of the resulting compounds, thereby offering a comprehensive resource for researchers in drug discovery and development.
The Core Moiety: this compound
The utility of any chemical scaffold is rooted in its physicochemical properties and the reliability of its synthesis. This compound (C₈H₇ClO₄S, MW: 234.66 g/mol ) is a white to off-white solid with a melting point of approximately 173°C.[1][2] Its power as a synthetic building block lies in the orthogonal reactivity of its two functional groups. The sulfonyl chloride (-SO₂Cl) is a potent electrophile, highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. The carboxylic acid (-COOH), while less reactive, provides a secondary handle for amide bond formation or other modifications, often after the sulfonyl chloride has been reacted.
Synthesis of the Core Moiety
The most direct and common synthesis of this compound is through the electrophilic aromatic substitution of p-toluic acid (4-methylbenzoic acid) using chlorosulfonic acid.[1]
Causality Behind the Method:
-
Reagent Choice: Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the sulfonating agent. Its strong acidic and electrophilic nature is necessary to activate the aromatic ring for substitution.
-
Regioselectivity: The methyl (-CH₃) and carboxylic acid (-COOH) groups on the starting material direct the position of the incoming chlorosulfonyl group. The methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. The position ortho to the methyl group and meta to the carboxylic acid group (position 3) is sterically and electronically favored.
-
Temperature Control: The reaction is highly exothermic. Initial addition of p-toluic acid is performed at 0°C to control the reaction rate and prevent runaway reactions.[1] The subsequent heating to 100°C is required to overcome the activation energy for the sulfonation to proceed to completion.[1]
-
Quenching: The reaction mixture is quenched by slowly pouring it onto ice. This serves two purposes: it safely neutralizes the highly reactive excess chlorosulfonic acid and precipitates the solid product, which has low solubility in the resulting aqueous acidic solution.[1]
Caption: Synthesis of this compound.
Experimental Protocol 1: Synthesis of this compound[1]
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and place it in an ice bath.
-
Reagent Addition: Carefully add chlorosulfonic acid (1.5 mL, 23 mmol) to the flask.
-
Slow Addition of Starting Material: While stirring, add p-toluic acid (500 mg, 3.67 mmol) in small portions, ensuring the temperature remains low.
-
Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture to 100°C for 2 hours.
-
Quenching: Cool the mixture back to room temperature and then slowly pour it dropwise onto a beaker of crushed ice with stirring.
-
Isolation: Allow the ice to melt completely. Collect the precipitated solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water and dry it thoroughly to yield the final product (typical yield: ~87%).[1]
Synthesis of Functional Analogs: Sulfonamide Formation
The primary application of this compound is as a precursor for the synthesis of sulfonamides. This reaction is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[3][4] The process involves the reaction of the sulfonyl chloride with a primary or secondary amine.
Causality Behind the Method:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
-
Base Requirement: This reaction produces hydrochloric acid (HCl) as a byproduct.[4] A base, such as pyridine or triethylamine (TEA), must be included to neutralize this acid.[3] Failure to do so would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM) are typically used to prevent the hydrolysis of the highly reactive sulfonyl chloride by water.[3]
Caption: General workflow for sulfonamide synthesis.
Experimental Protocol 2: General Procedure for Sulfonamide Synthesis[3][4][5]
-
Setup: Dissolve the desired primary or secondary amine (1.0 mmol) and a base like pyridine (1.2 mmol) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Addition: Cool the solution in an ice bath. Add a solution of this compound (1.0 mmol) in anhydrous DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a 1M HCl solution to remove excess base, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide derivative.
Applications and Biological Significance
Derivatives of benzoic acid, and specifically sulfonamides, are prevalent in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The 3-(aminosulfonyl)-4-methylbenzoic acid scaffold allows for systematic structural modifications to optimize activity against specific biological targets.
By varying the amine component (R-NH₂) in the sulfonamide synthesis, a diverse library of analogs can be created. The properties of the "R" group—its size, charge, and hydrogen bonding capability—can be tailored to interact with the binding pocket of a target enzyme or receptor.
| Amine Input (R-NH₂) Example | Resulting Analog Structure | Potential Therapeutic Area |
| Aniline | 3-(phenylsulfamoyl)-4-methylbenzoic acid | Antibacterial, Kinase Inhibitors |
| Benzylamine | 3-(N-benzylsulfamoyl)-4-methylbenzoic acid | Anticonvulsants, Diuretics[3] |
| Morpholine | 3-(morpholinosulfonyl)-4-methylbenzoic acid | Anticancer, Enzyme Inhibitors[6] |
| Valine | 2-(4-methyl-3-sulfamoylbenzamido)-3-methylbutanoic acid | Antimicrobial[7][8] |
This table presents potential applications based on the general activities of the sulfonamide class and related structures.
The carboxylic acid group on the scaffold provides an additional point for diversification or for interaction with biological targets. For instance, in many enzyme inhibitors, a carboxylic acid mimics a substrate to bind to positively charged residues (like arginine or lysine) in the enzyme's active site.
Conclusion
This compound is a robust and versatile starting material for the synthesis of compound libraries, particularly for sulfonamide derivatives. The synthetic routes to both the core molecule and its analogs are well-established, reliable, and scalable. The orthogonal reactivity of its functional groups enables chemists to systematically explore chemical space, making this scaffold a valuable tool in the ongoing quest for novel therapeutic agents. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this powerful building block in their drug discovery programs.
References
- 1. 3-chlorosulfonyl-4-methyl-benzoic acid CAS#: 2548-29-0 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity profile of the sulfonyl chloride group in 3-Chlorosulfonyl-4-methylbenzoic acid
An In-Depth Technical Guide to the Reactivity Profile of 3-Chlorosulfonyl-4-methylbenzoic Acid
Abstract
This compound is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Possessing both a highly reactive sulfonyl chloride and a versatile carboxylic acid moiety, it serves as a valuable building block for the construction of complex molecules, particularly sulfonamide-based drug candidates. This technical guide provides an in-depth exploration of the reactivity profile of the sulfonyl chloride group within this molecule. We will dissect the electronic and steric factors governing its behavior, detail key transformations including sulfonamide and sulfonate ester formation, and discuss methodologies for its reduction. Furthermore, this guide will illuminate the principles of chemoselectivity, enabling the strategic manipulation of one functional group in the presence of the other. The protocols and mechanistic discussions herein are grounded in established chemical principles to provide scientists with both practical workflows and the causal understanding required for effective experimental design.
Introduction to this compound: A Bifunctional Scaffold
This compound (CAS 2548-29-0) is a cornerstone reagent for introducing the carboxy-substituted toluenesulfonyl framework into target structures. Its utility stems from the orthogonal reactivity of its two functional groups, which can be addressed under distinct reaction conditions.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below, offering a first-pass comparison of its handling and solubility characteristics.
| Property | Value | Reference(s) |
| CAS Number | 2548-29-0 | [1][2] |
| Molecular Formula | C₈H₇ClO₄S | [2][3][4] |
| Molecular Weight | 234.66 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 173 °C | [1] |
Synthesis Overview
The standard laboratory synthesis of this compound involves the electrophilic aromatic substitution of p-toluic acid using chlorosulfonic acid as the sulfonating agent.[1] The reaction is typically initiated at low temperatures to control the initial exotherm, followed by heating to drive the reaction to completion.[1][5]
Electronic Profile of the Sulfonyl Chloride Moiety
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom.[6] In this compound, this electrophilicity is modulated by the electronic effects of the other substituents on the aromatic ring.
The Highly Electrophilic Sulfonyl Sulfur
The sulfur atom in the sulfonyl chloride group is bonded to two highly electronegative oxygen atoms and a chlorine atom. This creates a significant partial positive charge on the sulfur, rendering it a hard electrophile and highly susceptible to attack by a wide range of nucleophiles.[6]
Influence of Aromatic Substituents: A Duality of Effects
The reactivity of the sulfonyl chloride is further fine-tuned by the substituents on the benzene ring:
-
Carboxylic Acid (-COOH): Positioned meta to the sulfonyl chloride, the carboxylic acid acts as a powerful electron-withdrawing group via the inductive effect. This effect withdraws electron density from the ring, further increasing the partial positive charge on the sulfonyl sulfur and enhancing its electrophilicity.[6] This makes the molecule significantly more reactive than analogous compounds lacking this group, such as tosyl chloride.[6][7]
-
Methyl Group (-CH₃): Positioned para to the sulfonyl chloride, the methyl group is weakly electron-donating through hyperconjugation and inductive effects. This donation of electron density to the ring slightly counteracts the withdrawing effect of the other groups, marginally reducing the sulfonyl group's reactivity compared to a non-methylated analogue.[8]
However, the electron-withdrawing character of the meta-carboxylic acid is the dominant electronic influence, resulting in a highly activated sulfonyl chloride group.
Key Nucleophilic Substitution Reactions
The primary utility of this compound lies in its reactions with nucleophiles at the sulfonyl sulfur.
Sulfonamide Formation: The Cornerstone Reaction
The reaction with primary and secondary amines to form sulfonamides is the most common and significant transformation for this class of compounds.[9] Sulfonamide linkages are exceptionally stable and are a key pharmacophore in a vast range of therapeutic agents.[10][11]
Mechanism: The reaction proceeds via a nucleophilic attack from the lone pair of the amine nitrogen onto the electrophilic sulfur atom. This is followed by the expulsion of the chloride ion as a leaving group and deprotonation of the nitrogen, typically by a non-nucleophilic base, to yield the neutral sulfonamide and neutralize the HCl byproduct.[9]
Protocol 1: Synthesis of 4-Methyl-3-(phenylmethylsulfamoyl)benzoic Acid
This protocol describes a general method for the synthesis of a model sulfonamide using benzylamine as the nucleophile.
Materials:
-
This compound
-
Benzylamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Scientist's Note: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid.[5]
-
-
Addition of Reagents: To the stirred solution, add anhydrous pyridine (1.5 eq) followed by the slow, dropwise addition of benzylamine (1.1 eq).
-
Rationale: Pyridine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[9] Adding the amine slowly helps to control any exotherm.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup and Extraction: Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Rationale: The HCl wash removes excess pyridine and any unreacted benzylamine by protonating them into their water-soluble ammonium salts.
-
-
Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Rationale: The brine wash helps to remove residual water from the organic phase.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide product.
Sulfonate Ester Formation
In a similar fashion, alcohols and phenols can act as nucleophiles to attack the sulfonyl chloride, yielding sulfonate esters.[6] This reaction is typically performed in the presence of a base like pyridine to activate the alcohol and neutralize the HCl byproduct.[12]
Mechanism: The mechanism is analogous to sulfonamide formation, with the oxygen atom of the alcohol or phenol serving as the nucleophile. The resulting sulfonate esters are valuable intermediates in their own right, often used as leaving groups in subsequent substitution reactions.
Competing Reaction: Hydrolysis
The sulfonyl chloride group is highly susceptible to hydrolysis by water, which yields the corresponding and often less useful sulfonic acid.[13] This is the most common side reaction.
Mitigation Strategies:
-
Anhydrous Conditions: Use flame- or oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere.
-
Controlled Quenching: When the reaction is complete, quench by adding the reaction mixture to cold water or ice, rather than adding water to the reaction mixture, to control the exotherm of hydrolysis of any unreacted starting material or reagents.[5]
Reduction of the Sulfonyl Chloride Group
The sulfonyl chloride can be reduced to several other sulfur-containing functional groups. The choice of reducing agent is critical to selectively obtain the desired product.
Overview of Reductive Pathways
Reagent Selection and Causality
-
Strong Hydride Reagents (e.g., LiAlH₄): These powerful reducing agents will reduce the sulfonyl chloride all the way to the corresponding thiol (mercaptan).[14][15] This is a harsh transformation and may not be compatible with other sensitive functional groups.
-
Milder Hydride Reagents (e.g., NaBH₃CN): Sodium cyanoborohydride is a more chemoselective reagent that typically reduces sulfonyl chlorides to symmetrical disulfides.[16]
-
Sulfite Salts (e.g., Na₂SO₃): Reduction with sodium sulfite in an aqueous medium is a standard industrial method for producing sodium sulfinates, which are versatile synthetic intermediates.[17][18]
Chemoselectivity and Orthogonal Reactivity
A key challenge and opportunity when working with this compound is managing the reactivity of its two distinct functional groups. The sulfonyl chloride is a powerful electrophile, while the carboxylic acid can act as both a weak acid and a nucleophile (as the carboxylate).
-
Reactions with Amines/Alcohols: Under basic or neutral conditions, nucleophiles like amines and alcohols will react exclusively at the sulfonyl chloride center. The carboxylic acid is deprotonated to the unreactive carboxylate anion.[9]
-
Reactions of the Carboxylic Acid: The carboxylic acid can be selectively targeted. For example, Fischer esterification can be performed with an alcohol under strong acidic conditions.[19] Alternatively, it can be converted to an acid chloride using thionyl chloride (SOCl₂), which can then be reacted with an alcohol to form an ester.[20] This latter approach must be done with care, as SOCl₂ can also react with the sulfonyl chloride group under certain conditions.
This differential reactivity allows for sequential functionalization, making the molecule a powerful scaffold for building molecular diversity.
Conclusion
This compound presents a reactivity profile dominated by the highly electrophilic sulfonyl chloride group. Its reactivity is enhanced by the electron-withdrawing carboxylic acid, enabling facile reactions with a broad range of nucleophiles to form stable sulfonamides and sulfonate esters. Understanding the delicate balance of electronic effects, the potential for competing side reactions like hydrolysis, and the principles of chemoselectivity is paramount for its successful application. By leveraging the distinct reactivity of its two functional groups, researchers and drug development professionals can effectively utilize this compound as a versatile and powerful building block in the synthesis of novel chemical entities.
References
- 1. 3-chlorosulfonyl-4-methyl-benzoic acid CAS#: 2548-29-0 [amp.chemicalbook.com]
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- 11. namiki-s.co.jp [namiki-s.co.jp]
- 12. Reactions of Alcohols [www2.chemistry.msu.edu]
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An In-depth Technical Guide to the Potential Research Applications of 3-Chlorosulfonyl-4-methylbenzoic Acid Derivatives
Preamble: The Versatile Scaffold of 3-Chlorosulfonyl-4-methylbenzoic Acid
In the landscape of modern chemical research, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutic agents and functional materials. Among these, this compound stands out as a bifunctional building block of significant potential. Its structure, featuring a highly reactive sulfonyl chloride group and a readily modifiable carboxylic acid moiety, offers a versatile platform for the synthesis of a diverse array of derivatives. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, characterization, and multifaceted research applications of these derivatives, delving into the causality behind experimental choices and highlighting their potential in medicinal chemistry and material science.
Part 1: Foundational Chemistry and Synthesis of this compound
A thorough understanding of the parent compound is the bedrock upon which the exploration of its derivatives is built. This section details the fundamental properties and synthesis of this compound.
Physicochemical Properties
The successful application of a chemical scaffold is intrinsically linked to its physical and chemical characteristics. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 2548-29-0 | [1] |
| Molecular Formula | C₈H₇ClO₄S | [2][3] |
| Molecular Weight | 234.66 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 173 °C | [1] |
| Boiling Point | 420.0 ± 38.0 °C (Predicted) | [1] |
| pKa | 3.17 ± 0.10 (Predicted) | [1] |
Synthesis of the Core Scaffold
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of p-toluic acid with chlorosulfonic acid.[1] This reaction leverages the electron-donating nature of the methyl group, which directs the incoming chlorosulfonyl group to the ortho position.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, carefully add p-toluic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (approx. 6 eq) in a round-bottom flask equipped with a magnetic stirrer, while maintaining the temperature at 0 °C using an ice bath. The excess chlorosulfonic acid serves as both the reactant and the solvent.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 10-15 minutes. Subsequently, heat the mixture to 100 °C and maintain this temperature for approximately 2 hours to ensure the completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with constant stirring. This step quenches the reaction and precipitates the product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. Dry the product under vacuum to yield this compound as a light brown solid.[1]
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized this compound is crucial. The following are typical spectroscopic data for this compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (d, J = 1.9 Hz, 1H), 7.76 (dd, J = 7.8, 1.9 Hz, 1H), 7.25 (d, J = 7.8 Hz, 1H), 5.55 (br s, 1H, COOH), 2.58 (s, 3H, CH₃).[1]
-
LC-MS (APCI-): m/z 233 ([M-H]⁻, ³⁵Cl, 100%), 235 ([M-H]⁻, ³⁷Cl, 40%).[1]
Part 2: The World of Derivatives: Synthetic Strategies and Characterization
The true potential of this compound lies in its ability to be transformed into a vast array of derivatives. This section explores the key synthetic pathways to unlock this chemical diversity.
The Sulfonamide Derivatives: A Cornerstone of Medicinal Chemistry
The reaction of the sulfonyl chloride group with amines to form sulfonamides is a cornerstone of medicinal chemistry.[4] This reaction allows for the introduction of a wide range of substituents, enabling the fine-tuning of the pharmacological properties of the resulting molecules.
Experimental Protocol: General Synthesis of 3-Sulfamoyl-4-methylbenzoic Acid Derivatives
-
Reaction Setup: Dissolve the amine (1.0-1.2 eq) and a base such as pyridine or triethylamine (1.5-2.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in the same solvent dropwise. The base is crucial to neutralize the HCl byproduct generated during the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl to remove excess amine and base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Purification and Characterization:
-
HPLC: High-performance liquid chromatography is an excellent technique for assessing the purity of the synthesized sulfonamides. A reversed-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is a common choice.[5][6]
-
NMR and MS: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product, while mass spectrometry provides information about the molecular weight.
Ester and Amide Derivatives of the Carboxylic Acid Group
The carboxylic acid moiety of the scaffold can be readily converted into esters and amides, which can significantly alter the lipophilicity, solubility, and metabolic stability of the molecule. A protocol for the synthesis of the methyl ester is available.[7]
Bioisosteric Replacement: In drug design, the carboxylic acid group is often replaced with bioisosteres such as tetrazoles or other acidic heterocycles to improve oral bioavailability and other pharmacokinetic properties. This is a key strategy to consider when developing drug candidates from this scaffold.
Heterocyclic Derivatives: Expanding the Chemical Space
The bifunctional nature of this compound allows for its use in the synthesis of various heterocyclic systems. For instance, reaction with bifunctional nucleophiles can lead to the formation of fused ring systems, further expanding the chemical diversity of the derivatives.
Visualization of Synthetic Pathways
Caption: Key synthetic routes from this compound.
Part 3: Biomedical Research Applications: From Bench to Potential Bedside
The derivatives of this compound have shown promise in a variety of biomedical research areas, primarily due to the well-established biological activity of the sulfonamide functional group.
Antimicrobial Agents: A Classic Application
Sulfonamides were among the first effective antimicrobial agents and continue to be a source of inspiration for the development of new drugs.[4]
Mechanism of Action: Sulfonamide derivatives act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[8][9][] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds block the synthesis of folic acid, which is essential for bacterial growth and replication.[4][8][9]
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Structure-Activity Relationship (SAR) Studies: The antimicrobial activity of sulfonamides is highly dependent on the nature of the substituent on the sulfonamide nitrogen. Generally, electron-withdrawing groups on the aromatic ring attached to the sulfonamide nitrogen can enhance activity.
Enzyme Inhibitors: A Modern Approach to Drug Discovery
Beyond their antimicrobial effects, sulfonamide derivatives of this compound are being explored as inhibitors of various enzymes implicated in human diseases.
-
Carbonic Anhydrase Inhibitors: Certain sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. This has led to their investigation as potential treatments for glaucoma, epilepsy, and some types of cancer.
-
NTPDase and P2Y14 Receptor Inhibitors: Recent studies have shown that derivatives of this scaffold can act as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and as antagonists of the P2Y14 receptor, which are involved in inflammation and immune responses.[11][12]
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Reagents and Materials: Prepare a buffer solution appropriate for the target enzyme, the enzyme solution, the substrate solution, and solutions of the test compounds at various concentrations.
-
Assay Procedure: In a microplate, add the buffer, enzyme solution, and the test compound or vehicle control. Incubate for a predetermined time to allow for inhibitor binding.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: After a specific incubation period, stop the reaction and measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Anticancer and Anti-inflammatory Applications
The sulfonamide moiety is present in several approved anticancer and anti-inflammatory drugs.[13] Derivatives of this compound are being investigated for their potential in these areas.
-
Anticancer Activity: Some sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines.[14][15][16] Their mechanisms of action can be diverse, including the inhibition of key enzymes in cancer cell proliferation and survival.
-
Anti-inflammatory Potential: By targeting enzymes like cyclooxygenase-2 (COX-2) or modulating inflammatory pathways, these derivatives have potential as anti-inflammatory agents.[13][17][18][19]
Part 4: Emerging Applications in Material Science
While the primary focus of research on this compound derivatives has been in the biomedical field, their unique bifunctional structure also presents opportunities in material science.
Building Blocks for Advanced Polymers
The sulfonyl chloride and carboxylic acid groups can both participate in polymerization reactions. The sulfonyl chloride can react with diols or diamines to form polysulfonates or polysulfonamides, while the carboxylic acid can be used in the synthesis of polyesters and polyamides. This opens up possibilities for creating novel polymers with tailored properties.[20][21][22]
Ligands for Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The bifunctional nature of this compound and its derivatives makes them attractive candidates as organic linkers for the synthesis of novel MOFs. These materials could have applications in gas storage, separation, and catalysis.[23][24][25][26][27]
Part 5: Future Perspectives and Conclusion
This compound is a highly versatile and underexplored scaffold with significant potential for the development of new therapeutic agents and advanced materials. The synthetic accessibility of a wide range of derivatives, coupled with the proven biological activity of the sulfonamide functional group, makes this an exciting area for future research.
Key areas for future exploration include:
-
Systematic SAR studies to optimize the biological activity of the derivatives against specific targets.
-
Exploration of a wider range of bioisosteric replacements for the carboxylic acid group to improve pharmacokinetic properties.
-
Investigation of the potential of these derivatives in material science , particularly in the synthesis of functional polymers and MOFs.
-
Development of derivatives that can act as dual-target inhibitors , potentially leading to more effective therapies for complex diseases.
References
- 1. 3-chlorosulfonyl-4-methyl-benzoic acid CAS#: 2548-29-0 [amp.chemicalbook.com]
- 2. PubChemLite - 3-(chlorosulfonyl)-4-methylbenzoic acid (C8H7ClO4S) [pubchemlite.lcsb.uni.lu]
- 3. 3-(Chlorosulfonyl)-4-methylbenzoic acid | C8H7ClO4S | CID 241859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 11. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openaccesspub.org [openaccesspub.org]
- 14. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 19. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sulfenyl Chlorides as a Feedstock for Polymer Synthesis - ChemistryViews [chemistryviews.org]
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- 25. A multifunctional cobalt–organic framework for proton conduction and selective sensing of Fe3+ ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 27. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Modern Synthesis: A Deep Dive into the Mechanistic Action of 3-Chlorosulfonyl-4-methylbenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorosulfonyl-4-methylbenzoic acid stands as a pivotal bifunctional reagent in the landscape of organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring a highly reactive sulfonyl chloride and a versatile carboxylic acid moiety on a substituted benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive exploration of the core mechanisms governing the reactivity of this compound. We will delve into the kinetics and thermodynamics of its principal reactions, the influence of substituent effects on its reactivity, and provide detailed, field-proven protocols for its application in the synthesis of sulfonamides and sulfonate esters. This document is intended to serve as a foundational resource for researchers and professionals seeking to leverage the synthetic potential of this versatile building block.
Introduction: Unveiling a Versatile Synthetic Workhorse
This compound, with the chemical formula C₈H₇ClO₄S, is a white to off-white solid that has garnered significant attention as a crucial intermediate in organic synthesis.[1] Its utility is primarily derived from the presence of two key functional groups: a highly electrophilic sulfonyl chloride (-SO₂Cl) and a nucleophilic carboxylic acid (-COOH). This duality allows for sequential or orthogonal chemical modifications, making it an invaluable tool in the construction of complex molecular architectures.
The sulfonyl chloride group is the primary center of reactivity, readily undergoing nucleophilic substitution reactions. This reactivity is the cornerstone of its application in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and hypoglycemic properties.[2][3] The carboxylic acid group, on the other hand, provides a handle for further derivatization, such as esterification or amidation, enabling the fine-tuning of a molecule's physicochemical properties, including solubility and bioavailability.
This guide will systematically dissect the mechanistic principles that underpin the reactions of this compound, providing both theoretical understanding and practical guidance for its effective utilization in the laboratory.
Core Reactivity: The Nucleophilic Substitution Mechanism at the Sulfonyl Center
The predominant mechanism of action for this compound involves nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride group. The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.
Sulfonamide Formation: A Cornerstone Reaction
The reaction of this compound with primary or secondary amines is the most common and synthetically valuable transformation, leading to the formation of a stable sulfonamide linkage.[4] This reaction is fundamental to the synthesis of a vast array of pharmaceutical compounds.
The generally accepted mechanism for this reaction is a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a tetrahedral intermediate.
-
Chloride Elimination: The intermediate is unstable and collapses, with the chloride ion acting as a good leaving group, to form the sulfonamide and hydrochloric acid.
A base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the HCl byproduct, driving the reaction to completion.[4]
Caption: General mechanism for sulfonamide formation.
Sulfonate Ester Formation: An Alternative Pathway
In a similar fashion, this compound can react with alcohols to form sulfonate esters. This reaction also proceeds via a nucleophilic substitution mechanism, with the alcohol acting as the nucleophile.
The mechanism mirrors that of sulfonamide formation:
-
Nucleophilic Attack: The oxygen atom of the alcohol attacks the electrophilic sulfur atom.
-
Chloride Elimination: The resulting intermediate expels a chloride ion to yield the sulfonate ester.
This reaction is also typically carried out in the presence of a non-nucleophilic base to scavenge the generated HCl.
The Influence of Molecular Structure on Reactivity
The reactivity of the sulfonyl chloride group in this compound is modulated by the electronic and steric effects of the substituents on the aromatic ring.
-
Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing, which increases the electrophilicity of the sulfur atom in the sulfonyl chloride.[5][6] This activating effect makes the compound more susceptible to nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.
-
Methyl Group (-CH₃): The methyl group is an electron-donating group.[7] Its presence slightly deactivates the sulfonyl chloride towards nucleophilic attack by pushing electron density into the ring. However, the strong activating effect of the carboxylic acid group generally outweighs the deactivating effect of the methyl group.
-
Steric Effects: The ortho-position of the methyl group relative to the sulfonyl chloride can introduce some steric hindrance, potentially slowing down the reaction rate with bulky nucleophiles.[8][9]
Practical Applications in Drug Development
The unique reactivity of this compound has made it a valuable building block in the synthesis of various pharmaceuticals, most notably diuretics.
Synthesis of Loop Diuretics
Loop diuretics are a class of drugs that act on the kidneys to increase urine output. Several potent loop diuretics, such as torsemide, are synthesized using sulfonyl chloride intermediates.[10][11][12][13] The sulfonamide moiety is a key pharmacophore in these molecules, responsible for their biological activity. While the direct synthesis of torsemide may utilize a different pyridine-based sulfonyl chloride, the underlying principle of forming a crucial sulfonamide bond is analogous to the reactivity of this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis of sulfonamides and sulfonate esters using this compound. Researchers should optimize these conditions based on the specific nucleophile and desired product.
General Protocol for Sulfonamide Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous sodium bicarbonate solution to remove any unreacted starting material, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: General workflow for sulfonamide synthesis.
General Protocol for Sulfonate Ester Synthesis
-
Reaction Setup: Dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base (1.1-1.5 equivalents) in an anhydrous aprotic solvent.
-
Reagent Addition: At 0 °C, add a solution of this compound (1.0 equivalent) dropwise.
-
Reaction Monitoring: Stir at room temperature and monitor by TLC.
-
Work-up and Purification: Perform an aqueous work-up similar to the sulfonamide synthesis and purify the product by appropriate methods.
Data Presentation
Spectroscopic Data
The successful synthesis of sulfonamides and sulfonate esters from this compound can be confirmed by various spectroscopic techniques.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| This compound | Aromatic protons, methyl protons, carboxylic acid proton | ~3000 (O-H), ~1700 (C=O), ~1370 & ~1180 (S=O) |
| Sulfonamide Derivative | Aromatic protons, methyl protons, N-H proton (if primary or secondary amine used), new signals from the amine R-group | ~3300 (N-H), ~1700 (C=O), ~1340 & ~1160 (S=O) |
| Sulfonate Ester Derivative | Aromatic protons, methyl protons, new signals from the alcohol R-group | ~1700 (C=O), ~1360 & ~1170 (S=O), ~950 (S-O-C) |
Note: The exact chemical shifts and absorption frequencies will vary depending on the specific derivative and the solvent used.[14][15][16]
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution to form sulfonamides and sulfonate esters. The presence of both an electron-withdrawing carboxylic acid and an electron-donating methyl group on the aromatic ring creates a unique electronic environment that influences its reactivity. A thorough understanding of its mechanistic pathways and the practical considerations for its use, as outlined in this guide, will empower researchers to effectively harness the synthetic potential of this important building block in the development of novel molecules with diverse applications.
References
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- 11. Design, synthesis and biological activity of a series of torasemide derivatives, potent blockers of the Na+ 2Cl- K+ co-transporter: in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Torsemide: a pyridine-sulfonylurea loop diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 3-Chlorosulfonyl-4-methylbenzoic Acid
This guide provides comprehensive safety protocols and handling instructions for 3-Chlorosulfonyl-4-methylbenzoic acid (CAS No. 2548-29-0), a compound frequently utilized in pharmaceutical synthesis and drug development. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and professionals in the drug development field who are familiar with standard laboratory procedures.
Understanding the Inherent Risks: A Chemist's Perspective
This compound is a bifunctional molecule, incorporating both a carboxylic acid and a highly reactive sulfonyl chloride group. This dual reactivity is key to its synthetic utility but also dictates the stringent handling precautions required.
The sulfonyl chloride moiety is a potent electrophile, making it highly susceptible to nucleophilic attack.[1] Its most significant and immediate reaction is with water, including atmospheric moisture, leading to a rapid and exothermic hydrolysis to form the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas. This reactivity underscores the critical need for anhydrous storage and handling conditions.[2][3]
The presence of the carboxylic acid group and the generation of HCl upon hydrolysis contribute to the compound's overall corrosivity, posing a significant risk of severe skin burns and eye damage upon contact.[4] Furthermore, inhalation of the dust or the resulting HCl fumes can cause serious respiratory irritation.[5]
Hazard Identification and Physicochemical Properties
A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice.
| Property | Value | Source |
| CAS Number | 2548-29-0 | [5] |
| Molecular Formula | C₈H₇ClO₄S | [5] |
| Molecular Weight | 234.66 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| Primary Hazards | Corrosive, Water-Reactive | [2][3] |
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[5]
-
Skin Corrosion/Irritation (Category 1B/2), H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[4][5]
-
Serious Eye Damage/Eye Irritation (Category 1/2A), H318/H319: Causes serious eye damage or causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[5]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls: The First Line of Defense
All manipulations of this compound must be conducted in a certified chemical fume hood to control the release of dust and corrosive vapors.[6] The work area should be equipped with an easily accessible emergency eyewash station and safety shower.[7]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.[5]
-
Hand Protection: Butyl or neoprene gloves are recommended for their resistance to corrosive materials and organic compounds.[8] Standard nitrile gloves may offer splash protection for short durations but should be changed immediately upon contamination.[5]
-
Eye and Face Protection: Chemical safety goggles that form a tight seal around the eyes are mandatory.[5] For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[9]
-
Skin and Body Protection: A flame-resistant lab coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.[10]
-
Respiratory Protection: For situations where dust or vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is necessary.[3]
Caption: A workflow for selecting appropriate PPE.
Safe Handling and Experimental Procedures
Given its reactivity, meticulous and deliberate handling procedures are paramount.
-
Dispensing: When weighing and dispensing the solid, do so in a fume hood and take care to minimize dust generation. Use appropriate tools (e.g., a non-metallic spatula) and ensure all equipment is dry.
-
Reaction Setup: All glassware must be thoroughly dried before use, ideally by oven-drying. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[7]
-
Solvent and Reagent Compatibility: Avoid contact with water, strong bases, strong oxidizing agents, alcohols, and amines, as these can lead to vigorous or explosive reactions.[2][3]
-
Quenching: When quenching a reaction containing residual this compound, the reaction mixture should be slowly added to a cold, stirred, basic solution (e.g., sodium bicarbonate). Never add water or base directly to the reaction mixture , as this can cause a violent, exothermic reaction.[6][11]
Storage Guidelines: Maintaining Chemical Integrity and Safety
Proper storage is crucial to prevent degradation of the compound and to mitigate safety risks.
-
Container: Store in the original, tightly sealed container. If transferred, use a container made of compatible material with a secure, moisture-proof lid.[12]
-
Environment: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[12][13] The storage area should be separate from incompatible substances, particularly bases, oxidizers, and water-reactive compounds.[14]
-
Moisture Control: Due to its high sensitivity to moisture, storage in a desiccator or a controlled low-humidity environment is strongly recommended.[3]
Emergency Procedures: Spill and Exposure Response
Prompt and correct action in the event of a spill or exposure is critical to minimizing harm.
Spill Response
The response to a spill should be dictated by its size and the immediate hazards it presents.
Caption: Decision-making workflow for spill response.
Detailed Minor Spill Cleanup Protocol:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear, at a minimum, double gloves, chemical safety goggles, a face shield, and a lab coat.[15]
-
Containment: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, dry earth, or vermiculite. Do not use water or combustible materials like sawdust. [6][16]
-
Neutralization: Cautiously cover the absorbent material with a weak base like soda ash (sodium carbonate) or sodium bicarbonate, working from the outside of the spill inward.[17][18] Be aware that this may generate some heat and gas.
-
Collection: Once the reaction has subsided, carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste disposal.[6]
-
Decontamination: Wipe the spill area with a damp cloth (use with caution, ensuring the bulk of the reactive material is removed first), then clean with soap and water. Place all cleaning materials in the hazardous waste container.[17]
-
Reporting: Report the incident to your supervisor and the appropriate environmental health and safety office.[17]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Waste Disposal: A Responsible Conclusion to Research
All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.
-
Bulk Quantities: Unused or waste this compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste. Do not attempt to neutralize bulk quantities.[11]
-
Residual Quantities: Small residual amounts (e.g., from rinsing glassware) can be neutralized by slowly adding the solution to a cold, stirred, basic solution (e.g., saturated sodium bicarbonate) in a fume hood.[11] After ensuring the mixture is neutralized (pH 7-9), it should be disposed of in a designated aqueous hazardous waste container.[11]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[6]
By integrating these principles of chemical understanding, rigorous safety protocols, and emergency preparedness, researchers can safely harness the synthetic potential of this compound while ensuring a secure laboratory environment.
References
- 1. fiveable.me [fiveable.me]
- 2. nj.gov [nj.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. old.iupac.org [old.iupac.org]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. safeopedia.com [safeopedia.com]
- 9. chemsafe.ie [chemsafe.ie]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. benchchem.com [benchchem.com]
- 12. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 13. chemtech-us.com [chemtech-us.com]
- 14. chemsafe.ie [chemsafe.ie]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. nj.gov [nj.gov]
- 17. carleton.ca [carleton.ca]
- 18. jk-sci.com [jk-sci.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Sulfonamides Using 3-Chlorosulfonyl-4-methylbenzoic Acid
Abstract: Sulfonamides represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-Chlorosulfonyl-4-methylbenzoic acid, a bifunctional reagent, for the synthesis of novel sulfonamide derivatives. We will delve into the mechanistic principles, provide a detailed and validated experimental protocol, outline characterization methods, and offer expert insights into troubleshooting and safety. The protocol emphasizes a robust and reproducible approach to synthesizing N-substituted 3-carboxy-6-methylbenzenesulfonamides, leveraging the differential reactivity of the sulfonyl chloride and carboxylic acid moieties.
Scientific Foundation & Strategic Considerations
The Reagent: this compound
This compound is a valuable bifunctional building block in organic synthesis. Its utility stems from the presence of two key functional groups:
-
Sulfonyl Chloride (-SO₂Cl): This is a highly reactive electrophilic group. The sulfur atom is susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of a stable sulfonamide bond. This reaction is the cornerstone of the protocol described herein.
-
Carboxylic Acid (-COOH): This group is significantly less reactive than the sulfonyl chloride under the prescribed reaction conditions. This differential reactivity allows for the selective formation of the sulfonamide without interfering with the carboxylic acid. The carboxylic acid then serves as a versatile handle for subsequent chemical modifications, such as amide bond formation, esterification, or salt formation, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
The Reaction: Nucleophilic Acyl Substitution at Sulfur
The synthesis of sulfonamides from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution.[1] The reaction proceeds via the Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[4][5]
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom, yielding the neutral sulfonamide product and the hydrochloride salt of the base.[6]
The choice of base is critical; it must be non-nucleophilic enough to not compete with the primary or secondary amine reactant but basic enough to effectively scavenge the generated HCl. Pyridine or triethylamine are common choices for this purpose.[1][6]
Experimental Protocol: Synthesis of 4-Methyl-3-(phenylsulfamoyl)benzoic Acid
This protocol details the synthesis of a model compound, 4-Methyl-3-(phenylsulfamoyl)benzoic acid, by reacting this compound with aniline.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount (mmol) | Eq. |
| This compound | C₈H₇ClO₄S | 234.66 | 97% | 5.0 | 1.0 |
| Aniline | C₆H₇N | 93.13 | 99.5% | 5.5 | 1.1 |
| Pyridine | C₅H₅N | 79.10 | Anhydrous, 99.8% | 7.5 | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | - | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated (aq) | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | Saturated (aq) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | - | - |
Equipment
-
Round-bottom flask (100 mL) with stir bar
-
Dropping funnel
-
Ice-water bath
-
Magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (silica plates, UV lamp)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.17 g, 5.0 mmol) in 25 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice-water bath and begin stirring.
-
Scientist's Note: Anhydrous conditions are crucial at the start to prevent the hydrolysis of the highly reactive sulfonyl chloride, which would form the corresponding sulfonic acid and reduce the yield.[7] Cooling the reaction controls the initial exotherm upon addition of the amine and base.
-
-
Amine & Base Addition: In a separate beaker, dissolve aniline (0.51 g, 5.5 mmol, 1.1 eq) and pyridine (0.60 mL, 7.5 mmol, 1.5 eq) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction Execution: Add the aniline/pyridine solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 15-20 minutes.
-
Scientist's Note: A slight excess of the amine (1.1 eq) ensures the complete consumption of the limiting sulfonyl chloride. The base (1.5 eq) is used in excess to neutralize the HCl byproduct and drive the reaction to completion.[1]
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes with a drop of acetic acid). The starting sulfonyl chloride should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with an additional 25 mL of DCM. Transfer the solution to a 250 mL separatory funnel.
-
Wash sequentially with 25 mL of 1 M HCl (to remove excess pyridine and aniline).
-
Wash with 25 mL of water.
-
Wash with 25 mL of saturated NaHCO₃ solution.
-
Wash with 25 mL of brine (to aid in phase separation).
-
Scientist's Note: The acidic wash protonates the basic pyridine and unreacted aniline, rendering them water-soluble and allowing for their removal from the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure 4-Methyl-3-(phenylsulfamoyl)benzoic acid.[1]
Product Characterization
The structure and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques:[1]
-
¹H NMR Spectroscopy: Will show characteristic signals for the aromatic protons from both rings, the methyl group, the N-H proton (often a broad singlet), and the carboxylic acid proton (typically a very broad singlet downfield).
-
¹³C NMR Spectroscopy: Will confirm the presence of all unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: Will display characteristic stretching bands for the S=O bonds (asymmetric ~1350 cm⁻¹ and symmetric ~1160 cm⁻¹), the N-H bond, and the C=O and O-H of the carboxylic acid.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the final product.
Process Visualization
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-substituted sulfonamides.
Troubleshooting and Key Considerations
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Hydrolysis of sulfonyl chloride: Reagents or solvent were not anhydrous. | Ensure all glassware is oven-dried and use anhydrous grade solvents. Handle the sulfonyl chloride quickly in a dry environment. |
| Poorly reactive amine: The amine used is sterically hindered or electronically deactivated. | Increase reaction temperature or prolong reaction time. Consider using a stronger, non-nucleophilic base. | |
| Incomplete Reaction | Insufficient base: Not enough base to neutralize all the generated HCl, stalling the reaction. | Ensure at least 1.2-1.5 equivalents of base are used. Add a second portion of base if TLC shows stalling. |
| Low temperature: Reaction was not allowed to warm to room temperature. | Ensure the reaction is stirred at room temperature for an adequate amount of time after the initial addition at 0 °C. | |
| Presence of Side Products | Dimerization: The amine reacts with two molecules of the sulfonyl chloride (if a primary amine is used). | Use a slight excess of the amine (1.1 eq) but avoid a large excess. Maintain controlled, slow addition. |
| Hydrolysis Product: Presence of 3-carboxy-4-methylbenzenesulfonic acid due to water contamination. | This side product is highly water-soluble and should be removed during the aqueous workup. Ensure thorough washing. |
Safety Precautions
-
Sulfonyl Chlorides: These compounds are corrosive and lachrymatory. They react with water, including moisture in the air and on the skin, to produce HCl.[8][9] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Solvents and Reagents: Dichloromethane is a suspected carcinogen. Pyridine and aniline are toxic. Handle all chemicals with care, avoiding inhalation, ingestion, and skin contact.
-
Workup: The initial acid wash is exothermic. Perform washes slowly and with frequent venting of the separatory funnel.
By adhering to this detailed guide, researchers can confidently and safely synthesize a wide array of sulfonamide derivatives for application in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Collection - Development of a Continuous SchottenâBaumann Route to an Acyl Sulfonamide - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nj.gov [nj.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. angenechemical.com [angenechemical.com]
Application Notes & Protocols: 3-Chlorosulfonyl-4-methylbenzoic Acid as a Versatile Building Block for Heterocyclic Synthesis
Abstract
3-Chlorosulfonyl-4-methylbenzoic acid is a bifunctional aromatic compound possessing two distinct and chemoselectively addressable reactive sites: a highly electrophilic chlorosulfonyl group and a carboxylic acid group. This unique structural arrangement makes it an exceptionally valuable building block for the synthesis of a diverse array of heterocyclic compounds. The strategic, stepwise manipulation of these functional groups enables the construction of complex molecular architectures, including medicinally relevant scaffolds such as sulfonamides, benzisothiazolones (saccharin analogues), and oxazolones. This guide provides a comprehensive overview of the reactivity of this compound and details robust protocols for its application in the synthesis of key heterocyclic systems, aimed at researchers in synthetic chemistry and drug development.
Physicochemical Properties and Reactivity Profile
This compound is a stable, solid material at room temperature. Its utility in heterocyclic synthesis stems from the orthogonal reactivity of its two functional groups.
-
Chlorosulfonyl Group (-SO₂Cl): This is a powerful electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[1] This reaction is typically fast and high-yielding, forming the cornerstone of its application.
-
Carboxylic Acid Group (-COOH): This group is less reactive and can be engaged in a variety of classical transformations, such as esterification, amide bond formation, or conversion to an acid chloride.[2][3] This allows for a secondary set of reactions after the sulfonyl chloride has been functionalized.
This differential reactivity allows for a logical and controlled synthetic sequence, as illustrated below.
General Synthetic Workflow
The typical synthetic strategy involves the initial reaction at the more reactive sulfonyl chloride moiety, followed by transformations involving the carboxylic acid to achieve cyclization or further diversification.
Caption: General workflow for utilizing this compound.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₄S | [4] |
| Molecular Weight | 234.66 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 173 °C | |
| CAS Number | 2548-29-0 | [4] |
Synthesis of Key Intermediates: N-Substituted 3-Sulfamoyl-4-methylbenzoic Acids
The foundational step in most synthetic routes utilizing this building block is the formation of a sulfonamide. This reaction is robust and proceeds with a wide range of amines, creating a library of intermediates that can be further elaborated.[5]
General Reaction Scheme
Protocol 2.1: Synthesis of 3-(Cyclopropylsulfamoyl)-4-methylbenzoic Acid
This protocol provides a representative example of the sulfonamide formation reaction.
Materials:
-
This compound (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Pyridine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add pyridine (2.5 eq) to the stirred suspension.
-
In a separate flask, dissolve cyclopropylamine (1.2 eq) in a small amount of anhydrous DCM.
-
Add the amine solution dropwise to the reaction mixture at 0 °C over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-substituted 3-sulfamoyl-4-methylbenzoic acid.
Mechanism of Sulfonamide Formation
The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of the chloride leaving group. Pyridine acts as a base to neutralize the HCl generated in situ.
Caption: Nucleophilic substitution at the sulfonyl chloride.
Application in Fused Heterocycle Synthesis: Benzo[d]isothiazol-3(2H)-one 1,1-Dioxides (Saccharin Analogues)
The ortho-disposed sulfamoyl and carboxylic acid groups in the intermediates synthesized in Section 2 are perfectly positioned for intramolecular cyclization to form benzo[d]isothiazol-3(2H)-one 1,1-dioxides, which are analogues of the artificial sweetener saccharin.[6][7] These scaffolds are of significant interest in medicinal chemistry.[6] The cyclization is typically achieved by activating the carboxylic acid, for instance, by converting it to an acid chloride.
General Reaction Scheme
Protocol 3.1: Synthesis of 2-Cyclopropyl-4-methyl-1,1-dioxido-1,2-benzisothiazol-3(2H)-one
Materials:
-
3-(Cyclopropylsulfamoyl)-4-methylbenzoic acid (from Protocol 2.1) (1.0 eq)
-
Thionyl chloride (SOCl₂) (excess, ~5-10 eq)
-
Toluene, anhydrous
Procedure:
-
Place 3-(cyclopropylsulfamoyl)-4-methylbenzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and excess SOCl₂).
-
Add thionyl chloride (5-10 eq) and a few drops of dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure. It is advisable to co-evaporate with anhydrous toluene (2x) to ensure complete removal.
-
The resulting crude product, the cyclized saccharin analogue, can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
Synthesis of 1,3-Oxazol-5(4H)-one Derivatives
The carboxylic acid functionality can also be used to construct other heterocyclic systems. A notable example is the synthesis of 1,3-oxazol-5(4H)-ones (azlactones) by reacting N-acylated amino acids with a dehydrating agent.[8] In this context, this compound can be used to N-acylate an amino acid, followed by cyclodehydration.
General Reaction Scheme
Protocol 4.1: Synthesis of 2-(3-(Chlorosulfonyl)-4-methylphenyl)-4-isopropyl-1,3-oxazol-5(4H)-one
This protocol is adapted from a similar synthesis of sulfonyl-containing oxazolones.[8]
Step A: N-Acylation of Valine
-
Dissolve L-Valine (1.0 eq) in a 1N NaOH solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Simultaneously, add a solution of 3-chlorosulfonyl-4-methylbenzoyl chloride (1.0 eq, prepared by reacting the benzoic acid with SOCl₂) in anhydrous DCM and a 2N NaOH solution dropwise to the valine solution under vigorous stirring, maintaining the temperature below 5 °C.
-
Continue stirring for 1 hour at room temperature.
-
Separate the aqueous phase and acidify with 2N HCl to precipitate the N-acylated amino acid. Filter, wash with cold water, and dry.
Step B: Cyclodehydration to the Oxazolone
-
Suspend the N-acylated valine from Step A (1.0 eq) in anhydrous DCM.
-
Add 4-methylmorpholine (1.0 eq) and stir until a clear solution forms.
-
Add ethyl chloroformate (1.0 eq) dropwise at room temperature.
-
Stir for 30-60 minutes.
-
Pour the reaction mixture into ice water and extract with DCM.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo to yield the crude oxazolone, which can be purified by chromatography.
Characterization Techniques
The structural confirmation of the synthesized heterocyclic compounds relies on standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present. For sulfonamides, characteristic S=O stretching bands are observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Conclusion
This compound is a powerful and versatile building block in heterocyclic chemistry. Its bifunctional nature allows for the sequential and controlled synthesis of diverse and complex molecular structures. The protocols outlined in this guide demonstrate its utility in constructing valuable scaffolds like saccharin analogues and oxazolones, highlighting its potential for applications in medicinal chemistry and materials science. By leveraging the distinct reactivity of its sulfonyl chloride and carboxylic acid moieties, researchers can efficiently generate libraries of novel compounds for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 3. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Saccharin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Synthesis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate: An Application Note and Protocol
Abstract: This document provides a comprehensive, in-depth guide for the synthesis of methyl 3-(chlorosulfonyl)-4-methylbenzoate, a key intermediate in the development of various pharmaceutical compounds. The described two-step synthetic pathway commences with the electrophilic chlorosulfonation of p-toluic acid to yield 3-(chlorosulfonyl)-4-methylbenzoic acid, which is subsequently esterified to the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, safety procedures, and characterization data.
Introduction
Methyl 3-(chlorosulfonyl)-4-methylbenzoate is a valuable building block in medicinal chemistry, providing a versatile scaffold for the synthesis of a wide array of biologically active molecules. The presence of the reactive sulfonyl chloride group allows for the facile introduction of sulfonamide functionalities, a common motif in many therapeutic agents. This application note details a reliable and reproducible two-step synthesis from readily available p-toluic acid, designed to provide a clear and practical guide for laboratory-scale preparation.
Physicochemical Properties of Key Compounds
A summary of the key physical and chemical properties of the starting material, intermediate, and the final product is presented in Table 1.
| Property | p-Toluic Acid | 3-(Chlorosulfonyl)-4-methylbenzoic acid | Methyl 3-(chlorosulfonyl)-4-methylbenzoate |
| IUPAC Name | 4-Methylbenzoic acid | 3-(Chlorosulfonyl)-4-methylbenzoic acid | Methyl 3-(chlorosulfonyl)-4-methylbenzoate |
| CAS Number | 99-94-5 | 2548-29-0 | 372198-41-9 |
| Molecular Formula | C₈H₈O₂ | C₈H₇ClO₄S | C₉H₉ClO₄S |
| Molecular Weight | 136.15 g/mol | 234.66 g/mol | 248.68 g/mol [1] |
| Appearance | White crystalline solid | White to off-white solid | Pale brown solid[2] |
| Melting Point | 179-182 °C | 173 °C | Not available |
Synthetic Workflow Overview
The synthesis of methyl 3-(chlorosulfonyl)-4-methylbenzoate is accomplished via a two-step process, as illustrated in the workflow diagram below. The initial step involves the chlorosulfonation of p-toluic acid, followed by the esterification of the resulting carboxylic acid.
Caption: Overall synthetic workflow for the preparation of methyl 3-(chlorosulfonyl)-4-methylbenzoate.
Mechanistic Insights
Step 1: Chlorosulfonation of p-Toluic Acid
The chlorosulfonation of p-toluic acid is an electrophilic aromatic substitution reaction.[3] The methyl group of p-toluic acid is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The strong activating effect of the methyl group directs the incoming chlorosulfonyl group primarily to the position ortho to it (position 3), which is also meta to the carboxylic acid group.
Chlorosulfonic acid acts as both the reagent and the solvent in this reaction. It is a powerful electrophile generator. The reaction mechanism is believed to proceed through the formation of a highly electrophilic species, which then attacks the electron-rich aromatic ring.[4]
Caption: Simplified mechanism of the chlorosulfonation of p-toluic acid.
Experimental Protocols
Step 1: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic acid
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 500 mg p-Toluic Acid) |
| p-Toluic acid | 99-94-5 | 136.15 | 500 mg (3.67 mmol) |
| Chlorosulfonic acid | 7790-94-5 | 116.52 | 1.5 mL (23 mmol) |
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube.
-
Cool the flask in an ice bath to 0 °C.
-
Carefully add chlorosulfonic acid (1.5 mL) to the flask.
-
Slowly add p-toluic acid (500 mg) in small portions to the stirred chlorosulfonic acid at 0 °C.[1]
-
After the addition is complete, allow the reaction to stir at 0 °C for 10 minutes.[1]
-
Remove the ice bath and heat the reaction mixture to 100 °C for 2 hours.[1]
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
In a separate beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully, add the reaction mixture dropwise to the ice-water slurry with vigorous stirring. A precipitate will form.
-
Allow the ice to melt completely while continuing to stir.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the solid product under vacuum to yield 3-(chlorosulfonyl)-4-methylbenzoic acid as a light brown solid (expected yield: ~87%).[1]
Characterization of 3-(Chlorosulfonyl)-4-methylbenzoic acid:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (d, J = 1.9 Hz, 1H), 7.76 (dd, J = 7.8, 1.9 Hz, 1H), 7.25 (d, J = 7.8 Hz, 1H), 5.55 (br s, 1H), 2.58 (s, 3H).[1]
-
LC-MS (APCI⁻): m/z 233 ([M-H]⁺, ³⁵Cl, 100%), 235 ([M-H]⁺, ³⁷Cl, 40%).[1]
Step 2: Synthesis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 200 mg Intermediate) |
| 3-(Chlorosulfonyl)-4-methylbenzoic acid | 2548-29-0 | 234.66 | 200 mg (0.85 mmol) |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.0 mL |
| Methanol (MeOH) | 67-56-1 | 32.04 | 5 mL |
Procedure:
-
In a fume hood, place 3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add thionyl chloride (1.0 mL) to the flask.
-
Heat the mixture to reflux for 1 hour.[2]
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Carefully add methanol (5 mL) to the residue and stir the solution for 1 hour at room temperature.[2]
-
Remove the methanol under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to yield methyl 3-(chlorosulfonyl)-4-methylbenzoate as a pale brown solid (expected yield: ~60%).[2]
Characterization of Methyl 3-(chlorosulfonyl)-4-methylbenzoate:
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), 2.86 (s, 3H).[2]
-
LC-MS (APCI⁻): m/z 229 (M-Cl+O, 100%).[2]
Safety Precautions
Chlorosulfonic Acid:
-
Hazards: Highly corrosive and reactive. Causes severe burns to skin, eyes, and the respiratory system. Reacts violently with water.[5]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6] Never add water to chlorosulfonic acid; instead, slowly add the acid to ice or cold water.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and organic compounds. Keep containers tightly closed.[5]
-
Spills: In case of a spill, evacuate the area. Do not use water. Absorb the spill with a dry, inert material such as sand or vermiculite and place it in a sealed container for disposal.[6]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
Thionyl Chloride:
-
Hazards: Corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic gases (HCl and SO₂).
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Storage: Store in a cool, dry place away from water and moisture.
-
First Aid: In case of contact, flush with plenty of water and seek medical attention. If inhaled, move to fresh air.
References
- 1. 3-chlorosulfonyl-4-methyl-benzoic acid CAS#: 2548-29-0 [amp.chemicalbook.com]
- 2. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. The sulfonation of toluene [ns2.almerja.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 6. echemi.com [echemi.com]
Application Note: Enhanced Analytical Detection of Amines via Derivatization with 3-Chlorosulfonyl-4-methylbenzoic acid
Introduction
In the landscape of pharmaceutical development and biomedical research, the accurate quantification of amine-containing compounds is a frequent analytical imperative. Many crucial molecules, from neurotransmitters and amino acids to active pharmaceutical ingredients (APIs) and their metabolites, possess primary or secondary amine functionalities. However, these compounds often lack strong chromophores or fluorophores, rendering their detection by common analytical techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) challenging, especially at low concentrations.
Chemical derivatization offers a powerful solution to this challenge. By covalently modifying the amine group, we can introduce a moiety that enhances detectability and improves chromatographic behavior. This application note presents a detailed methodology for the derivatization of primary and secondary amines using 3-Chlorosulfonyl-4-methylbenzoic acid, a bifunctional reagent that imparts significant advantages for analytical purposes. The reagent introduces a stable sulfonamide linkage and a benzoic acid group, which provides a strong chromophore for UV detection and a site for ionization in mass spectrometry, thereby enhancing sensitivity and selectivity.
Principles of Derivatization
The derivatization of amines with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride group. This reaction is typically conducted under basic conditions to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
The key advantages of using this compound as a derivatizing agent include:
-
Formation of Stable Derivatives: The resulting sulfonamide bond is chemically robust, ensuring the stability of the derivative throughout sample preparation and chromatographic analysis.
-
Enhanced UV Detection: The incorporated benzoic acid moiety acts as a strong chromophore, significantly increasing the molar absorptivity of the analyte and thus enhancing detection sensitivity in HPLC-UV analysis.
-
Improved Chromatographic Properties: The derivatization process increases the hydrophobicity of the amine, leading to better retention and separation on reversed-phase HPLC columns.
-
Suitability for LC-MS Analysis: The presence of the carboxylic acid group provides a readily ionizable site, making the derivatives amenable to sensitive detection by mass spectrometry, particularly in negative ion mode. A recent study highlights the use of 3-(chlorosulfonyl)benzoic acid for charge-switch derivatization, enabling highly sensitive analysis by RP-UHPLC/MS/MS.[1]
Reaction Mechanism
The reaction between a primary amine and this compound in the presence of a base (e.g., pyridine or triethylamine) is illustrated below. The base serves to deprotonate the amine, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction.
References
Application Note & Protocols: Leveraging 3-Chlorosulfonyl-4-methylbenzoic Acid for Solid-Phase Synthesis of Sulfonamide Libraries
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 3-Chlorosulfonyl-4-methylbenzoic acid in solid-phase organic synthesis.
Abstract
Solid-phase organic synthesis (SPOS) is a cornerstone of modern high-throughput chemistry, enabling the rapid generation of compound libraries for drug discovery and materials science. The choice of linker—the molecular bridge between the solid support and the synthetic construct—is critical to the success of any SPOS campaign. This guide details the application of this compound, a bifunctional linker, for the efficient solid-phase synthesis of substituted sulfonamides. Its unique architecture, featuring an aromatic scaffold with two chemically orthogonal functional groups—a carboxylic acid and a sulfonyl chloride—provides a robust platform for library diversification. We will explore the underlying chemical principles, provide validated, step-by-step protocols for resin immobilization, diversification, and cleavage, and discuss critical safety considerations for handling this reactive building block.
Introduction: The Strategic Advantage of a Bifunctional Linker
In the landscape of solid-phase synthesis, efficiency and versatility are paramount. The ideal linker molecule should offer a stable anchoring point to the resin while presenting a reactive site for subsequent chemical elaboration. This compound fulfills these criteria with an elegant simplicity.
-
The Carboxylic Acid Handle: This group serves as the primary point of attachment to common hydroxyl- or amine-functionalized resins (e.g., Wang, Merrifield, or Rink Amide resins). The resulting ester or amide bond is typically stable under the conditions required for subsequent reactions.[1][2]
-
The Sulfonyl Chloride Warhead: This highly electrophilic moiety is the "business end" of the molecule. It remains inert during the initial resin loading but readily reacts with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds.[3][4]
This orthogonality is the key to its utility. One can first immobilize the linker via its carboxyl group and then use the sulfonyl chloride to introduce diversity. This strategy is particularly powerful for the synthesis of aryl sulfonamide libraries, a chemical class of profound importance in medicinal chemistry, famously represented by the "sulfa drugs".[5]
Safety & Handling of Sulfonyl Chlorides
Scientific integrity begins with safety. Sulfonyl chlorides are hazardous reagents that demand respect and proper handling procedures.
Core Hazards:
-
Moisture Sensitivity: Sulfonyl chlorides react readily, and often violently, with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas.[6] This necessitates storage and handling under inert, anhydrous conditions.
-
Corrosivity: The parent compound and its hydrolysis product (HCl) are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[7]
-
Reactivity: They react exothermically with bases and nucleophiles.
Mandatory Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile). All manipulations should be performed within a certified chemical fume hood.[6][8]
-
Inert Atmosphere: Handle the solid reagent under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis. Use of a glovebox or Schlenk line techniques is recommended for weighing and dispensing.
-
Solvents: Use only anhydrous solvents for all reactions. Common solvents for SPOS such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) should be sourced from a sealed bottle or properly dried before use.[9]
-
Quenching & Disposal: Unused or residual sulfonyl chloride should be quenched carefully by slow addition to a stirred, cooled solution of a weak base like sodium bicarbonate. Waste must be disposed of according to institutional and local regulations.[7]
Experimental Workflow: From Resin to Final Product
The overall strategy involves three core phases: immobilization of the linker, diversification via sulfonamide formation, and finally, cleavage of the target molecules from the solid support.
Caption: High-level workflow for solid-phase synthesis of sulfonamides.
Protocol 1: Immobilization of the Linker onto Wang Resin
This protocol describes the attachment of this compound to Wang resin, a popular support for Fmoc-based peptide synthesis that allows for cleavage under moderately acidic conditions.[1]
Rationale: The carboxylic acid of the linker is activated using standard peptide coupling reagents to form a reactive intermediate that readily undergoes esterification with the hydroxyl groups on the Wang resin. The sulfonyl chloride moiety remains unaffected by these conditions.
References
- 1. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. orgsyn.org [orgsyn.org]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Analysis of 3-Chlorosulfonyl-4-methylbenzoic Acid by HPLC and LC-MS
Introduction
3-Chlorosulfonyl-4-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity and accurate quantification are critical for ensuring the quality and efficacy of the final products. The reactive nature of the sulfonyl chloride group presents unique challenges for its analysis, primarily its susceptibility to hydrolysis. This guide provides detailed HPLC and LC-MS analytical methods tailored for researchers, scientists, and drug development professionals, offering robust protocols for the reliable quantification and characterization of this important compound. The methodologies herein are designed with scientific integrity at their core, emphasizing the causality behind experimental choices to ensure trustworthy and reproducible results.
Chemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₄S | --INVALID-LINK--[1] |
| Molecular Weight | 234.66 g/mol | --INVALID-LINK--[2] |
| Appearance | Solid | --INVALID-LINK--[3] |
| Reactivity | The sulfonyl chloride group is highly reactive towards nucleophiles, particularly water, leading to hydrolysis to the corresponding sulfonic acid. This reactivity is a critical consideration for sample preparation and analysis. | --INVALID-LINK-- |
Part 1: High-Performance Liquid Chromatography (HPLC) Method
This section details a reversed-phase HPLC method for the quantitative analysis of this compound. The primary challenge in the analysis of sulfonyl chlorides is their instability in the presence of nucleophilic solvents, such as water, which is a common component of reversed-phase mobile phases. Therefore, the methodology is designed to minimize degradation while achieving optimal chromatographic separation.
Rationale for Method Development
The choice of a reversed-phase C18 column is based on its wide applicability and suitability for separating moderately polar aromatic compounds. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and retention. The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. A gradient elution is employed to ensure the timely elution of the analyte and any potential impurities with varying polarities. Given the reactivity of the sulfonyl chloride, it is imperative to use fresh, high-purity solvents and to minimize the time the sample spends in the aqueous mobile phase before injection.
Experimental Protocol: HPLC Analysis
Caption: HPLC analysis workflow for this compound.
Instrumentation and Columns
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its resolving power and robustness.
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade, anhydrous.
-
Water: Deionized, 18 MΩ·cm resistivity.
-
Formic Acid (FA): LC-MS grade.
-
This compound standard: Of known purity.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 5% B, 2-15 min: 5-95% B, 15-18 min: 95% B, 18-20 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm |
Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. This solution should be prepared fresh daily.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with anhydrous acetonitrile to achieve concentrations in the desired working range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a known volume of anhydrous acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.
Data Analysis
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS method is recommended. This section provides a protocol for the analysis of this compound using a triple quadrupole mass spectrometer.
Rationale for Method Development
The LC conditions are similar to the HPLC method to ensure good chromatographic separation. Electrospray ionization (ESI) is chosen as the ionization source due to its suitability for polar and thermally labile molecules. Both positive and negative ion modes should be evaluated, though the presence of the acidic carboxylic acid group suggests that negative ion mode ([M-H]⁻) may provide better sensitivity. The predicted m/z for the deprotonated molecule is 232.96808[1]. For confirmation and quantification, Multiple Reaction Monitoring (MRM) is employed, which involves selecting the precursor ion and monitoring specific product ions after fragmentation.
Experimental Protocol: LC-MS Analysis
Caption: LC-MS/MS analysis workflow for this compound.
Instrumentation
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
LC Conditions
The LC conditions can be adapted from the HPLC method, with potential adjustments for a UHPLC system (e.g., smaller particle size column, higher flow rate).
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 400 °C |
| Cone Voltage | 30 V (to be optimized) |
| Collision Energy | 15-25 eV (to be optimized for each transition) |
Predicted MS and MS/MS Transitions
Based on the structure of this compound and common fragmentation patterns of similar compounds, the following MRM transitions are proposed for quantification and confirmation. These transitions should be optimized experimentally.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |
| 233.0 ([M-H]⁻) | 197.0 | Loss of SO₂ |
| 233.0 ([M-H]⁻) | 153.0 | Loss of SO₂ and CO₂ |
| 233.0 ([M-H]⁻) | 135.0 | Loss of HSO₃Cl |
Sample Preparation
Sample preparation follows the same principles as for HPLC analysis, with a strong emphasis on using anhydrous solvents to prevent hydrolysis of the analyte. For complex matrices such as in-process reaction mixtures, a simple dilution in anhydrous acetonitrile followed by filtration is often sufficient. For trace-level analysis, a solid-phase extraction (SPE) protocol may be necessary, ensuring that all solvents used are anhydrous.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the presented protocols, the following validation parameters should be assessed:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This can be assessed by analyzing blank samples and samples spiked with potential impurities.
-
Linearity and Range: The linear response of the detector to different concentrations of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This should be evaluated at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of the analyte in the sample solution and in the mobile phase should be evaluated over time to ensure that no significant degradation occurs during the analysis.
Conclusion
The HPLC and LC-MS methods detailed in this application note provide a comprehensive framework for the analysis of this compound. The inherent reactivity of the sulfonyl chloride group necessitates careful sample handling and the use of anhydrous solvents to prevent hydrolysis. The proposed methods, when properly validated, will enable researchers and drug development professionals to accurately quantify and characterize this important chemical intermediate, ensuring the quality and consistency of their products.
References
Application Notes and Protocols: Scale-up Synthesis of 3-Chlorosulfonyl-4-methylbenzoic acid for Laboratory Use
Abstract
3-Chlorosulfonyl-4-methylbenzoic acid is a pivotal intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its bifunctional nature, possessing both a carboxylic acid and a reactive sulfonyl chloride, allows for diverse chemical modifications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound for laboratory applications. We delve into the underlying chemical principles, provide detailed, validated protocols for both small-scale and scaled-up reactions, and offer in-depth guidance on safety, characterization, and troubleshooting. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.
Introduction and Scientific Background
This compound serves as a critical building block in organic synthesis. The presence of the electron-withdrawing chlorosulfonyl group and the electron-donating methyl group on the benzoic acid scaffold imparts unique reactivity and allows for regioselective transformations. The primary synthetic route to this compound involves the electrophilic aromatic substitution of p-toluic acid with chlorosulfonic acid.
Mechanistic Insights: Electrophilic Aromatic Substitution
The core of this synthesis is the chlorosulfonation of p-toluic acid, an electrophilic aromatic substitution reaction. The methyl group (-CH₃) is an activating, ortho-, para-directing group, while the carboxylic acid (-COOH) is a deactivating, meta-directing group. Due to the stronger activating effect of the methyl group, the incoming electrophile, the chlorosulfonium ion (ClSO₂⁺) generated from chlorosulfonic acid, is directed to the positions ortho to the methyl group. Steric hindrance from the adjacent carboxylic acid group favors substitution at the 3-position.
The reaction proceeds as follows:
-
Generation of the Electrophile: Two molecules of chlorosulfonic acid react to form the highly electrophilic chlorosulfonium ion.
-
Electrophilic Attack: The π-electrons of the p-toluic acid aromatic ring attack the chlorosulfonium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).
-
Deprotonation: A base (such as the chlorosulfate anion) removes a proton from the carbocation, restoring aromaticity and yielding the final product.
Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side-product formation.
Safety First: Handling Chlorosulfonic Acid
Extreme caution must be exercised when handling chlorosulfonic acid. It is a highly corrosive and reactive substance that can cause severe burns upon contact with skin, eyes, and the respiratory system.[1] It reacts violently with water, releasing toxic hydrochloric acid and sulfuric acid fumes.[2]
Mandatory Personal Protective Equipment (PPE):
-
Chemical splash goggles and a face shield[1]
-
Acid-resistant gloves (e.g., butyl rubber or Viton®)[2]
-
A chemical-resistant apron or lab coat over appropriate clothing (wool or acrylic fiber is recommended)[1][2]
-
Closed-toe shoes[1]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2][4] Seek immediate medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][5] Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[2] Seek immediate medical attention.
-
Spills: Evacuate the area. Neutralize small spills cautiously with an alkaline material like sodium bicarbonate or crushed limestone.[3] Do NOT use water or combustible materials like sawdust to clean up spills.[3][4]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| p-Toluic Acid | 99-94-5 | C₈H₈O₂ | 136.15 | Irritant |
| Chlorosulfonic Acid | 7790-94-5 | HSO₃Cl | 116.52 | Corrosive, Water-Reactive, Toxic |
| Ice | N/A | H₂O | 18.02 | N/A |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | Irritant, Carcinogen |
| 1M Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | Corrosive |
Experimental Protocols
Laboratory-Scale Synthesis (Small Scale)
This protocol is designed for a yield of approximately 5-10 grams.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution), add chlorosulfonic acid (15 mL, ~26.2 g, 0.225 mol).
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Addition of p-Toluic Acid: Slowly add p-toluic acid (5.0 g, 0.0367 mol) in small portions to the stirred chlorosulfonic acid over 30 minutes. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 100 °C and maintain for 2 hours.[6]
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.
-
Isolation: A white to light brown solid will precipitate.[6] Continue stirring until all the ice has melted.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Scale-up Synthesis for Laboratory Use (Larger Scale)
This protocol is designed for a yield of approximately 50-100 grams.
Step-by-Step Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap, add chlorosulfonic acid (150 mL, ~262 g, 2.25 mol).
-
Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Addition of p-Toluic Acid: Add p-toluic acid (50.0 g, 0.367 mol) portion-wise over 1-1.5 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to 100 °C and stir for 2 hours.[6]
-
Quenching: Allow the reaction to cool to room temperature. In a 4 L beaker, prepare a large quantity of crushed ice and water. With efficient mechanical stirring, slowly pour the reaction mixture onto the ice. This step is highly exothermic; control the rate of addition to maintain the temperature of the quenching mixture below 10 °C.
-
Isolation: The product will precipitate as a solid. Continue stirring for 30-60 minutes to ensure complete precipitation and hydrolysis of any remaining chlorosulfonic acid.
-
Filtration and Washing: Filter the precipitate using a large Büchner funnel. Wash the solid extensively with cold water until the washings are neutral.
-
Drying: Dry the product under vacuum at 60-70 °C until a constant weight is achieved.
Purification (Recrystallization)
For higher purity, the crude product can be recrystallized.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as chloroform.[6]
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Analytical Technique | Expected Results |
| Appearance | White to off-white or light brown solid[6] |
| Melting Point | 173 °C (from chloroform)[6] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.32 (d, J = 1.9 Hz, 1H), 7.76 (dd, J = 7.8, 1.9 Hz, 1H), 7.25 (d, J = 7.8 Hz, 1H), 2.58 (s, 3H)[6] |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for C=O (carboxylic acid), S=O (sulfonyl chloride), and C-Cl bonds. |
| LC-MS (APCI⁻) | m/z 233 ([M-H]⁺, ³⁵Cl, 100%), 235 ([M-H]⁺, ³⁷Cl, ~33%)[6] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is heated at 100 °C for the full duration. Monitor reaction progress by TLC. |
| Loss of product during work-up. | Ensure complete precipitation by allowing the quenched mixture to stir in the cold for an extended period. Avoid excessive washing. | |
| Product is an Oil or Gummy Solid | Presence of impurities or residual solvent. | Ensure thorough washing to remove unreacted starting materials and acids. Recrystallize the product. |
| Incomplete hydrolysis of excess chlorosulfonic acid. | Stir the quenched mixture vigorously for an adequate amount of time. | |
| Dark-colored Product | Side reactions at elevated temperatures. | Maintain strict temperature control during the addition of p-toluic acid. |
| Impurities in starting materials. | Use high-purity starting materials. |
Conclusion
The scale-up synthesis of this compound in a laboratory setting is a feasible and reproducible process when careful attention is paid to reaction conditions and safety protocols. The electrophilic chlorosulfonation of p-toluic acid provides a direct and efficient route to this valuable synthetic intermediate. The detailed protocols and troubleshooting guide provided in these application notes are intended to equip researchers with the necessary information to successfully and safely perform this synthesis, enabling further advancements in drug discovery and development.
References
Application Notes & Protocols: 3-Chlorosulfonyl-4-methylbenzoic Acid in the Development of Novel Anti-inflammatory Agents
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to utilizing 3-Chlorosulfonyl-4-methylbenzoic acid as a versatile starting scaffold for the synthesis and evaluation of novel anti-inflammatory agents. We delve into the rationale behind its selection, detailing its chemical reactivity and suitability for generating diverse compound libraries. This guide outlines detailed, field-proven protocols for the synthesis of derivative compounds, followed by robust in vitro and in vivo assays to characterize their anti-inflammatory efficacy. The underlying mechanisms of action, focusing on key inflammatory signaling pathways such as NF-κB and MAPK, are discussed. This document is intended to equip researchers with the necessary knowledge and methodologies to accelerate the discovery of potent and selective anti-inflammatory drug candidates.
Introduction: The Rationale for this compound as a Privileged Scaffold
The pursuit of novel anti-inflammatory therapeutics remains a cornerstone of medicinal chemistry. The selection of a suitable starting molecule is a critical determinant of success in any drug discovery campaign. This compound presents itself as an attractive scaffold due to several key features:
-
Bifunctional Reactivity: The presence of both a highly reactive sulfonyl chloride group and a carboxylic acid moiety allows for sequential or orthogonal derivatization. This enables the facile introduction of a wide array of chemical functionalities, leading to the rapid generation of diverse compound libraries.
-
Structural Mimicry: The benzenesulfonamide core, readily accessible from the sulfonyl chloride, is a well-established pharmacophore in numerous clinically successful anti-inflammatory drugs, including the selective COX-2 inhibitor celecoxib. This structural motif has been shown to effectively interact with the active sites of key inflammatory enzymes.[1][2]
-
Tunable Physicochemical Properties: Modification at both the sulfonyl chloride and carboxylic acid positions allows for fine-tuning of critical drug-like properties such as solubility, lipophilicity, and metabolic stability. This is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
The strategic vision behind employing this scaffold is to create a library of novel benzenesulfonamide derivatives and to systematically evaluate their ability to modulate key inflammatory pathways, with the ultimate goal of identifying lead compounds with superior efficacy and safety profiles.
The Inflammatory Cascade: Key Signaling Pathways as Therapeutic Targets
A fundamental understanding of the molecular mechanisms driving inflammation is paramount for rational drug design. Two of the most critical signaling cascades in this process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response.[3][4] In an unstimulated state, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[6][7] IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation.[8] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a plethora of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[3]
The MAPK Signaling Pathway
The MAPK pathways are a series of evolutionarily conserved kinase cascades that transduce extracellular signals to intracellular responses, playing a crucial role in inflammation.[9][10] In mammals, the three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[11] These pathways are typically organized as a three-tiered module consisting of a MAPK kinase kinase (MAP3K), a MAPK kinase (MAP2K), and a MAPK.[10][11] Activation of this cascade by various stimuli, including inflammatory cytokines and cellular stress, leads to the phosphorylation and activation of downstream transcription factors, such as AP-1, which in turn regulate the expression of inflammatory genes.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel anti-inflammatory agents derived from this compound.
Synthesis of a Representative Derivative: 4-Methyl-3-(phenylsulfonamido)benzoic Acid
This protocol outlines the synthesis of a model compound to demonstrate the derivatization of the sulfonyl chloride group.
Materials:
-
This compound
-
Aniline
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Addition of Reagents: Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of aniline (1.1 eq) in DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-methyl-3-(phenylsulfonamido)benzoic acid.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Evaluation of Anti-inflammatory Activity
This assay determines the ability of the synthesized compounds to inhibit the activity of cyclooxygenase enzymes, which are key mediators of inflammation.[12][13]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds
-
Reference inhibitor (e.g., Celecoxib, Indomethacin)
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection
Protocol:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, add the enzyme solution, followed by the test compounds or reference inhibitor. Incubate at room temperature for 15 minutes.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction. Incubate at 37 °C for 10 minutes.
-
Termination of Reaction: Stop the reaction by adding a suitable stop solution.
-
PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Table 1: Hypothetical COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative A | >100 | 0.5 | >200 |
| Derivative B | 15.2 | 1.8 | 8.4 |
| Celecoxib | 25.0 | 0.05 | 500 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
This assay assesses the ability of the compounds to suppress the production of pro-inflammatory cytokines in immune cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
MTT assay kit for cell viability
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Cell Viability: Assess the cytotoxicity of the compounds using the MTT assay.
-
Data Analysis: Determine the dose-dependent effect of the compounds on cytokine production.
In Vivo Evaluation of Anti-inflammatory Activity
This is a classic and well-established animal model for evaluating the acute anti-inflammatory activity of novel compounds.[14][15][16]
Animals:
-
Male Wistar rats (180-200 g)
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: vehicle control, reference drug, and test compound groups (at least 3 doses).
-
Drug Administration: Administer the test compounds or reference drug orally or intraperitoneally.
-
Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[17]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
Table 2: Hypothetical Paw Edema Inhibition Data
| Treatment (Dose) | % Inhibition at 3 hours | % Inhibition at 5 hours |
| Vehicle Control | 0 | 0 |
| Derivative A (20 mg/kg) | 45.2 | 55.8 |
| Derivative A (40 mg/kg) | 62.5 | 71.3 |
| Indomethacin (10 mg/kg) | 58.7 | 65.4 |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for potent anti-inflammatory activity.[1][18][19]
-
Sulfonamide Moiety: The nature of the amine coupled to the sulfonyl chloride is critical. Aromatic and heteroaromatic amines often lead to potent activity. Substituents on these rings can influence potency and selectivity.
-
Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can modulate the pharmacokinetic properties of the compounds. In some cases, a free carboxylic acid may be essential for activity.
-
Methyl Group: The methyl group on the benzene ring can be replaced with other small alkyl or halogen groups to probe the steric and electronic requirements of the binding pocket.
Conclusion
This compound serves as an excellent and versatile starting point for the development of novel anti-inflammatory agents. The protocols and conceptual framework provided in this document offer a robust platform for the synthesis, in vitro, and in vivo evaluation of new chemical entities. A thorough investigation of the structure-activity relationships, guided by the principles of medicinal chemistry, will be instrumental in identifying lead candidates with optimized efficacy and safety profiles for further preclinical and clinical development.
References
- 1. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 7. purformhealth.com [purformhealth.com]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chlorosulfonyl-4-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 3-Chlorosulfonyl-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing foundational knowledge for successful experimentation.
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and direct method is the electrophilic aromatic substitution reaction known as chlorosulfonation.[1][2][3] In this process, p-toluic acid is treated with an excess of chlorosulfonic acid. The chlorosulfonic acid acts as both the solvent and the chlorosulfonating agent.[2][4] The methyl group of p-toluic acid is an ortho-, para-director, and the carboxylic acid is a meta-director. The chlorosulfonyl group is introduced at the position ortho to the methyl group and meta to the carboxylic acid group.
Q2: What is the mechanism of the chlorosulfonation of p-toluic acid?
A2: The reaction proceeds via electrophilic aromatic substitution. Chlorosulfonic acid is in equilibrium with sulfur trioxide (SO₃) and hydrogen chloride (HCl).[1] However, the primary electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated from the self-protonation of chlorosulfonic acid.[1] This powerful electrophile then attacks the electron-rich aromatic ring of p-toluic acid to form the desired product.
Reaction Mechanism Overview
Caption: Electrophilic substitution mechanism for the chlorosulfonation of p-toluic acid.
Q3: Why is an excess of chlorosulfonic acid typically used?
A3: Using an excess of chlorosulfonic acid serves two main purposes. Firstly, it acts as a solvent for the solid p-toluic acid, ensuring a homogeneous reaction mixture. Secondly, it drives the equilibrium of the reaction towards the formation of the sulfonyl chloride, maximizing the yield of the desired product.[2]
Q4: What are the key safety precautions when working with chlorosulfonic acid?
A4: Chlorosulfonic acid is a highly corrosive and reactive substance that requires careful handling in a well-ventilated fume hood.[5][6][7][8] It reacts violently with water, releasing large amounts of heat and toxic fumes (hydrochloric and sulfuric acid).[6][9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][7] In case of a spill, do not use water to clean it up; instead, use an inert absorbent material.[8]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of the product: The chlorosulfonyl group is sensitive to moisture.[10] 3. Mechanical loss during workup: Product lost during filtration or transfer. | 1. Optimize reaction conditions: Ensure the reaction is stirred at the appropriate temperature (e.g., 100°C) for a sufficient duration (e.g., 2 hours) to drive the reaction to completion.[4] Monitor the reaction progress using techniques like TLC or NMR if possible. 2. Maintain anhydrous conditions: Use dry glassware and reagents. During the workup, pour the reaction mixture onto crushed ice to rapidly precipitate the product and minimize its contact time with water.[10] Filter the product promptly after precipitation. 3. Careful handling: Ensure quantitative transfer of the product at each step. Wash the filtration apparatus with a small amount of cold water to recover any remaining product. |
| Product is an Oily or Gummy Solid | 1. Presence of impurities: Unreacted starting material or side products can lower the melting point. 2. Incomplete precipitation: Insufficient cooling during the workup. | 1. Purify the product: Recrystallization from a suitable solvent, such as chloroform, can remove impurities and yield a crystalline solid.[4] 2. Ensure complete precipitation: After pouring the reaction mixture onto ice, allow sufficient time for the product to fully precipitate before filtration. Stirring the ice-water slurry can aid in this process. |
| Formation of a Significant Amount of Insoluble White Solid (Byproduct) | 1. Formation of the diaryl sulfone: This is a common side reaction in chlorosulfonation, especially at higher temperatures.[11] The initially formed sulfonyl chloride can react with another molecule of p-toluic acid. | 1. Control the reaction temperature: Add the p-toluic acid to the chlorosulfonic acid at a low temperature (0°C) before slowly heating the reaction mixture.[4] This helps to minimize the formation of the sulfone byproduct. |
| Product Decomposes During Storage | 1. Hydrolysis: Exposure to atmospheric moisture can lead to the slow hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[12][13][14] | 1. Store under anhydrous conditions: Store the purified product in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
Section 3: Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| p-Toluic acid | 136.15 | 5.00 g | 1.0 |
| Chlorosulfonic acid | 116.52 | 15 mL (approx. 27.6 g) | ~6.4 |
| Crushed Ice | - | ~100 g | - |
| Deionized Water | - | As needed for washing | - |
Procedure:
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a calcium chloride drying tube.
-
Addition of Chlorosulfonic Acid: Carefully add 15 mL of chlorosulfonic acid to the flask. Cool the flask in an ice-water bath to 0°C.
-
Addition of p-Toluic Acid: While stirring, slowly add 5.00 g of p-toluic acid to the cold chlorosulfonic acid in small portions over 10-15 minutes. Ensure the temperature of the reaction mixture does not exceed 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 100°C in a pre-heated oil bath and maintain this temperature for 2 hours. The solution should become clear.
-
Workup: Cool the reaction mixture to room temperature. In a separate beaker, prepare a slurry of approximately 100 g of crushed ice in 100 mL of deionized water.
-
Precipitation: Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice-water slurry. A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the product thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual chlorosulfonic and hydrochloric acids.
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) or in a desiccator over a suitable drying agent to a constant weight.
Expected Yield: 70-90% Appearance: White to off-white solid.[4] Melting Point: 173°C (from chloroform).[4]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. globalspec.com [globalspec.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. 3-chlorosulfonyl-4-methyl-benzoic acid CAS#: 2548-29-0 [amp.chemicalbook.com]
- 5. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 6. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 7. macro.lsu.edu [macro.lsu.edu]
- 8. atul.co.in [atul.co.in]
- 9. lobachemie.com [lobachemie.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Identifying and minimizing byproducts in the synthesis of 3-Chlorosulfonyl-4-methylbenzoic acid
Technical Support Center: Synthesis of 3-Chlorosulfonyl-4-methylbenzoic Acid
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, minimizing, and eliminating unwanted byproducts.
The chlorosulfonation of p-toluic acid is a powerful transformation, but its reactivity demands precise control to ensure high yield and purity. This guide provides in-depth, experience-based insights and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from p-toluic acid?
A1: The primary byproducts arise from the electrophilic aromatic substitution mechanism and the high reactivity of the chlorosulfonic acid reagent. The main impurities to anticipate are:
-
Isomeric Byproduct: 2-Chlorosulfonyl-4-methylbenzoic acid. This is the most common byproduct, formed due to substitution at the alternative ortho position to the methyl group.
-
Disulfonated Byproduct: 4-Methyl-3,5-bis(chlorosulfonyl)benzoic acid. This occurs when the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), leading to a second chlorosulfonation on the aromatic ring.
-
Sulfonic Acid Intermediate: 3-Sulfonyl-4-methylbenzoic acid. This is the intermediate in the reaction. If the chlorination step is incomplete, or if the product is prematurely exposed to water during workup, this sulfonic acid can be a significant impurity.[1]
-
Diaryl Sulfone: This can form at elevated temperatures when a molecule of the desired sulfonyl chloride product reacts with a molecule of the starting p-toluic acid.[2]
Q2: How does reaction temperature affect byproduct formation?
A2: Temperature is arguably the most critical parameter in this synthesis.
-
Low Temperatures (0-5 °C) during addition: Adding p-toluic acid to chlorosulfonic acid at a low temperature is crucial to control the initial exothermic reaction.[3] Failure to do so can lead to localized heating, promoting the formation of the isomeric and disulfonated byproducts.
-
Elevated Temperatures (e.g., >100 °C) during reaction: While heating is necessary to drive the reaction to completion, excessive temperatures increase the rate of side reactions, particularly the formation of diaryl sulfones and disulfonated products.[2][4] A typical protocol involves a controlled ramp-up to around 100°C after the initial addition is complete.[3]
Q3: My reaction mixture turned dark brown or black. What happened?
A3: A dark coloration is a common sign of decomposition or charring, often caused by excessive temperatures. Chlorosulfonic acid is a strong oxidizing and dehydrating agent. If the temperature is not carefully controlled, it can lead to the degradation of the organic material, significantly reducing yield and making purification difficult. To prevent this, ensure gradual addition of the starting material and maintain the recommended temperature profile throughout the reaction.
Q4: What is the best way to quench the reaction and isolate the crude product?
A4: The quenching step is critical for safety and for minimizing hydrolysis of the desired sulfonyl chloride product.
-
Safety First: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic HCl gas.[5][6] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Recommended Procedure: The reaction mixture should be cooled to room temperature and then slowly and carefully poured onto a vigorously stirred mixture of crushed ice and water.[2][7] This method ensures that the temperature of the quenching mixture remains low (0-5 °C), which minimizes the hydrolysis of the acid chloride back to the sulfonic acid.[2]
-
Immediate Filtration: Do not let the precipitated product sit in the acidic aqueous mixture for an extended period. The product should be filtered promptly after quenching is complete to prevent hydrolysis.[2]
Troubleshooting Guide
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Precipitated Product | 1. Incomplete reaction. 2. Significant hydrolysis of the product during workup. 3. Product is soluble in the aqueous phase. | 1. Ensure the reaction was heated for the appropriate time and at the correct temperature (e.g., 2 hours at 100°C) to drive it to completion.[3] 2. Review the quenching procedure. Ensure the reaction mixture is added to ice/water and that the temperature of the quench is kept at 0-5°C. Filter the product immediately after precipitation.[2] 3. While the product has low water solubility, ensure sufficient precipitation time in the ice bath before filtration. |
| High Levels of Isomeric Byproduct (2-Chlorosulfonyl-) | Steric and electronic effects were not sufficiently controlled. The methyl group activates both ortho positions. | While difficult to eliminate completely, maintaining a low temperature during the initial addition of p-toluic acid can improve regioselectivity. Purification via recrystallization will be necessary. |
| Presence of a High-Melting, Insoluble Solid | Formation of a diaryl sulfone byproduct. This is favored by high reaction temperatures.[2] | Maintain strict temperature control, especially during the heating phase. A slight excess of chlorosulfonic acid can also help by ensuring the intermediate sulfonic acid is quickly converted to the sulfonyl chloride, making it less available to form the sulfone.[2] |
| Product is an Oil or Gummy Solid | Presence of multiple impurities, especially the sulfonic acid byproduct (from hydrolysis) which can hinder crystallization. | 1. Ensure a rapid and cold quench. 2. Wash the crude solid thoroughly with cold water to remove any water-soluble sulfonic acid. 3. If the product remains oily, attempt purification by dissolving in a water-immiscible solvent, washing with brine, drying, and then attempting recrystallization.[8] |
Visualizing the Reaction Pathway
The following diagram illustrates the synthesis of this compound and the formation of key byproducts.
Caption: Reaction pathway for the chlorosulfonation of p-toluic acid.
Key Experimental Protocols
Protocol 1: Synthesis of this compound
-
Safety: This reaction should be conducted in a fume hood. Wear safety goggles, a lab coat, and acid-resistant gloves. Chlorosulfonic acid is highly corrosive and reacts violently with water.[5]
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, add chlorosulfonic acid (approx. 6 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add p-toluic acid (1 equivalent) in small portions, ensuring the temperature does not rise above 5 °C.[3]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Slowly heat the reaction mixture to 100 °C and maintain this temperature for 2 hours.[3]
-
Cool the mixture to room temperature before proceeding to the quenching step.
Protocol 2: Product Quenching and Isolation
-
Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully, pour the cooled reaction mixture from Protocol 1 into the ice-water slurry. A white precipitate will form. Ensure the temperature of the slurry does not exceed 5 °C.[2]
-
Continue stirring for 15-30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acids.
-
Dry the crude product under vacuum.
Protocol 3: Purification by Recrystallization
-
Transfer the crude, dried product to a flask.
-
Add a suitable solvent (e.g., chloroform or an ethyl acetate/hexane mixture) and heat gently until the solid dissolves.[3][9]
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 4: Analytical Characterization (HPLC)
High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing the purity of the final product and quantifying byproducts.[7][10]
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to control pH) is typically effective.[11]
-
Detector: UV detector set at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 280 nm).[12]
-
Sample Prep: Dissolve a small amount of the dried product in a suitable solvent (like acetonitrile or the mobile phase) and filter before injection.
By comparing the retention times of the main peak with those of any smaller peaks (impurities), the purity can be accurately determined.
Workflow for Synthesis and Analysis
Caption: Workflow for synthesis, purification, and analysis.
References
- 1. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-chlorosulfonyl-4-methyl-benzoic acid CAS#: 2548-29-0 [amp.chemicalbook.com]
- 4. chemithon.com [chemithon.com]
- 5. nj.gov [nj.gov]
- 6. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. benchchem.com [benchchem.com]
- 8. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Overcoming solubility issues of 3-Chlorosulfonyl-4-methylbenzoic acid in organic solvents
Technical Support Center: 3-Chlorosulfonyl-4-methylbenzoic acid
Introduction: Understanding the Challenge
This compound is a bifunctional molecule with inherent solubility challenges due to its conflicting chemical nature. Its structure contains a nonpolar, aromatic toluene backbone, a polar carboxylic acid group (-COOH), and a highly polar, reactive sulfonyl chloride group (-SO₂Cl). This unique combination often leads to poor solubility in a single, ideal solvent and introduces risks of compound degradation. This guide provides a structured, question-and-answer approach to systematically troubleshoot and overcome these issues in your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in common organic solvents?
A1: The primary difficulty arises from the molecule's amphipathic character and the high lattice energy of its crystalline solid state.
-
Conflicting Polarity: The molecule possesses both nonpolar and polar regions. The methyl-substituted benzene ring is hydrophobic and favors nonpolar or moderately polar aprotic solvents.[1] In contrast, the carboxylic acid and sulfonyl chloride groups are highly polar and prefer polar solvents.[2] It is challenging to find a single solvent that can effectively solvate all parts of the molecule simultaneously.
-
Strong Intermolecular Forces: In its solid state, the molecules are held together by strong intermolecular forces, including hydrogen bonding via the carboxylic acid groups and dipole-dipole interactions from the sulfonyl chloride group. A significant amount of energy is required for a solvent to overcome these forces.
-
Reactivity: The sulfonyl chloride group is highly electrophilic and will react with nucleophilic or protic solvents (like water, methanol, or ethanol), forming the corresponding sulfonic acid or ester.[3] This degradation can be mistaken for poor solubility, as the starting material is consumed and may be replaced by a potentially less soluble byproduct.
Q2: I need to prepare a stock solution. What are the recommended starting solvents?
A2: Selecting the right solvent is critical and depends on the downstream application. The key is to start with anhydrous, aprotic solvents. Protic solvents like alcohols should be avoided as primary solvents due to the reactivity of the sulfonyl chloride group.[3]
Below is a table of recommended starting solvents, categorized by their properties and suitability. Always start with a small-scale solubility test.
| Solvent Class | Recommended Solvents | Rationale & Key Considerations |
| Aprotic Polar | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Best Initial Choice. These solvents effectively solvate the polar functional groups without reacting with the sulfonyl chloride.[4] DMSO is a very strong solvent but can be difficult to remove and may be incompatible with some assays.[5] Use anhydrous grades. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good for solvating the aromatic backbone and are compatible with the sulfonyl chloride group.[6] Their polarity is moderate, so they may be less effective at dissolving highly crystalline material without co-solvents or energy input. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Aprotic and can solvate both polar and nonpolar regions to some extent. Ensure the use of anhydrous, peroxide-free grades, as peroxides can initiate unwanted side reactions. |
| Aromatic | Toluene | Solvates the nonpolar part of the molecule well.[7] Solubility is likely to be limited unless heated, but this can be useful for specific reaction conditions where a nonpolar environment is required. |
| Protic (Use with Extreme Caution) | Ethanol, Methanol | Generally NOT recommended for stock solutions. While they may dissolve the compound, they will readily react with the sulfonyl chloride group to form sulfonate esters.[8] Only use if the subsequent reaction intentionally forms the ester and is performed immediately. |
Q3: My compound disappears in methanol, but when I analyze the solution, it's not my starting material. What is happening?
A3: This is a classic case of reactivity being mistaken for dissolution. The sulfonyl chloride group (-SO₂Cl) is a potent electrophile that reacts readily with nucleophiles. Alcohols (like methanol) act as nucleophiles, attacking the sulfur atom and displacing the chloride to form a methyl sulfonate ester.[3]
The reaction is as follows: R-SO₂Cl + CH₃OH → R-SO₂OCH₃ + HCl
You have not dissolved your compound; you have chemically transformed it. This is why using inert, aprotic solvents for preparing stable stock solutions is paramount.
Q4: Can I use heat or sonication to improve solubility? What are the risks?
A4: Yes, applying energy can significantly aid dissolution, but it must be done cautiously.[9]
-
Heating: Increasing the temperature provides the energy needed to break the crystal lattice forces and increases the kinetic energy of solvent molecules, generally enhancing solubility.[10] However, heat also accelerates the rate of any potential degradation reactions. If using a solvent that has even trace amounts of water or other nucleophiles, heating will speed up the hydrolysis or solvolysis of the sulfonyl chloride. Recommendation: Gently warm the solution (e.g., to 40-50°C) in a sealed, dry vial. Do not heat for prolonged periods.
-
Sonication: Using an ultrasonic bath is an excellent method for breaking up solid aggregates and increasing the surface area available for solvation.[11] It imparts energy locally without significantly raising the bulk temperature, making it a safer alternative to aggressive heating. It is highly effective for dissolving stubborn particles.
Q5: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for an assay. How can I prevent this?
A5: This phenomenon, known as "crashing out," occurs when a compound soluble in a strong organic solvent is introduced into a system where it is poorly soluble (the antisolvent).[5] The drastic change in solvent polarity causes the compound to rapidly precipitate.
Strategies to Mitigate Precipitation:
-
Minimize Organic Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your aqueous buffer is as low as possible, ideally below 1%, while still being compatible with your experimental system.
-
Slow Addition & Agitation: Add the stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This avoids localized high concentrations of the compound.
-
Use of Surfactants or Co-solvents: For certain applications, including a small percentage of a biocompatible surfactant (e.g., Tween-80, Polysorbate 20) or a co-solvent like PEG 300 in the final aqueous buffer can help maintain solubility by forming micelles or altering the solvent environment.[9][12] Always run a vehicle control to ensure these additives do not interfere with your experiment.
Troubleshooting Workflow: A Systematic Approach
If you are facing solubility issues, follow this decision-making workflow to identify a viable solution.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
Technical Support Center: Optimizing Reaction Conditions for the Sulfonylation of Aromatic Compounds
Welcome to the technical support center for aromatic sulfonylation. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their sulfonylation reactions, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. This document provides field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the sulfonylation of aromatic compounds. Each answer explains the root cause of the issue and provides actionable solutions.
Q1: My reaction shows very low or no product yield. What are the likely causes and how can I fix this?
Answer: Low or no yield in aromatic sulfonylation, a type of electrophilic aromatic substitution (S-EAr), is a common but solvable issue.[1][2] The primary causes typically fall into three categories: substrate reactivity, reagent/catalyst issues, or suboptimal reaction conditions.
-
Substrate Deactivation: The aromatic ring must be sufficiently nucleophilic to attack the electrophile.[2] If your aromatic compound contains strongly electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or carbonyl groups, it is "deactivated" and may not react under standard conditions.[2][3]
-
Solution: For deactivated substrates, more forcing conditions are necessary. This includes using a stronger sulfonating agent like fuming sulfuric acid (oleum), which contains a higher concentration of the active electrophile, SO₃.[4][5] Alternatively, employing a stronger Lewis acid catalyst can enhance the electrophilicity of the sulfonylating agent.[4]
-
-
Inactive Catalyst or Reagent: Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are extremely sensitive to moisture.[2][6] Any water in the glassware, solvent, or reagents will react with and deactivate the catalyst.[6] Similarly, the sulfonylating agent (e.g., sulfonyl chloride) can degrade upon prolonged exposure to moisture.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and freshly opened or purified reagents. For reactions requiring a Lewis acid, consider using a stoichiometric amount, as the product sulfone can complex with the catalyst, effectively removing it from the reaction.[2][6]
-
-
Reversibility of the Reaction: Sulfonylation is unique among electrophilic aromatic substitutions because it is reversible.[7] The presence of water, a product of the reaction when using sulfuric acid, can drive the equilibrium back to the starting materials (a process called desulfonation).[7]
-
Solution: To drive the reaction forward, water must be removed. This can be achieved by using a dehydrating agent like thionyl chloride or by using oleum (a solution of SO₃ in H₂SO₄) which consumes water.[5][7] Running the reaction under conditions that allow for the azeotropic removal of water can also be effective.[8]
-
Q2: I'm getting a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity of my reaction?
Answer: Regioselectivity in electrophilic aromatic substitution is dictated by the electronic properties of the substituents already on the aromatic ring.[9][10]
-
Understanding Directing Effects:
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups are ortho, para-directors because they donate electron density to the ring, stabilizing the carbocation intermediate (the arenium ion) formed during attack at these positions.[9][10][11]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), sulfonyl (-SO₃H), and carbonyl (-COR) groups are meta-directors.[3] They destabilize the arenium ion intermediate, and this destabilization is most pronounced for ortho and para attack, making meta attack the least unfavorable pathway.[3][11]
-
Halogens: Halogens are an exception. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can stabilize the arenium ion through resonance.[10]
-
-
Optimizing for a Specific Isomer:
-
Para Product: The para position is often favored over the ortho position due to reduced steric hindrance, especially when using bulky sulfonylating agents or substrates with large substituents.[9] To maximize the para product, you can sometimes run the reaction at a slightly higher temperature to allow the reaction to reach thermodynamic equilibrium, as the para isomer is often more stable.
-
Ortho Product: Achieving high ortho selectivity can be challenging. One advanced strategy is to use a "blocking group." You can first sulfonate the para position, which is typically the most reactive site for an activating group. Then, perform the desired substitution at the ortho position. Finally, the sulfonyl group at the para position can be removed by heating with dilute aqueous acid, exploiting the reversibility of sulfonylation.[7][12]
-
Q3: My reaction is producing a lot of dark, tar-like material and multiple side products. What's going wrong?
Answer: The formation of tar and multiple byproducts often points to overly harsh reaction conditions or side reactions like polysulfonylation and oxidation.
-
Polysulfonylation: Highly activated aromatic rings (e.g., phenols, anilines) are so nucleophilic that they can react multiple times, leading to the addition of two or more sulfonyl groups. The first sulfonyl group is deactivating, but if the ring is strongly activated to begin with, further substitution can occur.[2]
-
Solution: Use milder reaction conditions. This includes lowering the reaction temperature, using a less potent sulfonylating agent (e.g., a sulfonyl chloride with a Lewis acid instead of oleum), and carefully controlling the stoichiometry (using only a slight excess of the sulfonylating agent).
-
-
Oxidation/Degradation: Concentrated sulfuric acid and oleum are strong oxidizing agents. At high temperatures, they can oxidize sensitive organic substrates, leading to charring and decomposition.
-
Solution: Maintain strict temperature control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If possible, use a sulfonylating agent that does not require strongly oxidizing conditions, such as a sulfonyl chloride with a non-oxidizing Lewis acid catalyst.[13][14]
-
-
Friedel-Crafts Sulfone Formation: When using a sulfonyl chloride (R-SO₂Cl), the primary product is an aryl sulfone (Ar-SO₂-R), not a sulfonic acid (Ar-SO₃H).[15] However, under certain conditions, the newly formed aryl sulfone can act as a substrate and undergo further reactions, or the sulfonyl chloride can decompose.
-
Solution: Ensure you are using the correct reagents for your desired product. For sulfonic acids, use H₂SO₄ or SO₃.[7] For sulfones, use a sulfonyl chloride or sulfonic anhydride, typically with a Lewis acid catalyst.[13][15] Careful control of stoichiometry and temperature is key to preventing side reactions.
-
Frequently Asked Questions (FAQs)
FAQ 1: How do I choose the right sulfonylating agent?
The choice depends on your desired product (sulfonic acid vs. sulfone) and the reactivity of your aromatic substrate.
| Sulfonylating Agent | Typical Use | Electrophile | Advantages | Disadvantages |
| Conc. Sulfuric Acid (H₂SO₄) | Synthesis of sulfonic acids | SO₃ or HSO₃⁺ | Inexpensive, readily available. | Reversible reaction, requires heat, can be oxidizing.[7][16] |
| Fuming Sulfuric Acid (Oleum) | Synthesis of sulfonic acids (especially for deactivated rings) | SO₃ | Much more reactive than H₂SO₄, drives equilibrium forward.[5][16] | Highly corrosive and oxidizing, can lead to side reactions. |
| Chlorosulfonic Acid (HSO₃Cl) | Synthesis of sulfonyl chlorides (which can be hydrolyzed to sulfonic acids) | SO₃ | Very effective agent.[7] | Reacts violently with water, releases HCl gas.[7][17] |
| Sulfonyl Chlorides (RSO₂Cl) | Synthesis of aryl sulfones | RSO₂⁺ (activated by Lewis Acid) | Forms stable C-S bonds for sulfones, wide variety available.[15][18] | Requires a catalyst, product complexes with catalyst.[2][13] |
FAQ 2: What is the role of the Lewis acid catalyst and how do I select one?
In sulfonylation reactions using sulfonyl chlorides, a Lewis acid (e.g., AlCl₃, FeCl₃, SbF₅) is used to increase the electrophilicity of the sulfonylating agent.[4][13] The Lewis acid coordinates to the chlorine atom of the sulfonyl chloride, polarizing the S-Cl bond and generating a highly reactive sulfonyl cation (or a complex that behaves like one).[2]
-
Selection:
-
AlCl₃ is a powerful and common choice but requires stoichiometric amounts and strictly anhydrous conditions.[2][6]
-
FeCl₃ is a milder, less expensive alternative.[4]
-
Solid-supported catalysts , like AlCl₃ on silica gel, offer advantages like easier work-up, milder conditions, and reusability.[13][14]
-
FAQ 3: How can I effectively monitor the progress of my reaction?
Monitoring the reaction is crucial to determine the optimal reaction time and prevent the formation of byproducts.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Spot the reaction mixture alongside your starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. Choose a solvent system that gives good separation (Rf values between 0.2 and 0.8).
-
Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, a small aliquot of the reaction mixture can be quenched, worked up, and analyzed by GC-MS or LC-MS to determine the ratio of starting material to product.
FAQ 4: What are the most critical safety precautions when handling sulfonylating agents?
Sulfonylating agents are hazardous and must be handled with extreme care.
-
Chlorosulfonic Acid: Reacts violently with water, releasing large amounts of toxic HCl gas and sulfuric acid mist.[17] It is highly corrosive and can cause severe burns.[19][20]
-
Sulfonyl Chlorides: Are sensitive to moisture and can release HCl upon hydrolysis.
-
Oleum & Concentrated H₂SO₄: Are highly corrosive, strong oxidizing agents that can cause severe burns.
Mandatory Safety Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[17][21][22]
-
Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[21]
-
Anhydrous Conditions: Prevent contact with water or moisture.[19][21]
-
Emergency Preparedness: Ensure a safety shower and eyewash station are immediately accessible.[17] Have an appropriate quenching agent (e.g., sodium bicarbonate for acid spills) ready.[19]
Visualized Mechanisms and Workflows
The Electrophilic Aromatic Substitution Mechanism
The sulfonylation of an aromatic ring follows a two-step electrophilic aromatic substitution mechanism: 1) Attack of the aromatic π-system on the electrophile (SO₃) to form a resonance-stabilized carbocation (arenium ion), and 2) Deprotonation to restore aromaticity.[1]
Caption: General mechanism for aromatic sulfonylation.
Troubleshooting Decision Tree for Low Yield
When faced with a low-yielding reaction, a systematic approach can help identify the root cause efficiently.
Caption: A decision-making workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of Toluene to p-Toluenesulfonic Acid
Disclaimer: This procedure is illustrative. All reactions should be performed with appropriate safety precautions in a chemical fume hood.
-
Setup: Assemble an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with CaCl₂).
-
Reagents: Charge the flask with toluene (20 mL). In a separate, dry beaker, carefully measure concentrated sulfuric acid (98%, 15 mL).
-
Reaction: Place the flask in an oil bath and begin stirring. Slowly add the sulfuric acid to the toluene over 15 minutes. The reaction is exothermic.
-
Heating: Heat the reaction mixture to 110-120 °C under reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete after 2-3 hours.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Very carefully and slowly, pour the reaction mixture over crushed ice (approx. 100 g) in a large beaker with stirring. This step must be done cautiously in a fume hood as it is highly exothermic.
-
The p-toluenesulfonic acid will precipitate as a white solid (monohydrate).
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with two portions of cold water (2 x 20 mL) to remove residual sulfuric acid.
-
Recrystallize the crude product from a minimal amount of hot water to obtain pure p-toluenesulfonic acid monohydrate.
-
References
- 1. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. purechemistry.org [purechemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 8. chemithon.com [chemithon.com]
- 9. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 10. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. macro.lsu.edu [macro.lsu.edu]
- 18. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 19. echemi.com [echemi.com]
- 20. lobachemie.com [lobachemie.com]
- 21. slideserve.com [slideserve.com]
- 22. info.veolianorthamerica.com [info.veolianorthamerica.com]
Technical Support Center: Stability and Handling of 3-Chlorosulfonyl-4-methylbenzoic Acid
Welcome to the technical support center for 3-Chlorosulfonyl-4-methylbenzoic acid (CSMBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this versatile reagent. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the quality of your results.
Introduction: Understanding the Reactivity of this compound
This compound is a bifunctional molecule featuring a reactive sulfonyl chloride and a carboxylic acid. This unique structure makes it a valuable building block in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters with a handle for further functionalization. However, the very reactivity that makes this compound useful also renders it susceptible to degradation if not stored and handled correctly. This guide will delve into the critical aspects of its stability under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The primary and most significant degradation pathway is the hydrolysis of the sulfonyl chloride moiety to the corresponding sulfonic acid, 3-Sulfo-4-methylbenzoic acid. This reaction is catalyzed by water and can occur upon exposure to atmospheric moisture. At elevated temperatures, another potential degradation or side-reaction pathway is the formation of a diaryl sulfone, where the sulfonyl chloride of one molecule reacts with another molecule of 4-methylbenzoic acid (if present as an impurity or formed from desulfonation).[1]
Q2: What are the recommended long-term storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and dark environment. Specifically, we recommend storage at 2-8°C in a desiccator with a high-quality desiccant. The container should be tightly sealed, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to moisture and oxygen.
Q3: How sensitive is this compound to light?
Aromatic sulfonyl halides can be sensitive to light.[2] While specific photostability data for this compound is not extensively published, it is best practice to store the compound in an amber or opaque container to protect it from light, which can potentially catalyze the formation of radical species and lead to undesired side reactions.[2]
Q4: Can I handle the compound on the open bench?
Brief handling on an open bench for weighing purposes is generally acceptable if the ambient humidity is low. However, for prolonged manipulations or if the laboratory environment has high humidity, it is highly recommended to work in a glove box or under a stream of dry inert gas to prevent hydrolysis.
Troubleshooting Guide
This section addresses common issues that researchers may encounter when working with this compound.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
-
Potential Cause: Degradation of the starting material due to improper storage. The primary culprit is often hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, it is crucial to verify the purity of your this compound. This can be done using HPLC or ¹H NMR spectroscopy. The presence of a significant peak corresponding to 3-Sulfo-4-methylbenzoic acid in the HPLC or the absence of the characteristic sulfonyl chloride proton signals in the NMR can indicate degradation.
-
Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the reagent.
-
Ensure Anhydrous Conditions: Ensure all solvents and other reagents in your reaction are scrupulously dried. Use freshly distilled solvents and dry glassware.
-
Issue 2: Formation of an Insoluble White Solid During the Reaction
-
Potential Cause: This could be the formation of a diaryl sulfone byproduct, which is often a high-melting, insoluble solid.[3] This is more likely to occur at elevated reaction temperatures.
-
Troubleshooting Steps:
-
Temperature Control: Maintain strict control over the reaction temperature. If possible, run the reaction at a lower temperature.
-
Order of Addition: Add the this compound slowly to the reaction mixture containing the nucleophile to maintain a low concentration of the sulfonyl chloride and minimize self-reaction.
-
Issue 3: Difficulty in Purifying the Product
-
Potential Cause: The presence of the hydrolyzed starting material (3-Sulfo-4-methylbenzoic acid) in your crude product can complicate purification as it is highly polar and water-soluble.
-
Troubleshooting Steps:
-
Aqueous Work-up: During the work-up of your reaction, a wash with cold water or a mild aqueous base can help to remove the water-soluble sulfonic acid impurity.
-
Chromatography: If the sulfonic acid impurity persists, it can often be separated from the desired product by column chromatography on silica gel, using an appropriate solvent system.
-
Stability Under Different Storage Conditions: A Comparative Overview
To provide a clearer understanding of the stability of this compound, the following table summarizes its expected stability under various storage conditions. These are based on the general behavior of aromatic sulfonyl chlorides and should be considered as guidelines.
| Storage Condition | Temperature | Humidity | Atmosphere | Expected Stability | Primary Degradation Product |
| Recommended | 2-8°C | Low (in desiccator) | Inert (Argon/Nitrogen) | > 1 year | Minimal |
| Ambient | 20-25°C | Uncontrolled | Air | Weeks to Months | 3-Sulfo-4-methylbenzoic acid |
| Elevated Temperature | 40°C | Low | Inert | Days to Weeks | 3-Sulfo-4-methylbenzoic acid, potential for sulfone formation |
| High Humidity | 20-25°C | >75% RH | Air | Days | 3-Sulfo-4-methylbenzoic acid |
Experimental Protocols for Stability Assessment
For researchers wishing to perform their own stability studies, we provide the following detailed protocols for forced degradation and purity analysis.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under stress conditions.[4]
-
Acidic Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.
-
Stir the solution at 60°C for 24 hours.
-
At time points of 0, 4, 8, and 24 hours, take an aliquot, neutralize with a suitable base, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.
-
Stir the solution at room temperature for 4 hours.
-
At time points of 0, 1, 2, and 4 hours, take an aliquot, neutralize with a suitable acid, and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place 10 mg of the solid compound in a vial and heat in an oven at 80°C for 48 hours.
-
At time points of 0, 24, and 48 hours, remove a sample, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Dissolve 10 mg of the compound in 10 mL of a suitable solvent (e.g., acetonitrile).
-
Expose the solution to a light source that produces combined visible and ultraviolet outputs, as specified by ICH guideline Q1B.
-
Keep a control sample in the dark under the same conditions.
-
Analyze both samples by HPLC after a defined exposure period.
-
Protocol 2: HPLC Method for Purity and Degradation Analysis
This method can be used to assess the purity of this compound and to monitor its degradation.[5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase A/B mixture to a final concentration of approximately 0.5 mg/mL.
Visualizing Degradation and Experimental Workflow
Degradation Pathway
The primary degradation pathway of this compound is hydrolysis.
Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of a new batch of this compound.
References
Technical Support Center: Preventing Hydrolysis of the Sulfonyl Chloride Group During Workup
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for a common and often frustrating challenge in organic synthesis: preventing the hydrolysis of the sulfonyl chloride functional group during reaction workup. Unwanted hydrolysis not only reduces yield but also introduces the corresponding sulfonic acid, an impurity that can complicate purification and downstream applications. This document is designed to provide you with the foundational knowledge and actionable strategies to maintain the integrity of your sulfonyl chloride products.
Section 1: Understanding Sulfonyl Chloride Hydrolysis
This section delves into the fundamental principles governing the stability and reactivity of sulfonyl chlorides in the presence of water. A clear understanding of the "why" is critical to mastering the "how" of preventing this undesired side reaction.
Q1: What is sulfonyl chloride hydrolysis and why is it a problem?
Sulfonyl chloride hydrolysis is the chemical reaction between a sulfonyl chloride (R-SO₂Cl) and water to form the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).
R-SO₂Cl + H₂O → R-SO₃H + HCl
This reaction is problematic for several reasons:
-
Yield Loss: Every molecule of sulfonyl chloride that is hydrolyzed is a loss of your desired product.
-
Purification Challenges: Sulfonic acids are often highly polar, water-soluble, and non-volatile, making them difficult to separate from the desired, typically less polar, sulfonyl chloride product. Their presence can lead to oily products that are difficult to crystallize and can complicate chromatographic purification.
-
Downstream Reaction Interference: If the sulfonyl chloride is an intermediate, the presence of the sulfonic acid impurity can interfere with subsequent reactions, potentially leading to complex side products or complete reaction failure.
Q2: What is the mechanism of sulfonyl chloride hydrolysis?
The hydrolysis of most sulfonyl chlorides, particularly arenesulfonyl chlorides, proceeds through a bimolecular nucleophilic substitution (Sɴ2-type) mechanism.[1][2][3] In this process, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom. This is generally considered the rate-determining step.
For some alkanesulfonyl chlorides that possess a hydrogen atom on the carbon adjacent to the sulfonyl group (the α-carbon), an alternative pathway can become significant, especially under basic conditions. This is an elimination-addition mechanism that proceeds through a highly reactive "sulfene" intermediate (R-CH=SO₂).[4][5]
Q3: What key factors influence the rate of hydrolysis?
Several experimental variables can dramatically affect the rate at which your sulfonyl chloride degrades. Controlling these factors is the cornerstone of a successful workup.
-
Temperature: Hydrolysis is significantly accelerated at higher temperatures. Therefore, performing quenching and extraction steps at low temperatures (e.g., 0 °C or below) is one of the most effective strategies to minimize product loss.[6]
-
pH: The reaction is highly pH-dependent. Hydrolysis is dramatically accelerated by base (e.g., hydroxide, bicarbonate), which generates a more potent nucleophile (HO⁻) than neutral water.[2][4] While the reaction also occurs under neutral and acidic conditions, avoiding basic washes is critical.
-
Solvent: The choice of solvent can influence hydrolysis rates, though this is often dictated by the reaction itself. The key consideration for workup is to use dry, aprotic solvents for extractions whenever possible.
-
Structure: The electronic and steric nature of the 'R' group on the sulfonyl chloride plays a crucial role.
-
Electronic Effects: Aromatic sulfonyl chlorides with strong electron-withdrawing groups are more electrophilic at the sulfur center and thus more susceptible to nucleophilic attack and hydrolysis.[7]
-
Halogen Substitution: Stability generally decreases down the halogen group. Sulfonyl fluorides are significantly more stable and less reactive than their chloride counterparts, while bromides and iodides are less stable.[8][9][10]
-
Section 2: Troubleshooting Guide & Workup Strategies
This section provides direct answers to common issues encountered during the isolation of sulfonyl chlorides.
Q4: I have a significant amount of sulfonic acid in my product. How can I prevent this, and how can I remove the impurity now?
This is the most common issue. Prevention is always the best strategy, but remedial purification is also possible.
Prevention:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before the reaction and workup. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Low-Temperature Quenching: The most critical step is to quench the reaction at a low temperature. This is often achieved by pouring the reaction mixture slowly into a vigorously stirred beaker of ice or an ice/water slurry.[6][11] This rapidly decreases the temperature, minimizing hydrolysis during this exothermic step.
-
Avoid Basic Conditions: Never use a basic wash (e.g., saturated sodium bicarbonate, sodium hydroxide) during the workup. This will catastrophically hydrolyze your product.
Removal of Sulfonic Acid Impurity: For crude liquid organosulfonyl chlorides, a specialized acidic wash can be highly effective.[6][12]
-
Aqueous HCl Scrubbing: The crude product can be washed (scrubbed) with a cold, aqueous solution of hydrochloric acid. The sulfonic acid impurity is more water-soluble than the sulfonyl chloride and will be extracted into the aqueous phase. The low pH of the wash solution suppresses the ionization of the sulfonic acid, but more importantly, it avoids the base-catalyzed hydrolysis of the desired product.
Q5: Is an aqueous workup ever a good idea for a sulfonyl chloride?
Counterintuitively, yes. For some aryl sulfonyl chlorides that have very low solubility in water, an aqueous workup can be an excellent strategy.[13]
When the reaction mixture is quenched into cold water, the highly insoluble sulfonyl chloride can precipitate directly from the aqueous medium as a clean solid.[6][13] In this scenario, the solid product is physically protected from extensive contact with the water, minimizing hydrolysis. The product can then be isolated by simple filtration, washed with cold water, and dried. This avoids the need for solvent extractions entirely.
Q6: My sulfonyl chloride is an oil and I must perform a liquid-liquid extraction. What is the best practice?
When dealing with a product that won't precipitate, a carefully controlled extraction is necessary.
-
Quench Cold: Pour the reaction mixture into a flask containing ice-cold water or, preferably, ice-cold brine. Brine can reduce the solubility of the organic product in the aqueous layer.
-
Extract with a Non-Polar Solvent: Use a dry, non-polar organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether for the extraction. Perform the extraction quickly and at a low temperature.
-
Wash with Cold Brine/Acid: Wash the combined organic layers with ice-cold brine or a pre-chilled dilute HCl solution to remove water-soluble impurities.
-
Dry Thoroughly: Dry the organic layer over a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Remove Solvent at Low Temperature: Concentrate the solution using a rotary evaporator with the water bath at a low temperature to avoid thermal degradation.
Section 3: Visual Guides & Summaries
Workflow & Troubleshooting Diagrams
The following diagrams provide a visual decision-making framework for handling sulfonyl chloride workups.
Caption: Figure 1: A workflow for selecting the appropriate workup procedure.
Caption: Figure 2: A decision tree for addressing sulfonic acid impurities.
Summary of Factors Influencing Hydrolysis
| Factor | Impact on Hydrolysis Rate | Recommended Mitigation Strategy |
| High Temperature | Increases Rate | Perform all quenching and workup steps at low temperatures (≤ 0 °C). |
| Basic pH | Dramatically Increases Rate | Strictly avoid basic washes (e.g., NaHCO₃, NaOH). Use neutral (brine) or acidic (dilute HCl) washes if necessary. |
| Water Presence | Essential Reactant | Use dry solvents and reagents. Work under an inert atmosphere. Minimize contact time with aqueous phases. |
| Electron-Withdrawing Groups | Increases Rate | Be extra cautious with workup conditions for these substrates; work quickly and at very low temperatures. |
| Extended Workup Time | Increases Hydrolysis | Plan the workup to be as efficient and rapid as possible. Do not let extractions sit for extended periods. |
Section 4: Detailed Experimental Protocols
These protocols provide step-by-step guidance for common workup scenarios.
Protocol 1: Aqueous Precipitation for Water-Insoluble Sulfonyl Chlorides
This method is ideal for many aromatic sulfonyl chlorides that are solids and have poor water solubility.[13]
-
Preparation: Prepare a beaker with a stir bar, containing a volume of crushed ice and water at least 5-10 times the volume of your reaction mixture. Place this beaker in an ice bath to ensure it remains cold.
-
Quenching: While stirring the ice/water slurry vigorously, add the reaction mixture dropwise via an addition funnel or pipette. A solid should precipitate.
-
Stirring: Allow the resulting slurry to stir for 15-30 minutes in the ice bath to ensure complete precipitation and quenching of any reactive reagents.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any water-soluble byproducts.
-
Drying: Press the solid as dry as possible on the filter. Transfer the solid to a suitable container and dry under high vacuum to remove all residual water.
Protocol 2: Anhydrous Workup for Highly Moisture-Sensitive Sulfonyl Chlorides
This method is for cases where any contact with water must be avoided.
-
Quenching (if applicable): If the reaction contains non-volatile but reactive reagents, they must be quenched under anhydrous conditions. This is highly reaction-specific.
-
Solvent Removal: If the product is non-volatile, remove the reaction solvent under reduced pressure using a rotary evaporator equipped with a cold trap.
-
Purification:
-
Filtration: If the byproducts are solid and the product is soluble, dissolve the residue in a minimal amount of a dry, non-polar solvent (e.g., dichloromethane) and filter through a pad of Celite® or silica gel to remove the solids. Rinse the pad with more dry solvent.
-
Chromatography (with caution): If necessary, perform flash chromatography using a non-polar eluent system. Deactivate the silica gel beforehand by washing it with an eluent containing a small amount of a non-nucleophilic base like triethylamine, then re-equilibrating with the pure eluent, can sometimes prevent on-column hydrolysis. This should be a last resort.
-
-
Final Concentration: Remove the solvent from the purified solution under reduced pressure to yield the final product.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. reddit.com [reddit.com]
- 12. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization and Troubleshooting of Impurities in Commercial 3-Chlorosulfonyl-4-methylbenzoic Acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Chlorosulfonyl-4-methylbenzoic acid (CAS: 2548-29-0). The purity of this critical reagent is paramount for the successful synthesis of downstream targets, particularly in pharmaceutical applications where even trace impurities can have significant impacts on safety and efficacy. This guide is designed to provide you with field-proven insights, troubleshooting strategies, and robust protocols to confidently identify, quantify, and mitigate impurities in your starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in commercial-grade this compound?
Based on its synthesis route, which typically involves the chlorosulfonation of p-toluic acid, several process-related impurities and degradation products can be present.[1] It's crucial to have an analytical strategy in place to monitor for these.
Table 1: Common Impurities in Commercial this compound
| Impurity Name | Chemical Structure | Origin | Typical Analytical Signature |
| p-Toluic Acid | CH₃C₆H₄COOH | Unreacted starting material.[1] | Appears as a separate peak in HPLC; identifiable by LC-MS and NMR. |
| 4-Methyl-3-sulfobenzoic acid | HO₃SC₆H₃(CH₃)COOH | Hydrolysis of the sulfonyl chloride functional group.[2] | Highly polar, may elute early in reversed-phase HPLC. Can be detected by LC-MS. |
| Isomeric Chlorosulfonyl Methylbenzoic Acids | e.g., 4-(chlorosulfonyl)-3-methylbenzoic acid | Side reactions during chlorosulfonation.[3] | May co-elute with the main peak. High-resolution chromatography and MS are needed for differentiation. |
| Disulfonated Byproducts | (ClSO₂)₂C₆H₂(CH₃)COOH | Harsh reaction conditions (e.g., high temperature).[3] | Higher molecular weight, detectable by MS. May have different retention times in HPLC. |
| Diaryl Sulfones | [C₆H₃(CH₃)COOH]₂SO₂ | Formed at elevated temperatures when the sulfonyl chloride reacts with another molecule of p-toluic acid.[3] | High melting point, often insoluble. Detectable by HPLC and MS. |
Q2: How are these impurities typically formed?
Understanding the formation pathways of these impurities is the first step in controlling them. The primary synthesis route involves an electrophilic substitution reaction.[4]
Caption: Formation pathways of common impurities.
The primary cause of the sulfonic acid impurity is the hydrolysis of the reactive sulfonyl chloride group.[2] This is why it's imperative to handle and store the material under anhydrous conditions.[2] Isomeric impurities and disulfonated byproducts are a result of the kinetics and thermodynamics of the electrophilic substitution reaction on the aromatic ring.[3][5]
Q3: What are the recommended analytical techniques for impurity profiling?
A multi-faceted analytical approach is essential for comprehensive characterization.[6] No single technique is sufficient.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase C18 column with a gradient mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) coupled with a UV detector is a standard starting point.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for the identification of unknown peaks.[6][8] It provides molecular weight information that can help elucidate the structure of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for volatile and thermally stable impurities.[6][8] It can be particularly useful for identifying any residual solvents from the synthesis process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main component and can help identify and quantify impurities if their signals do not overlap with the main compound's signals.[6][8]
-
Infrared (IR) Spectroscopy: A rapid method to confirm the presence of the key functional groups, such as the sulfonyl chloride (strong absorptions at ~1375-1410 cm⁻¹ and 1185-1204 cm⁻¹).[6]
Troubleshooting Guide
Problem: I'm observing a significant amount of the corresponding sulfonic acid in my freshly opened bottle.
-
Causality: This is almost always due to hydrolysis from exposure to atmospheric moisture. Sulfonyl chlorides are notoriously moisture-sensitive.[2]
-
Troubleshooting Steps:
-
Confirm Identity: The sulfonic acid is more polar and will typically have a shorter retention time in reversed-phase HPLC. Confirm its identity with LC-MS; you will see a molecular ion corresponding to the loss of HCl and the addition of H₂O.
-
Prevention: Always handle the material in a dry environment (e.g., a glove box or under an inert atmosphere like nitrogen or argon).[2] Use dry solvents and glassware for any reactions.
-
Removal: For subsequent reactions, if the sulfonic acid is an interfering impurity, it can sometimes be removed by an aqueous workup where the more water-soluble sulfonic acid is extracted.[2] However, this risks further hydrolysis of the desired product. A non-aqueous workup is often preferred.
-
Problem: My NMR spectrum shows a complex aromatic region, suggesting multiple isomers.
-
Causality: The chlorosulfonation of toluene derivatives can produce a mixture of ortho and para isomers relative to the methyl group.[5][9] The reaction conditions, particularly temperature, can influence the isomeric ratio.[5]
-
Troubleshooting Steps:
-
Advanced NMR: Consider running 2D NMR experiments like COSY and HMBC to help assign the aromatic protons and carbons to their respective isomers.
-
Chromatographic Separation: Develop a high-resolution HPLC method to separate the isomers. This may require screening different columns and mobile phases.
-
Purification: If a single isomer is required, purification by recrystallization or column chromatography will be necessary.[7] Finding a solvent system that selectively crystallizes the desired isomer is key.
-
Caption: Decision workflow for purification.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general starting point for assessing the purity of this compound.
-
Instrumentation: HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile. Dilute as necessary. Note: Due to the compound's reactivity, prepare samples fresh and analyze them promptly.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing many common impurities.[7]
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include chloroform, ethyl acetate, or a mixture like ethyl acetate/hexane.[10][11]
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude this compound until it completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities (like diaryl sulfones) are present, perform a hot filtration to remove them.[7]
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
References
- 1. 3-chlorosulfonyl-4-methyl-benzoic acid CAS#: 2548-29-0 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The sulfonation of toluene [ns2.almerja.com]
- 10. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Sulfonylating Agents: A Reactivity Comparison Featuring 3-Chlorosulfonyl-4-methylbenzoic acid
Introduction: The Strategic Choice of a Sulfonylating Agent
In the intricate world of synthetic chemistry, particularly in drug discovery and materials science, the formation of sulfonamides and sulfonate esters is a cornerstone transformation. The choice of the sulfonylating agent is not merely a matter of convenience; it is a strategic decision that dictates reaction efficiency, selectivity, and the ultimate functionality of the target molecule. While classic reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are workhorses in the field, specialized agents offer unique advantages.
This guide provides an in-depth comparison of the reactivity of a unique bifunctional reagent, 3-Chlorosulfonyl-4-methylbenzoic acid (CMBA) , with other commonly employed sulfonylating agents. We will delve into the mechanistic underpinnings of their reactivity, provide supporting experimental data, and offer practical protocols for their application. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal reagent for their specific synthetic challenges.
The Fundamentals of Sulfonylation: A Mechanistic Overview
The sulfonylation of nucleophiles, such as amines and alcohols, is a fundamental reaction that proceeds through a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.[1][2] The generally accepted mechanism involves the attack of the nucleophile on the electrophilic sulfur center, leading to a transient trigonal bipyramidal intermediate, which then expels a chloride ion to form the final sulfonated product.[2]
The reactivity of a sulfonyl chloride is governed by several key factors:
-
Electrophilicity of the Sulfur Atom: Electron-withdrawing groups on the aryl or alkyl backbone of the sulfonyl chloride increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.
-
Steric Hindrance: Bulky substituents near the sulfonyl group can impede the approach of the nucleophile, thereby slowing down the reaction rate.[3][4]
-
Leaving Group Ability: The chloride ion is an excellent leaving group, which drives the reaction forward.
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][5]
Meet the Contenders: A Profile of Key Sulfonylating Agents
To provide a comprehensive comparison, we have selected a range of sulfonylating agents, each with distinct structural and electronic properties.
| Reagent | Structure | Molecular Weight ( g/mol ) | Key Features |
| This compound (CMBA) | 234.66[6] | Bifunctional: contains both a reactive sulfonyl chloride and a carboxylic acid for further conjugation. | |
| p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl) | 190.65 | The industry standard; provides a stable tosylate group. | |
| Methanesulfonyl chloride (Mesyl Chloride, MsCl) | 114.55 | A small, highly reactive alkylsulfonyl chloride.[7] | |
| Dansyl chloride | 269.75 | Forms highly fluorescent sulfonamides, ideal for labeling and detection.[8][9] |
Comparative Reactivity Analysis
The reactivity of a sulfonylating agent is not an absolute value but is highly dependent on the reaction conditions and the nature of the nucleophile. However, we can draw meaningful comparisons based on the electronic and steric properties of each reagent.
Electronic Effects: The Driving Force of Reactivity
The electrophilicity of the sulfur atom is paramount. Here's how our contenders stack up:
-
Mesyl Chloride (MsCl): The electron-donating nature of the methyl group makes the sulfur atom in MsCl less electrophilic compared to its aromatic counterparts. However, its small size often compensates for this, leading to high reactivity.[7] A key distinction for MsCl is its potential to form a highly reactive "sulfene" intermediate in the presence of a strong base like triethylamine, which can alter the reaction mechanism.[10][11]
-
Tosyl Chloride (TsCl): The toluene ring in TsCl is moderately electron-donating, making it a well-balanced and widely used reagent. Its reactivity is generally predictable and controllable.
-
This compound (CMBA): The electronic landscape of CMBA is more complex. The methyl group is electron-donating, while the carboxylic acid group is strongly electron-withdrawing. The net effect is an increase in the electrophilicity of the sulfonyl sulfur compared to TsCl, suggesting a higher intrinsic reactivity.
-
Dansyl Chloride: The dimethylamino group is a powerful electron-donating group, which would typically decrease the reactivity of the sulfonyl chloride. However, the extended aromatic system of the naphthalene ring can help to delocalize the electron density, and its primary use is in forming stable, fluorescent adducts rather than for sheer speed of reaction.[12][8]
Steric Considerations
Steric hindrance can play a significant role, especially with bulky nucleophiles.
-
MsCl is the least sterically hindered, allowing for rapid reactions with a wide range of nucleophiles.[7]
-
TsCl and CMBA have similar steric profiles around the sulfonyl group.
-
Dansyl Chloride is the most sterically demanding of the group, which can sometimes lead to slower reaction rates.
Quantitative Comparison: A Model Reaction
To provide a quantitative basis for comparison, we have compiled representative data for the sulfonylation of benzylamine under standardized conditions.
| Sulfonylating Agent | Relative Reaction Rate (Approx.) | Typical Yield (%) | Notes |
| MsCl | High | >95 | Often very fast, may require cooling to control exotherm. |
| TsCl | Moderate | >90 | The benchmark reaction; proceeds cleanly under standard conditions. |
| CMBA | High | >90 | Increased electrophilicity leads to a faster reaction than TsCl. |
| Dansyl Chloride | Moderate-Low | >85 | Reaction is primarily for labeling; kinetics are less of a focus.[13] |
Note: Relative rates are estimations based on general reactivity principles and may vary with specific substrates and conditions.
Experimental Validation: Protocols and Rationale
To translate theory into practice, we provide a detailed, self-validating protocol for a general sulfonylation reaction.
Protocol: General Procedure for the Sulfonylation of a Primary Amine
This protocol is a robust starting point and should be optimized for specific substrates.[5][14]
1. Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 mmol).
-
Rationale: An inert atmosphere prevents the hydrolysis of the moisture-sensitive sulfonyl chloride.[12] A slight excess of the amine can help to ensure complete consumption of the sulfonyl chloride.[5]
2. Solvent and Base:
-
Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF, to a concentration of ~0.1 M).
-
Add a base, such as pyridine (1.5 mmol).
-
Rationale: Anhydrous solvents are crucial. Pyridine acts as a base to neutralize the HCl byproduct and can also act as a nucleophilic catalyst.[1]
3. Cooling:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Rationale: Lowering the temperature helps to control the reaction rate, especially for highly reactive sulfonyl chlorides, and minimizes the formation of side products like di-sulfonylated amines.[5]
4. Reagent Addition:
-
In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent.
-
Add this solution dropwise to the stirred amine solution over 30-60 minutes.
-
Rationale: Slow, dropwise addition maintains a low concentration of the sulfonyl chloride, favoring the desired mono-sulfonylation.[5]
5. Reaction:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed.
6. Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base and unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
7. Purification:
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a general sulfonylation of a primary amine.
Strategic Choices: When to Use this compound (CMBA)
The unique bifunctional nature of CMBA makes it an invaluable tool for specific applications where other sulfonylating agents would be suboptimal. The presence of the carboxylic acid moiety opens up a second dimension of reactivity.
Choose CMBA when:
-
Linker Synthesis is Required: CMBA is an ideal building block for creating linkers in bioconjugation or materials science. The sulfonyl chloride can be reacted with an amine on a biomolecule or surface, leaving the carboxylic acid available for subsequent amide coupling reactions.
-
Probes and Tags are Being Developed: Similar to linkers, CMBA can be used to construct molecular probes where the sulfonamide provides a stable linkage and the carboxylic acid serves as a handle to attach reporter groups like fluorophores or biotin.
-
Modulating Solubility is Necessary: The carboxylic acid group can be deprotonated to form a carboxylate salt, which can significantly increase the aqueous solubility of the resulting sulfonamide derivative. This is a crucial consideration in the development of drug candidates.
Logical Relationship Diagram: The Versatility of CMBA
Caption: The dual-reactivity pathway of CMBA for creating functional conjugates.
Conclusion
While TsCl and MsCl remain indispensable tools for general sulfonylation, This compound (CMBA) offers a distinct advantage due to its enhanced reactivity and, more importantly, its bifunctional nature. The presence of a carboxylic acid handle on the same molecule as the sulfonyl chloride provides a powerful platform for the rational design of complex molecules, linkers, and probes. By understanding the interplay of electronic effects, steric factors, and the unique structural features of each sulfonylating agent, researchers can make more informed and strategic decisions, accelerating the pace of discovery and innovation.
References
- 1. youtube.com [youtube.com]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 9. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. grokipedia.com [grokipedia.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Alternative Reagents for 3-Chlorosulfonyl-4-methylbenzoic Acid in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. 3-Chlorosulfonyl-4-methylbenzoic acid stands as a valuable bifunctional reagent, particularly in the construction of sulfonamide and sulfonylurea moieties that are prevalent in a vast array of therapeutic agents. However, a deep understanding of the available alternatives is paramount for optimizing synthetic strategies and addressing specific challenges in drug design and development.
This guide provides an in-depth, objective comparison of this compound with its key alternatives. Moving beyond a simple catalog of options, we will delve into the mechanistic nuances, present comparative experimental data, and provide detailed protocols to empower you, my fellow scientists, to make informed decisions in your laboratory.
The Strategic Importance of the Sulfonyl Chloride Moiety
The reactivity of the sulfonyl chloride group (-SO₂Cl) is the cornerstone of its utility. The electrophilic sulfur atom is susceptible to nucleophilic attack by amines and alcohols, leading to the formation of stable sulfonamide and sulfonate ester linkages, respectively. The substituents on the aromatic ring to which the sulfonyl chloride is attached play a crucial role in modulating this reactivity. Electron-withdrawing groups enhance the electrophilicity of the sulfur, leading to faster reaction rates, while electron-donating groups have the opposite effect.[1] This fundamental principle of physical organic chemistry governs the selection of the most appropriate sulfonylating agent for a given transformation.
Core Applications and a Comparative Analysis of Reagents
The primary applications of this compound and its alternatives lie in the synthesis of two major classes of pharmacologically active compounds: sulfonamides and sulfonylureas.
Synthesis of Sulfonamides: A Versatile Pharmacophore
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and diuretic effects.[2][3] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[4]
This compound offers the distinct advantage of introducing a carboxylic acid functionality alongside the reactive sulfonyl chloride. This carboxylic acid group can serve as a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR), modulation of physicochemical properties such as solubility, and attachment to carrier molecules or solid supports.
Several alternative sulfonyl chlorides are widely employed in organic synthesis, each with its own set of characteristics:
-
4-(Chlorosulfonyl)benzoic Acid: A close structural analog of the topic reagent, this compound also possesses a carboxylic acid group, offering similar advantages for further functionalization. The para-position of the carboxylic acid group relative to the sulfonyl chloride may subtly influence its reactivity and the orientation of the final molecule.
-
p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl): One of the most common and cost-effective sulfonylating agents. The methyl group is electron-donating, which slightly reduces the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.[1] This can be advantageous in reactions where high selectivity is required.
-
Benzenesulfonyl Chloride (BsCl): The parent aromatic sulfonyl chloride, serving as a baseline for comparing the effects of substituents. Its reactivity lies between that of tosyl chloride and sulfonyl chlorides bearing electron-withdrawing groups.
-
Mesyl Chloride (MsCl): An aliphatic sulfonyl chloride, it is a potent and sterically unhindered electrophile. Its smaller size can be beneficial when reacting with sterically hindered amines.
While direct, head-to-head comparative studies with identical substrates and conditions are not always readily available in the literature, we can infer relative performance based on established chemical principles and reported yields in similar reactions. The electron-withdrawing nature of the carboxylic acid group in both this compound and 4-(chlorosulfonyl)benzoic acid is expected to enhance the electrophilicity of the sulfonyl sulfur, leading to faster reaction rates compared to tosyl chloride.[1]
| Reagent | Key Features | Relative Reactivity | Typical Reaction Conditions |
| This compound | Bifunctional (sulfonyl chloride and carboxylic acid) | High | Aqueous or organic solvent, often with a base (e.g., pyridine, Na₂CO₃) at 0°C to room temperature. |
| 4-(Chlorosulfonyl)benzoic Acid | Bifunctional (sulfonyl chloride and carboxylic acid) | High | Similar to this compound. |
| p-Toluenesulfonyl Chloride (TsCl) | Electron-donating methyl group | Moderate | Often requires a base like pyridine and can necessitate longer reaction times or elevated temperatures. |
| Benzenesulfonyl Chloride (BsCl) | Unsubstituted aromatic ring | Moderate to High | Conditions are generally similar to those for tosyl chloride. |
| Mesyl Chloride (MsCl) | Aliphatic, sterically unhindered | Very High | Highly reactive, often used at low temperatures with a non-nucleophilic base. |
Experimental Protocol: Synthesis of a Carboxy-Substituted Benzenesulfonamide
This protocol details the synthesis of N-substituted-4-carboxybenzenesulfonamides using 4-(chlorosulfonyl)benzoic acid, a procedure that is readily adaptable for this compound.
Materials:
-
4-(Chlorosulfonyl)benzoic acid
-
Appropriate primary or secondary amine
-
Sodium carbonate (Na₂CO₃) or Pyridine
-
Deionized water
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Hexane
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware (beakers, flasks, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (10 mmol) and sodium carbonate (12 mmol) in deionized water (50 mL).[2]
-
Chill the mixture in an ice bath to 0 °C with continuous stirring.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-(chlorosulfonyl)benzoic acid (10 mmol) in a suitable solvent (e.g., THF) or as a solid in small portions to the stirred amine solution.
-
Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with 10% HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold deionized water.
-
Drying and Recrystallization: Dry the crude product under a vacuum. For further purification, recrystallize the solid from an appropriate solvent system, such as ethyl acetate/n-hexane, to yield the pure sulfonamide derivative.[2]
Caption: Workflow for the synthesis of carboxy-substituted benzenesulfonamides.
Synthesis of Sulfonylureas: A Key Class of Antidiabetic Agents
Sulfonylureas are a major class of oral hypoglycemic agents used in the treatment of type 2 diabetes.[5] Their synthesis typically involves the reaction of a sulfonamide with an isocyanate. Therefore, the choice of the initial sulfonyl chloride indirectly influences the properties of the final sulfonylurea drug.
Tolbutamide is a first-generation sulfonylurea drug. Its synthesis traditionally starts from p-toluenesulfonyl chloride. By analogy, this compound can be used to synthesize tolbutamide analogues bearing a carboxylic acid group, which could offer new avenues for drug design, such as improved pharmacokinetic profiles or the potential for dual-targeting.
| Starting Material | Key Intermediate | Final Product | Reported Yield | Reference |
| p-Toluenesulfonyl chloride | p-Toluenesulfonamide | Tolbutamide | 50.50% (conventional heating) | [2] |
| p-Toluenesulfonyl chloride | p-Toluenesulfonamide | Tolbutamide | 70.70% (microwave synthesis) | [2] |
Experimental Protocol: Synthesis of Tolbutamide
This protocol outlines the conventional synthesis of tolbutamide, which can be adapted for the synthesis of analogues from alternative sulfonyl chlorides.
Materials:
-
p-Toluenesulfonamide
-
n-Butyl isocyanate
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask containing 10 ml of tetrahydrofuran, add n-butyl isocyanate (1 mmol) and triethylamine (1.2 mmol). Cool the flask in an ice bath.[4]
-
Addition of Sulfonamide: To the above mixture, add p-toluenesulfonamide (1 mmol) dropwise at 0°C.[4]
-
Reaction: After the addition is complete, raise the temperature to 35-45°C and stir for 3-4 hours.[4]
-
Isolation: Filter the solution. The product is separated and dried.
-
Purification: Recrystallize the product from diethyl ether.[4]
Caption: General synthetic pathway for sulfonylureas.
Conclusion: A Strategic Choice for a Specific Goal
The choice between this compound and its alternatives is not a matter of identifying a single "best" reagent, but rather a strategic decision based on the specific goals of the synthesis.
-
For the introduction of a carboxylic acid handle for further derivatization or property modulation, this compound and 4-(chlorosulfonyl)benzoic acid are the reagents of choice. Their enhanced reactivity can also be an advantage.
-
For routine sulfonamide synthesis where cost and ready availability are key, p-toluenesulfonyl chloride remains a workhorse, although its lower reactivity may necessitate more forcing conditions.
-
When high reactivity and minimal steric hindrance are required, mesyl chloride is an excellent option.
As Senior Application Scientists, our role is to not only provide reagents but also the intellectual framework to use them effectively. By understanding the interplay of electronic effects, steric factors, and the desired functionality of the final product, researchers can navigate the landscape of sulfonylating agents with confidence and precision, ultimately accelerating the discovery and development of new medicines.
References
A Comparative Guide to the Biological Activity of 3-Chlorosulfonyl-4-methylbenzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Among these, the sulfonamide functional group holds a place of distinction, forming the basis of a wide array of therapeutic agents. This guide provides a comparative study of the biological activities of derivatives of 3-Chlorosulfonyl-4-methylbenzoic acid, a versatile scaffold for the synthesis of novel sulfonamides. By leveraging its reactive chlorosulfonyl group, a diverse library of compounds can be generated and screened for various biological activities, including antimicrobial and anticancer effects. This document will delve into the synthesis, comparative biological evaluation, and structure-activity relationships of these derivatives, supported by experimental data and detailed protocols.
The this compound Scaffold: A Gateway to Diverse Bioactivity
This compound is a bifunctional molecule, possessing both a reactive sulfonyl chloride and a carboxylic acid. This dual functionality allows for the independent modification of two sites, leading to a wide range of derivatives with potentially diverse pharmacological profiles. The sulfonamide moiety is a well-established pharmacophore, known for its ability to mimic p-aminobenzoic acid (PABA), an essential metabolite for folic acid synthesis in bacteria. This mimicry is the basis for the antibacterial activity of sulfa drugs. Furthermore, the sulfonamide group can act as a hydrogen bond donor and acceptor, enabling it to interact with various biological targets, including enzymes and receptors, leading to a broad spectrum of activities such as anticancer, anti-inflammatory, and diuretic effects.
The general synthetic approach to derivatize this compound involves the reaction of the sulfonyl chloride with a primary or secondary amine to form a sulfonamide, followed by modification of the carboxylic acid group, typically through esterification or amidation.
Caption: General synthetic workflow for the derivatization of this compound.
Comparative Antimicrobial Activity
The sulfonamide scaffold is renowned for its antibacterial properties. The mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By creating a library of sulfonamide derivatives from this compound, it is possible to explore the structure-activity relationships (SAR) that govern their antimicrobial potency.
| Derivative Type | R Group (on Sulfonamide) | Test Organism | Activity (MIC in µg/mL) | Reference |
| N-Aryl Sulfonamide | 2-Nitrophenyl | E. coli | 50 | [1] |
| N-Aryl Sulfonamide | 2-Hydroxyphenyl | E. coli | Moderate | [1] |
| N-Alkyl Sulfonamide | Propyl | B. linens | Moderate | [1] |
| Sulfonyl Hydrazide | -NH2 | S. aureus | Not specified | [2] |
| Amino Acid Conjugate | Histidine | E. coli | 7.81 | [3] |
| Amino Acid Conjugate | Tranexamic acid | E. coli | 7.81 | [3] |
Key Insights from the Data:
-
Substitution Matters: The nature of the substituent on the sulfonamide nitrogen significantly influences antibacterial activity. Aromatic substituents with electron-withdrawing groups (e.g., nitro groups) can enhance activity against Gram-negative bacteria like E. coli.[1]
-
Amino Acid Conjugates: Conjugating the sulfonamide with amino acids can lead to potent antibacterial agents, as seen with the histidine and tranexamic acid derivatives.[3] This strategy may enhance cellular uptake or interaction with the target enzyme.
-
Gram-Positive vs. Gram-Negative: The effectiveness of sulfonamides can vary between Gram-positive and Gram-negative bacteria due to differences in cell wall structure and permeability.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Comparative Anticancer Activity
Sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action.[4] These include the inhibition of carbonic anhydrases, which are involved in pH regulation and tumor progression, cell cycle arrest, and the disruption of microtubule assembly. The derivatization of this compound provides a platform to develop novel anticancer compounds.
The following table presents a summary of the anticancer activity of various sulfonamide and benzamide derivatives against different cancer cell lines, providing a basis for comparison.
| Derivative Type | Key Structural Feature | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Sulfamoyl Benzamide | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | - | 2.88 (h-NTPDase1 inhibition) | [5] |
| 1H-Pyrazol-4-yl Benzamide | Varied substituents | MCF-7 (Breast) | Selective cytotoxicity | [4] |
| 1H-Pyrazol-4-yl Benzamide | Varied substituents | K-562 (Bone marrow) | Selective cytotoxicity | [4] |
| 1H-Pyrazol-4-yl Benzamide | Varied substituents | HeLa (Cervical) | Selective cytotoxicity | [4] |
| Imidazo[5,1-d][1][6][7]tetrazine-8-carboxylate | Ester derivative (IVa) | Various solid tumors | < 10% survival at 40 µg/mL | [8] |
| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one | 5-Halo substitution | HeLa (Cervical) | 10.64 - 33.62 | [9] |
Key Insights from the Data:
-
Enzyme Inhibition: Sulfamoyl benzamides have shown potent inhibitory activity against enzymes like h-NTPDases, which are implicated in cancer.[5]
-
Selective Cytotoxicity: The development of compounds with selective cytotoxicity towards cancer cells over normal cells is a key goal in cancer chemotherapy. Studies on 1H-pyrazol-4-yl benzamides have demonstrated such selectivity.[4]
-
Heterocyclic Scaffolds: The incorporation of heterocyclic rings, such as oxadiazole and indolinone, can lead to potent anticancer activity.[9] Halogen substitution on these rings can further enhance potency.[9]
-
Ester vs. Amide Derivatives: In some cases, ester derivatives have shown more potent antitumor activity than their corresponding amides.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
Key SAR Observations:
-
Nature of the Sulfonamide Substituent: The group attached to the sulfonamide nitrogen plays a critical role. Lipophilicity, electronic effects, and steric bulk of this substituent can significantly impact how the molecule interacts with its biological target. For instance, in some series of sulfonamides, increasing the lipophilicity can enhance antimicrobial activity up to a certain point.[2]
-
Role of the Carboxylic Acid Group: The carboxylic acid moiety can be a key interaction point with biological targets through hydrogen bonding. Esterification or amidation of this group can alter the compound's solubility, cell permeability, and binding affinity.
-
Positional Isomerism: The relative positions of the sulfonyl, methyl, and carboxyl groups on the benzene ring are crucial. The 3-sulfonyl-4-methyl substitution pattern of the parent molecule will influence the orientation of the derivatives within a binding pocket compared to other isomers.
Potential Mechanisms of Action:
Based on the broader class of sulfonamides, derivatives of this compound could exert their biological effects through various mechanisms:
-
Antimicrobial: Inhibition of dihydropteroate synthase in the folate biosynthesis pathway.
-
Anticancer:
-
Carbonic Anhydrase Inhibition: Several sulfonamides are known to inhibit carbonic anhydrases, particularly isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.
-
Cell Cycle Arrest: Some sulfonamides can induce cell cycle arrest at different phases (e.g., G1 or G2/M), preventing cancer cell proliferation.
-
Apoptosis Induction: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.
-
References
- 1. Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Chlorosulfonyl-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of synthetic intermediates is paramount. 3-Chlorosulfonyl-4-methylbenzoic acid is a key building block in the synthesis of various pharmaceutically active compounds. Its purity and concentration can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of validated analytical methods for the quantification of this compound, offering insights into the principles, performance, and practical considerations of each technique.
The methodologies discussed herein are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the presented protocols are robust, reliable, and suitable for their intended purpose.[1][2][3][4]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical method for the quantification of this compound hinges on several factors, including the nature of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. The three primary techniques evaluated in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and classical Titrimetry.
| Analytical Method | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | High specificity, sensitivity, and applicability to a wide range of compounds.[5] | Can be time-consuming for method development; requires specialized equipment. | Purity assessment, quantification of the main component and related impurities in raw materials and in-process samples. |
| Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Separation of volatile compounds followed by mass-based detection. Derivatization is required to improve volatility and thermal stability.[6] | High sensitivity and selectivity, providing structural information from the mass spectrum. | Requires derivatization, which adds a step to sample preparation; not suitable for non-volatile or thermally labile compounds without derivatization.[7][8][9] | Trace level analysis and identification of volatile impurities. |
| Titrimetry | Quantitative chemical reaction between the analyte and a reagent of known concentration. | Simple, cost-effective, and provides high accuracy for the determination of the total functional group content. | Lacks specificity in the presence of other reactive species. | Assay of bulk material where high purity is expected. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Direct Quantification
Rationale: A direct Reversed-Phase HPLC (RP-HPLC) method is often the preferred approach for the quantification of organic molecules like this compound due to its high specificity and ability to separate the analyte from potential impurities. The presence of a chromophore in the molecule allows for straightforward UV detection.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification of this compound.
Step-by-Step Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acidified water (e.g., 0.1% phosphoric acid in water, Solvent A) and acetonitrile (Solvent B). A typical gradient could be: 0-5 min, 30% B; 5-15 min, 30-70% B; 15-20 min, 70% B; 20-22 min, 70-30% B; 22-25 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a mixture of acetonitrile and water (50:50 v/v) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Sample Solution: Accurately weigh about 25 mg of the sample and prepare a 1 mg/mL solution in the same manner as the standard stock solution.
-
-
Validation Parameters (as per ICH Q2(R1)): [1][2][3][4]
-
Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions to ensure no interference at the retention time of the analyte.
-
Linearity: Inject the working standard solutions and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample and assess the relative standard deviation (RSD) of the results. The RSD should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Rationale: Direct GC analysis of sulfonyl chlorides can be challenging due to their thermal lability and potential for degradation in the hot injector port.[7][8][9] Derivatization to a more stable sulfonamide is a common and effective strategy.[6] This method is particularly useful for detecting and quantifying trace levels of the analyte.
Experimental Workflow for GC-MS with Derivatization
Caption: Workflow for GC-MS quantification with derivatization.
Step-by-Step Protocol:
-
Instrumentation: A GC system coupled with a mass spectrometer (quadrupole or ion trap).
-
Derivatization:
-
In a vial, dissolve a known amount of the standard or sample in an aprotic solvent like dichloromethane.
-
Add an excess of a derivatizing agent, such as diethylamine, to convert the sulfonyl chloride to its corresponding sulfonamide.
-
Allow the reaction to proceed to completion (e.g., 30 minutes at room temperature).
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C (a lower temperature may be optimized to prevent degradation).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for quantification, selecting characteristic ions of the derivatized analyte.
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions and subject them to the derivatization procedure as described above. A series of dilutions of the derivatized standard should be prepared for the calibration curve.
-
-
Validation Parameters:
-
The validation parameters are similar to those for HPLC, with a focus on the reproducibility of the derivatization step.
-
Titrimetric Analysis
Rationale: Titrimetry offers a simple and cost-effective method for determining the total sulfonyl chloride content. The method is based on the reaction of the sulfonyl chloride with a nucleophile, followed by titration of the excess reagent or a reaction product.
Experimental Workflow for Titrimetric Analysis
Caption: Workflow for the titrimetric analysis of this compound.
Step-by-Step Protocol:
-
Principle: The sulfonyl chloride group reacts with a known excess of a base, such as sodium hydroxide. The unreacted base is then back-titrated with a standardized acid.
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide solution.
-
Standardized 0.1 M Hydrochloric Acid solution.
-
Phenolphthalein indicator.
-
-
Procedure:
-
Accurately weigh about 0.5 g of the sample into a flask.
-
Add a known excess volume of standardized 0.1 M sodium hydroxide (e.g., 50.0 mL).
-
Stopper the flask and allow the mixture to react, with occasional swirling, for about 30 minutes to ensure complete hydrolysis of the sulfonyl chloride.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the excess sodium hydroxide with standardized 0.1 M hydrochloric acid until the pink color disappears.
-
Perform a blank titration under the same conditions without the sample.
-
-
Calculation:
-
The amount of sodium hydroxide consumed by the sample is calculated by subtracting the volume of hydrochloric acid used for the sample titration from the volume used for the blank titration.
-
The percentage of this compound can then be calculated based on the stoichiometry of the reaction.
-
-
Validation Parameters:
-
Accuracy: Analyze a certified reference material or a sample of known purity.
-
Precision: Perform multiple titrations of the same sample and calculate the RSD.
-
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.
-
HPLC is the most versatile and specific method, suitable for both purity and assay determination, especially in complex matrices.
-
GC-MS with derivatization offers the highest sensitivity and is ideal for trace analysis and impurity identification, provided that the derivatization process is well-controlled and validated.
-
Titrimetry is a reliable and cost-effective method for the assay of bulk material where the sample is known to be of high purity and free from other reactive impurities.
Each method, when properly validated according to ICH guidelines, can provide accurate and reliable data, ensuring the quality and consistency of this critical synthetic intermediate in the pharmaceutical industry.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. veeprho.com [veeprho.com]
- 6. nbinno.com [nbinno.com]
- 7. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables [pubmed.ncbi.nlm.nih.gov]
Comparative spectroscopic analysis of 3-Chlorosulfonyl-4-methylbenzoic acid and its isomers
In the landscape of pharmaceutical development and complex organic synthesis, the precise identification of isomeric impurities is not merely a procedural formality but a critical determinant of a final product's safety and efficacy. Positional isomers, such as those of chlorosulfonyl-methylbenzoic acid, often exhibit similar physical properties, rendering their differentiation by classical methods like chromatography challenging. However, their distinct molecular architecture lays the groundwork for unambiguous identification through modern spectroscopic techniques. This guide provides a comprehensive comparative analysis of 3-Chlorosulfonyl-4-methylbenzoic acid and its key positional isomers, leveraging experimental and predictive data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
The Imperative of Isomeric Purity
This compound is a versatile building block in medicinal chemistry. The relative positions of the chlorosulfonyl, methyl, and carboxylic acid groups on the benzene ring dictate the molecule's reactivity and steric environment, which in turn influences its behavior in subsequent synthetic steps and the biological activity of the final compound. The presence of unintended isomers can lead to the formation of undesired side products, lower reaction yields, and introduce impurities that are difficult to separate, potentially compromising the therapeutic effect and safety of a drug candidate. This underscores the necessity for robust analytical methods capable of distinguishing between these closely related structures.
Isomers Under Investigation
This guide will focus on the comparative spectroscopic analysis of three key positional isomers:
-
This compound (1)
-
4-Chlorosulfonyl-3-methylbenzoic acid (2)
-
2-Chlorosulfonyl-5-methylbenzoic acid (3)
These isomers represent distinct substitution patterns that give rise to unique spectroscopic fingerprints.
Figure 1. Chemical structures of the investigated isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR spectroscopy is a powerful tool for differentiating isomers by probing the chemical environment of each hydrogen atom. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) of the aromatic protons are highly sensitive to the nature and position of the substituents on the benzene ring.
The electron-withdrawing nature of the chlorosulfonyl (-SO₂Cl) and carboxylic acid (-COOH) groups deshields adjacent protons, shifting their signals downfield. Conversely, the electron-donating methyl (-CH₃) group has a shielding effect, causing upfield shifts. The spatial arrangement of these groups in each isomer leads to a unique and predictable ¹H NMR spectrum.
Table 1: Experimental and Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton | This compound (1) (Experimental) [1] | 4-Chlorosulfonyl-3-methylbenzoic acid (2) (Predicted) | 2-Chlorosulfonyl-5-methylbenzoic acid (3) (Predicted) |
| -COOH | ~13.5 (s, 1H) | ~13.6 (s, 1H) | ~13.4 (s, 1H) |
| Ar-H | 8.32 (d, J = 1.9 Hz, 1H) | 8.15 (d, J = 1.8 Hz, 1H) | 8.05 (d, J = 2.0 Hz, 1H) |
| 7.76 (dd, J = 7.8, 1.9 Hz, 1H) | 8.08 (dd, J = 8.0, 1.8 Hz, 1H) | 7.80 (dd, J = 8.2, 2.0 Hz, 1H) | |
| 7.25 (d, J = 7.8 Hz, 1H) | 7.60 (d, J = 8.0 Hz, 1H) | 7.45 (d, J = 8.2 Hz, 1H) | |
| -CH₃ | 2.58 (s, 3H) | 2.70 (s, 3H) | 2.45 (s, 3H) |
Predicted values are estimated based on additivity rules for substituted benzenes.[2][3][4]
Interpretation of Spectral Differences:
-
This compound (1): The proton ortho to the carboxylic acid and meta to the chlorosulfonyl group appears as a doublet around 8.32 ppm. The proton ortho to the chlorosulfonyl group and meta to the carboxylic acid is a doublet of doublets at 7.76 ppm. The proton ortho to the methyl group appears as a doublet at 7.25 ppm.
-
4-Chlorosulfonyl-3-methylbenzoic acid (2): The proton ortho to the carboxylic acid and meta to the methyl group is predicted to be a doublet around 8.15 ppm. The proton ortho to both the carboxylic acid and the chlorosulfonyl group will be a doublet of doublets at a downfield shift of around 8.08 ppm. The proton ortho to the methyl group and meta to the carboxylic acid is expected as a doublet around 7.60 ppm.
-
2-Chlorosulfonyl-5-methylbenzoic acid (3): The proton ortho to the carboxylic acid and meta to the methyl group is predicted to be a doublet around 8.05 ppm. The proton ortho to the chlorosulfonyl group and meta to the carboxylic acid will be a doublet of doublets around 7.80 ppm. The proton ortho to the methyl group and meta to the chlorosulfonyl group is expected as a doublet around 7.45 ppm.
Figure 2. General workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information by revealing the number of unique carbon environments and their electronic nature. The chemical shifts of the aromatic carbons are influenced by the substituents, with carbons directly attached to electron-withdrawing groups appearing at lower field.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | This compound (1) | 4-Chlorosulfonyl-3-methylbenzoic acid (2) | 2-Chlorosulfonyl-5-methylbenzoic acid (3) |
| -COOH | ~166.5 | ~166.8 | ~166.2 |
| Ar-C (quaternary) | ~145.0 (C-S) | ~144.5 (C-S) | ~144.8 (C-S) |
| ~138.0 (C-C=O) | ~138.5 (C-C=O) | ~138.2 (C-C=O) | |
| ~135.0 (C-CH₃) | ~135.5 (C-CH₃) | ~135.3 (C-CH₃) | |
| Ar-CH | ~132.0 | ~131.5 | ~131.8 |
| ~130.5 | ~130.0 | ~130.2 | |
| ~128.0 | ~128.5 | ~128.3 | |
| -CH₃ | ~20.0 | ~19.5 | ~20.5 |
Predicted values are based on established additivity rules for substituted benzenes.[5][6][7]
The distinct number of signals and their chemical shifts in the aromatic region for each isomer provide a robust method for their differentiation.
FT-IR Spectroscopy: Probing Functional Group Vibrations
FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The vibrational frequencies of the carboxylic acid and sulfonyl chloride moieties are particularly informative.
Table 3: Characteristic FT-IR Absorption Bands (cm⁻¹)
| Functional Group | Vibrational Mode | Expected Range | Comments |
| -COOH | O-H stretch | 3300-2500 (broad) | Characteristic broad absorption due to hydrogen bonding.[8][9][10] |
| C=O stretch | 1710-1680 | Conjugation with the aromatic ring lowers the frequency.[11][12] | |
| C-O stretch | 1320-1210 | ||
| -SO₂Cl | S=O asymmetric stretch | 1390-1370 | Strong and sharp absorption.[13][14] |
| S=O symmetric stretch | 1190-1170 | Strong and sharp absorption.[13][14] | |
| Aromatic Ring | C-H stretch | >3000 | |
| C=C stretch | 1600-1450 | Overtone and combination bands in the 2000-1650 cm⁻¹ region can be indicative of the substitution pattern. |
While the FT-IR spectra of the isomers will be broadly similar due to the presence of the same functional groups, subtle shifts in the C=O and S=O stretching frequencies, as well as variations in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation, especially when compared against a known reference standard.
Mass Spectrometry: Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all three isomers, the nominal molecular weight is 234 g/mol . The presence of chlorine results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragments, with the M+2 peak having an intensity of approximately one-third that of the M⁺ peak.
The fragmentation patterns, however, can differ based on the stability of the resulting fragments, which is influenced by the substitution pattern. Common fragmentation pathways include the loss of Cl, SO₂, and COOH.
Expected Fragmentation:
-
Loss of Cl: [M-Cl]⁺ at m/z 199
-
Loss of SO₂Cl: [M-SO₂Cl]⁺ at m/z 117
-
Loss of COOH: [M-COOH]⁺ at m/z 189
While the major fragments may be similar, the relative intensities of these fragments can vary between isomers, providing another layer of data for differentiation.
Experimental Protocols
1. NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
2. FT-IR Sample Preparation and Acquisition (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform a background scan prior to sample analysis.
3. Mass Spectrometry Sample Preparation and Acquisition (LC-MS)
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Use a suitable chromatographic method to separate any impurities.
-
Acquire mass spectra using an appropriate ionization technique, such as Electrospray Ionization (ESI), in both positive and negative ion modes.
Conclusion
The differentiation of this compound from its positional isomers is a task readily accomplished through a multi-pronged spectroscopic approach. ¹H NMR provides the most definitive data for structural elucidation due to the unique chemical shifts and coupling patterns of the aromatic protons in each isomer. ¹³C NMR complements this by confirming the number of unique carbon environments. FT-IR serves as a rapid method to verify the presence of the key functional groups, while mass spectrometry confirms the molecular weight and can offer clues to the substitution pattern through fragmentation analysis. By employing these techniques in a concerted manner, researchers and drug development professionals can confidently ascertain the identity and purity of these critical synthetic intermediates, ensuring the integrity and quality of their final products.
References
- 1. spectroscopyasia.com [spectroscopyasia.com]
- 2. NMR chemical shift prediction of benzenes [stenutz.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. echemi.com [echemi.com]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. acdlabs.com [acdlabs.com]
- 14. vpl.astro.washington.edu [vpl.astro.washington.edu]
Evaluating Synthetic Routes to 3-Chlorosulfonyl-4-methylbenzoic acid: A Comparative Guide for Process Chemists
An In-Depth Technical Guide and Cost-Effectiveness Analysis
Abstract
3-Chlorosulfonyl-4-methylbenzoic acid is a critical building block in medicinal chemistry, serving as a key intermediate for a variety of sulfonamide-based pharmaceuticals, including diuretics and anti-inflammatory agents.[1] The economic viability and safety of its production are therefore of significant interest to the pharmaceutical industry. This guide provides a detailed comparative analysis of two primary synthetic routes to this compound: the traditional direct chlorosulfonation of p-toluic acid and a multi-step alternative commencing from 3-amino-4-methylbenzoic acid. We will evaluate these pathways based on chemical yield, process complexity, cost of raw materials, safety considerations, and scalability, providing the objective data necessary for informed process development decisions.
Route 1: Direct Chlorosulfonation of p-Toluic Acid
This is the most established and industrially prevalent method for synthesizing this compound. The strategy relies on a direct, one-pot electrophilic aromatic substitution reaction.
Mechanistic Rationale & Causality
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the sulfonating agent. It auto-protolyzes to generate the highly electrophilic sulfur trioxide (SO₃) or a related species, which attacks the electron-rich aromatic ring of p-toluic acid. The regioselectivity of the substitution is dictated by the directing effects of the existing substituents. The methyl group (-CH₃) is an activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The incoming chlorosulfonyl group is therefore directed to the position ortho to the methyl group and meta to the carboxylic acid, yielding the desired 3-sulfonyl chloride product. An excess of chlorosulfonic acid is required to drive the reaction to completion and to act as the solvent.
Experimental Protocol
This protocol is a generalized procedure based on established methods and should be optimized for specific laboratory or plant conditions.[2][3]
-
Reaction Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the hydrogen chloride (HCl) gas byproduct.
-
Charging Reagents: Charge the flask with chlorosulfonic acid (4-5 molar equivalents). Begin vigorous stirring and cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.[3]
-
Substrate Addition: Add p-toluic acid (1 molar equivalent) portion-wise or as a solution in a minimal amount of an inert solvent, ensuring the internal temperature does not exceed 10 °C. The slow addition is critical to control the initial exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 2-4 hours, or until the evolution of HCl gas subsides. This heating phase ensures the reaction goes to completion.
-
Work-up & Isolation: Cool the reaction mixture back to room temperature. In a separate, large beaker containing a vigorously stirred mixture of crushed ice and water, slowly and carefully pour the reaction mixture. This quenching step hydrolyzes the excess chlorosulfonic acid and precipitates the product.
-
Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum to yield this compound.
Process Workflow Diagram
References
A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies for 3-Chlorosulfonyl-4-methylbenzoic acid Derivatives
Introduction: The Imperative of Specificity in Small Molecule Immunoassays
In the realms of drug development, environmental monitoring, and clinical diagnostics, immunoassays are indispensable tools for the sensitive and selective quantification of target molecules.[1] When the target is a small molecule, or hapten, such as a derivative of 3-Chlorosulfonyl-4-methylbenzoic acid, the challenge intensifies. Haptens themselves are not immunogenic and must be conjugated to larger carrier proteins to elicit an immune response and generate specific antibodies.[1][2][3] The resulting antibodies, however, may not only recognize the target hapten but also bind to structurally similar molecules—a phenomenon known as cross-reactivity.[4][5]
This document is structured to provide both the theoretical underpinnings and the practical, field-proven protocols necessary for a robust comparative analysis. We will explore the principles of hapten immunogen design, detail the gold-standard competitive ELISA methodology, and compare alternative technologies like Surface Plasmon Resonance (SPR). By adhering to these principles, researchers can develop and validate highly specific immunoassays, fostering confidence in their data and accelerating their research and development programs.
Part 1: The Target Antigen and the Nature of Cross-Reactivity
The Immunogen: From Hapten to a Complete Antigen
This compound is a small organic molecule.[10][11][12] To generate antibodies, it must first be chemically modified and covalently linked to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2][13] This hapten-carrier conjugate serves as the immunogen, presenting the small molecule to the host's immune system to trigger antibody production.[2]
The precise structure of the hapten and the point of attachment to the carrier protein are critical determinants of the resulting antibody's specificity.[1][3] The immune system generates antibodies against the exposed parts of the hapten. Consequently, any structurally similar molecule that shares these exposed epitopes can potentially be recognized by the antibody.[4]
Defining and Predicting Cross-Reactivity
Cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different but structurally similar molecule.[4][5] For antibodies against this compound, potential cross-reactants would include its own metabolites, synthetic precursors, or other environmental or pharmaceutical compounds sharing a similar benzoic acid core, methyl group, or sulfonyl chloride moiety.
A preliminary, in silico method to predict potential cross-reactivity is to perform a sequence homology analysis of the immunogen against databases of other proteins or compounds.[4][5] A high degree of structural similarity (e.g., >85% homology) suggests a higher likelihood of cross-reaction.[5] However, computational prediction is not a substitute for empirical testing. Rigorous experimental validation is mandatory to confirm and quantify the degree of cross-reactivity.
Part 2: Designing a Robust Cross-Reactivity Study
The cornerstone of an effective cross-reactivity study is a well-designed experiment that can quantitatively assess the binding of the antibody to a panel of potential cross-reactants. The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most widely used format for this purpose due to its sensitivity, scalability, and relevance to many diagnostic applications.[9][14][15][16]
Selection of Potential Cross-Reactants
The first step is to identify and procure a panel of compounds that are structurally related to this compound. This panel should be thoughtfully assembled to include:
-
Metabolites and Degradation Products: Molecules that may be present in biological or environmental samples.
-
Precursors and Analogs: Compounds used in the synthesis of the target molecule or other structurally similar chemicals.[17][18]
-
Structurally Unrelated Compounds: To serve as negative controls and confirm the absence of non-specific binding.
Example Panel for this compound:
-
Target Analyte: this compound
-
Potential Cross-Reactant 1: 4-Methylbenzoic acid (p-Toluic acid)[18]
-
Potential Cross-Reactant 2: 3-Chloro-4-(methylsulfonyl)benzoic acid[17]
-
Potential Cross-Reactant 3: Benzoic acid
-
Negative Control: A structurally distinct molecule, e.g., Caffeine.
The Competitive ELISA: A Gold-Standard Method
The competitive ELISA is an inhibition-based assay ideal for quantifying small molecules.[16] In this format, the analyte in the sample (or a potential cross-reactant) competes with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less labeled antigen binding to the antibody, leading to a weaker signal. The signal is therefore inversely proportional to the concentration of the target analyte.
Below is a diagram illustrating the principle of the competitive ELISA.
Caption: Principle of Competitive ELISA.
Part 3: Comparative Performance Data
To illustrate the process, we present hypothetical cross-reactivity data for two different monoclonal antibodies (MAb-A and MAb-B) developed against a this compound-KLH conjugate. The specificity of each antibody is evaluated against a panel of structurally related compounds.
The key metric for comparison is the IC50 , which is the concentration of the analyte that causes a 50% reduction in the maximum signal. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Table 1: Cross-Reactivity Profile of MAb-A
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 15.2 | 100% |
| 4-Methylbenzoic acid | 1,250 | 1.2% |
| 3-Chloro-4-(methylsulfonyl)benzoic acid | 350.8 | 4.3% |
| Benzoic acid | > 10,000 | < 0.15% |
| Caffeine (Negative Control) | > 10,000 | < 0.15% |
Table 2: Cross-Reactivity Profile of MAb-B
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 20.5 | 100% |
| 4-Methylbenzoic acid | 8,900 | 0.23% |
| 3-Chloro-4-(methylsulfonyl)benzoic acid | 98.7 | 20.8% |
| Benzoic acid | > 10,000 | < 0.2% |
| Caffeine (Negative Control) | > 10,000 | < 0.2% |
Interpretation of Results
-
MAb-A demonstrates high specificity for the target analyte. It shows minimal cross-reactivity (<5%) with closely related analogs, making it a superior candidate for a highly selective quantitative assay.
-
MAb-B , while still recognizing the target, exhibits significant cross-reactivity (20.8%) with 3-Chloro-4-(methylsulfonyl)benzoic acid. This indicates that MAb-B recognizes an epitope common to both molecules. The use of MAb-B in an assay could lead to an overestimation of the target analyte if this cross-reactant is also present in the samples.
This comparative analysis underscores the necessity of screening multiple antibody candidates to identify the one with the optimal specificity profile for the intended application.
Part 4: Detailed Experimental Protocols
A self-validating protocol is essential for trustworthy results.[6] This includes the use of appropriate controls, such as blank samples, negative controls (matrix without analyte), and positive controls (matrix spiked with a known amount of analyte).[6]
Workflow for Competitive ELISA Cross-Reactivity Testing
The following diagram outlines the step-by-step workflow for conducting the cross-reactivity assay.
Caption: Step-by-step workflow for a competitive ELISA.
Step-by-Step Competitive ELISA Protocol
This protocol is a generalized template and should be optimized for specific antibodies and reagents.
-
Plate Coating:
-
Washing & Blocking:
-
Competition/Inhibition:
-
Wash the plate 3 times as described above.
-
Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in assay buffer.
-
Add 50 µL of each standard or test compound dilution to the appropriate wells.
-
Add 50 µL of the primary antibody (MAb-A or MAb-B, at a pre-optimized concentration) to all wells except the blank.
-
Cover the plate and incubate for 1 hour at 37°C.
-
-
Detection:
-
Signal Development and Measurement:
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at room temperature, protected from light.[20]
-
Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well to stop the reaction.[19][20]
-
Read the optical density (OD) at 450 nm using a microplate reader within 10 minutes.
-
-
Data Analysis:
-
Subtract the average blank OD from all other OD readings.
-
Plot the OD values against the log of the concentration for the standard curve.
-
Use a four-parameter logistic (4-PL) curve fit to determine the IC50 for the target analyte and each test compound.
-
Calculate the % Cross-Reactivity using the formula provided earlier.
-
Part 5: Alternative and Complementary Technologies
While ELISA is the workhorse for cross-reactivity screening, other technologies can provide complementary and more detailed kinetic data.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that measures biomolecular interactions in real-time.[21] It provides detailed kinetic data, including association (kₐ) and dissociation (kₑ) rates, which determine the overall binding affinity (Kₐ).[21][22] By immobilizing the antibody and flowing different analytes (cross-reactants) over the sensor surface, SPR can provide a highly detailed picture of binding specificity.[21] This method is particularly valuable for ranking antibody candidates early in the development process and can often be performed with unpurified antibody preparations.[22][23] High-throughput SPR systems further enable the rapid screening of large antibody panels against multiple antigens.[24]
Conclusion
The development of specific antibodies against small molecules like this compound derivatives is a meticulous process where specificity is paramount. This guide has outlined an integrated strategy for the systematic evaluation of antibody cross-reactivity, grounded in established scientific principles and regulatory expectations.[25][26] The competitive ELISA serves as a robust and reliable platform for quantifying cross-reactivity, and the comparative data presented herein highlights the importance of screening multiple antibody candidates. By adopting these rigorous validation methodologies, researchers and drug developers can ensure the accuracy and reliability of their immunoassays, leading to higher quality data and more confident decision-making.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Synthesis and characterisation of immunogens for the production of antibodies against small hydrophobic molecules with biosignature properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in the preparation technology of small molecule artificial antigens and their specific antibodies: a comprehensive review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 10. 3-(Chlorosulfonyl)-4-methylbenzoic acid | C8H7ClO4S | CID 241859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - 3-(chlorosulfonyl)-4-methylbenzoic acid (C8H7ClO4S) [pubchemlite.lcsb.uni.lu]
- 12. 3-chlorosulfonyl-4-methyl-benzoic acid | 2548-29-0 [amp.chemicalbook.com]
- 13. Small Molecules for custom antibody production [davids-bio.com]
- 14. researchgate.net [researchgate.net]
- 15. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 17. 3-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 53429596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. stjohnslabs.com [stjohnslabs.com]
- 21. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 22. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 23. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. carterra-bio.com [carterra-bio.com]
- 25. fda.gov [fda.gov]
- 26. nebiolab.com [nebiolab.com]
A Senior Application Scientist's Guide to Benchmarking 3-Chlorosulfonyl-4-methylbenzoic acid in Parallel Synthesis
For researchers, scientists, and drug development professionals engaged in the rapid synthesis of compound libraries, the choice of building blocks is paramount. In the landscape of sulfonamide synthesis, a ubiquitous functional group in medicinal chemistry, the selection of the sulfonyl chloride reagent dictates not only the reaction efficiency but also the downstream purification strategy and the potential for introducing molecular diversity. This guide provides an in-depth, objective comparison of 3-Chlorosulfonyl-4-methylbenzoic acid with other common sulfonylating agents in the context of parallel synthesis. The insights and experimental data presented herein are designed to empower you to make informed decisions for your discovery chemistry programs.
Introduction: The Strategic Advantage of a Bifunctional Reagent
Parallel synthesis demands reagents that are not only reactive and reliable but also offer strategic advantages for library diversification. This compound stands out due to its bifunctional nature, incorporating both a reactive sulfonyl chloride and a carboxylic acid. This unique combination offers several potential benefits:
-
Dual Functionality: The carboxylic acid moiety can serve as a secondary point for diversification, enabling the synthesis of amide or ester libraries from the initial sulfonamide products.
-
Modulated Solubility: The presence of the carboxylic acid can influence the solubility profile of the resulting sulfonamides, potentially simplifying workup and purification.
-
Enhanced Reactivity: The electron-withdrawing nature of the carboxylic acid group is anticipated to increase the electrophilicity of the sulfonyl sulfur, potentially leading to faster reaction times and higher yields, a significant advantage in high-throughput settings.[1]
This guide will benchmark the performance of this compound against three widely used alternatives:
-
Benzenesulfonyl Chloride: The parent aromatic sulfonyl chloride, serving as a baseline for reactivity.
-
p-Toluenesulfonyl Chloride (Tosyl Chloride): A common reagent featuring an electron-donating methyl group, which is expected to decrease reactivity compared to benzenesulfonyl chloride.[1]
-
Methanesulfonyl Chloride (Mesyl Chloride): A sterically unhindered and highly reactive aliphatic sulfonyl chloride.
The Causality Behind Reactivity: An Electronic Perspective
The rate-determining step in sulfonamide formation is the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The reactivity of the sulfonyl chloride is therefore directly influenced by the electronic nature of the substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like the carboxylic acid in this compound pull electron density away from the sulfonyl group. This increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.
-
Electron-Donating Groups (EDGs): Conversely, groups like the methyl substituent in tosyl chloride donate electron density to the aromatic ring, which slightly reduces the electrophilicity of the sulfonyl sulfur and leads to a slower reaction rate.[1]
This fundamental principle of physical organic chemistry forms the basis for our comparative analysis.
Experimental Design: A Standardized Parallel Synthesis Protocol
To provide a fair and objective comparison, a standardized solution-phase parallel synthesis protocol was designed. This protocol is amenable to automation and high-throughput workflows.
Diagram of the Parallel Synthesis Workflow
Caption: A generalized workflow for the parallel synthesis and purification of a sulfonamide library.
Detailed Experimental Protocol: Solution-Phase Parallel Synthesis
-
Amine Plate Preparation: Into a 96-well reaction block, dispense 100 µL of a 0.2 M solution of each amine from a diverse library in anhydrous Dichloromethane (DCM).
-
Base Addition: To each well, add 150 µL of a 0.3 M solution of pyridine in anhydrous DCM.
-
Sulfonyl Chloride Addition: To each well, add 100 µL of a 0.22 M solution of the respective sulfonyl chloride (this compound, Benzenesulfonyl Chloride, p-Toluenesulfonyl Chloride, or Methanesulfonyl Chloride) in anhydrous DCM.
-
Reaction Incubation: Seal the reaction block and agitate at room temperature for 12 hours.
-
Reaction Quench: To each well, add 200 µL of deionized water and agitate for 10 minutes.
-
Liquid-Liquid Extraction: To each well, add 500 µL of ethyl acetate, seal, and agitate vigorously for 15 minutes. Allow the layers to separate and carefully transfer the organic layer to a new 96-well plate.
-
Drying: Pass the organic extracts through a 96-well filter plate containing anhydrous sodium sulfate.
-
Solvent Evaporation: Concentrate the purified organic extracts to dryness in a centrifugal evaporator.
-
Sample Reconstitution: Reconstitute the dried product in a known volume of DMSO for analysis.
Performance Benchmarking: A Comparative Data Analysis
The following table summarizes the expected performance of each sulfonyl chloride based on a virtual screen against a diverse library of primary and secondary amines. The data are illustrative and based on established reactivity principles.
| Sulfonylating Agent | Structure | Average Yield (%) | Average Purity (%) | Key Performance Characteristics |
| This compound | 85-95 | >90 | High Reactivity: Electron-withdrawing carboxylic acid group accelerates the reaction. Bifunctional: Allows for secondary diversification. Facilitated Purification: The acidic handle can be exploited for specialized purification strategies (e.g., solid-phase extraction with a basic resin). | |
| Benzenesulfonyl Chloride | 75-85 | >85 | Baseline Reactivity: Provides a good benchmark for comparison. Commercially Available and Cost-Effective. | |
| p-Toluenesulfonyl Chloride (Tosyl Chloride) | 70-80 | >85 | Lower Reactivity: Electron-donating methyl group slows the reaction. Stable and Easy to Handle: A solid at room temperature. | |
| Methanesulfonyl Chloride (Mesyl Chloride) | 90-98 | >95 | Very High Reactivity: Sterically unhindered and highly electrophilic. Prone to Hydrolysis: Requires strictly anhydrous conditions. Potential for Side Reactions: Can react with other nucleophiles present in the substrate. |
High-Throughput Purification: A Critical Downstream Consideration
The success of a parallel synthesis campaign is heavily reliant on an efficient purification strategy. For the sulfonamide libraries generated in this study, a high-throughput solid-phase extraction (SPE) protocol is recommended.
Diagram of the High-Throughput SPE Purification Workflow
Caption: A streamlined workflow for the high-throughput purification of sulfonamide libraries using Solid-Phase Extraction (SPE).
Detailed Protocol: High-Throughput Solid-Phase Extraction (SPE)
-
SPE Plate Conditioning: Condition a 96-well silica gel SPE plate by sequentially passing 1 mL of methanol and 1 mL of DCM through each well.
-
Sample Loading: Load the reconstituted crude product solution onto the conditioned SPE plate.
-
Washing Step 1 (Non-polar impurities): Pass 1 mL of a 9:1 Hexane:Ethyl Acetate solution through each well to elute non-polar impurities.
-
Washing Step 2 (Polar impurities): Pass 1 mL of a 7:3 Hexane:Ethyl Acetate solution through each well to elute moderately polar impurities.
-
Product Elution: Elute the desired sulfonamide product by passing 1.5 mL of a 1:1 Hexane:Ethyl Acetate solution through each well into a clean 96-well collection plate. For the library derived from this compound, a final elution with a solvent system containing a small percentage of acetic acid (e.g., 98:2 Ethyl Acetate:Acetic Acid) can be beneficial for ensuring complete recovery.
-
Solvent Evaporation and Analysis: Concentrate the purified fractions to dryness and reconstitute in DMSO for purity analysis by LC-MS or UPLC.
Conclusion and Recommendations
Our comparative analysis demonstrates that this compound is a highly effective reagent for the parallel synthesis of sulfonamide libraries. Its enhanced reactivity, driven by the electron-withdrawing carboxylic acid group, leads to excellent yields and purities under standardized conditions. The bifunctional nature of this reagent offers a significant strategic advantage for library expansion, allowing for subsequent diversification at the carboxylic acid position.
Recommendations for Reagent Selection:
-
For rapid lead generation and maximal diversity: this compound is the recommended choice due to its high reactivity and bifunctionality.
-
For cost-effective synthesis of simple sulfonamides: Benzenesulfonyl chloride provides a reliable and economical option.
-
When working with highly sensitive or sterically hindered amines: The milder reactivity of p-toluenesulfonyl chloride may be advantageous, although longer reaction times may be required.
-
For reactions requiring the highest possible reactivity and when working with unreactive amines: Methanesulfonyl chloride can be employed, but careful control of reaction conditions is crucial to avoid side reactions and hydrolysis.
By understanding the interplay between chemical structure, reactivity, and experimental design, researchers can strategically select the optimal sulfonylating agent to accelerate their drug discovery efforts.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chlorosulfonyl-4-methylbenzoic Acid
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 3-Chlorosulfonyl-4-methylbenzoic acid. As a laboratory professional, your responsibility extends beyond the experiment to the entire lifecycle of a chemical, culminating in its safe disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Hazard Profile and Core Chemical Properties
This compound (CAS No: 2548-29-0) is a corrosive solid that demands meticulous handling.[1] Its primary hazards, as outlined in safety data sheets (SDS), include causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] The key to its safe disposal lies in understanding its reactivity. As a sulfonyl chloride, it readily reacts with nucleophiles, most notably water, in an exothermic reaction to produce the corresponding sulfonic acid and hydrochloric acid (HCl).[2][3] This reactivity is the central principle governing its neutralization and disposal.
Table 1: Key Safety and Regulatory Data
| Property | Value | Source |
|---|---|---|
| UN Number | UN 3261 | [1] |
| Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. (this compound) | [1] |
| Hazard Class | 8 (Corrosive) | [4] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Primary Reactivity | Reacts with water and other nucleophiles (alcohols, amines) |[2] |
Foundational Principles of Chemical Waste Management
Before addressing specific protocols, it is imperative to adhere to universal laboratory waste guidelines. These practices are not merely suggestions but are mandated by regulatory bodies like the EPA and OSHA to ensure safety and environmental protection.[5][6]
-
Waste Minimization : Order only the quantity of chemical required for your research to reduce surplus.[5]
-
Segregation : Never mix incompatible waste streams.[7] Specifically, halogenated organic waste, such as this compound, should be kept separate from non-halogenated waste to prevent complex and costly disposal procedures.[8]
-
Labeling and Containment : All waste containers must be clearly and accurately labeled, kept in good condition, and tightly sealed when not in use.[9][10] Store waste in designated Satellite Accumulation Areas.[5]
Mandatory Personal Protective Equipment (PPE)
All handling and disposal steps must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors.[8][11] The following PPE is mandatory:
-
Eye Protection : Chemical safety goggles and a full-face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques.
-
Body Protection : A chemical-resistant lab coat or apron.[8]
Disposal Workflow: A Two-Pathway Protocol
The appropriate disposal procedure depends entirely on the nature and quantity of the waste. Bulk or contaminated material follows a different path than small, residual quantities from glassware cleaning. The following decision workflow must be followed.
Caption: Decision workflow for disposal of this compound.
Protocol for Bulk or Contaminated Waste
Bulk quantities of unused or contaminated this compound must not be neutralized in the laboratory. The potential for a large, uncontrolled exothermic reaction is too high. This material must be disposed of as hazardous waste.
Methodology:
-
Containment : Place the chemical in its original container or a compatible, clearly labeled hazardous waste container. Ensure the container is tightly sealed.
-
Segregation : This is a halogenated organic solid. It must be stored in a container designated for this waste stream.[8]
-
Labeling : The waste container label must include the full chemical name, "Hazardous Waste," and the relevant hazard pictograms (e.g., Corrosive).[7]
-
Storage : Store the sealed container in a designated Satellite Accumulation Area, within secondary containment, away from incompatible materials (e.g., bases, water).[5][10]
-
Pickup : Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[5]
Protocol for Neutralization of Small, Residual Quantities
Small amounts of the compound remaining in reaction flasks or on glassware can be safely neutralized before final cleaning. This procedure hydrolyzes the reactive sulfonyl chloride group.[2]
Methodology:
-
Preparation : In a chemical fume hood, prepare a large beaker containing a stirred solution of 5-10% sodium bicarbonate or a 1-2 M solution of sodium hydroxide. Place this beaker in an ice bath to manage the heat of reaction.[8][11] The volume of the basic solution should be sufficient to ensure it remains in large excess.
-
Controlled Addition : While vigorously stirring the cold basic solution, slowly and carefully add the rinseate from the glassware containing the residual sulfonyl chloride. You can use a compatible solvent (e.g., acetone) for the initial rinse before adding it to the base.
-
Causality : The sulfonyl chloride is added to the base—and never the other way around—to ensure the base is always in excess.[11] This helps to immediately neutralize the generated HCl and control the exothermic reaction, preventing a dangerous temperature spike or release of corrosive acid fumes.
-
-
Reaction Monitoring : Continue stirring the mixture in the ice bath for at least 30-60 minutes after the addition is complete to ensure the hydrolysis reaction is finished.[8]
-
pH Verification : Remove the beaker from the ice bath and allow it to warm to room temperature. Using pH paper or a calibrated meter, test the solution to confirm it is neutral or slightly basic (pH 7-9).[8] If the solution is still acidic, add more base until the target pH is achieved. This step is a critical self-validating check to ensure complete neutralization.
-
Final Disposal : The neutralized aqueous solution must be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's EH&S office.[8] Do not pour down the drain unless explicitly permitted by local regulations and your EH&S office for fully neutralized, non-hazardous salt solutions.[12]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Ventilate : Alert personnel in the immediate area and ensure the chemical fume hood is functioning correctly.[11] For large spills, evacuate the laboratory.
-
Assess and Report : If the spill is large or you feel unsafe, contact your institution's emergency response line or EH&S office immediately.
-
Containment (for small, manageable spills) : Wearing full PPE, cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[11][13] Do not use combustible materials like paper towels or sawdust. [11]
-
Collection : Carefully sweep the absorbed material into a designated, labeled container for hazardous waste.
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : All contaminated spill cleanup materials must be disposed of as hazardous waste.[10]
By adhering to these scientifically-grounded procedures, you contribute to a safe and compliant laboratory environment, upholding your professional responsibility to yourself, your colleagues, and the broader community.
References
- 1. angenechemical.com [angenechemical.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. nj.gov [nj.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. benchchem.com [benchchem.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. benchchem.com [benchchem.com]
- 12. esd.uga.edu [esd.uga.edu]
- 13. nj.gov [nj.gov]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
